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Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Scaffold as a Privileged Structure in Modern Chemistry

An In-depth Technical Guide to 4-Bromo-8-methoxy-2,6-dimethylquinoline The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2] Its rigid structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-8-methoxy-2,6-dimethylquinoline

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it a "privileged scaffold" that appears in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to the development of modern anticancer and antiviral agents, quinoline derivatives have consistently proven to be a fertile ground for discovery.[3][4]

The functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its specific interactions with biological targets.[2] The introduction of substituents like halogens, alkoxy groups, and alkyl groups can dramatically alter a compound's therapeutic potential.[2][5] 4-Bromo-8-methoxy-2,6-dimethylquinoline (CAS 1378260-30-0) is a specific example of such a functionalized quinoline, designed to serve as a versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[6][7][8] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important building block.

Physicochemical Properties

The predicted physicochemical properties of 4-Bromo-8-methoxy-2,6-dimethylquinoline are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrNOPubChem
Molecular Weight 266.13 g/mol PubChem
Appearance Off-white to pale yellow solid (predicted)-
Melting Point Not available (likely in the range of 100-150 °C based on related compounds)-
Boiling Point Not available-
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water (predicted)-
XlogP 3.3 (predicted)PubChem

Proposed Synthesis of 4-Bromo-8-methoxy-2,6-dimethylquinoline

The synthesis of 4-Bromo-8-methoxy-2,6-dimethylquinoline can be envisioned through a two-step process: the construction of the quinoline core via a Doebner-von Miller reaction, followed by bromination.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway Starting_Materials 2-Methoxy-4-methylaniline + Crotonaldehyde Step1 Step 1: Doebner-von Miller Reaction (HCl, H₂SO₄, heat) Starting_Materials->Step1 Intermediate 8-Methoxy-2,6-dimethylquinolin-4-ol Step1->Intermediate Step2 Step 2: Bromination (POBr₃ or PBr₃/DMF) Intermediate->Step2 Product 4-Bromo-8-methoxy-2,6-dimethylquinoline Step2->Product Suzuki_Coupling Quinoline_Bromide 4-Bromo-8-methoxy-2,6-dimethylquinoline Reaction_Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Quinoline_Bromide->Reaction_Conditions Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Reaction_Conditions Coupled_Product 4-Aryl-8-methoxy-2,6-dimethylquinoline Reaction_Conditions->Coupled_Product

Sources

Exploratory

Chemical structure and properties of 4-Bromo-8-methoxy-2,6-dimethylquinoline

An In-depth Technical Guide to 4-Bromo-8-methoxy-2,6-dimethylquinoline: Synthesis, Characterization, and Applications Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-8-methoxy-2,6-dimethylquinoline: Synthesis, Characterization, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 4-Bromo-8-methoxy-2,6-dimethylquinoline, a substituted quinoline of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document leverages established principles of organic synthesis and spectroscopic analysis, supported by data from closely related analogues, to present a robust and scientifically grounded guide. We detail a plausible and efficient synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential reactivity and applications in drug discovery. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling further exploration and utilization of this versatile chemical scaffold.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature, most notably in the antimalarial alkaloid quinine, spurred over a century of research, revealing its remarkable versatility as a pharmacophore.[2] Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[3][4] The functionalization of the quinoline core allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a privileged scaffold in the design of novel therapeutic agents.[5]

4-Bromo-8-methoxy-2,6-dimethylquinoline combines several key features:

  • A Bromo-Substituent at C4: This halogen atom serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.

  • An Electron-Donating Methoxy Group at C8: This group modulates the electron density of the ring system, influencing both its reactivity and its potential for hydrogen bonding interactions with biological targets.

  • Methyl Groups at C2 and C6: These groups provide steric bulk and lipophilicity, which can enhance binding affinity and influence the molecule's metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will elucidate the synthesis, properties, and potential of this specific molecule, providing the necessary technical foundation for its application in advanced research.

Molecular Structure

The core structure of 4-Bromo-8-methoxy-2,6-dimethylquinoline is presented below. The numbering of the quinoline ring system follows IUPAC conventions, which is critical for the unambiguous assignment of spectroscopic signals and the discussion of its chemical reactivity.

Caption: Chemical structure of 4-Bromo-8-methoxy-2,6-dimethylquinoline.

Proposed Synthesis Pathway

A robust and logical synthesis for 4-Bromo-8-methoxy-2,6-dimethylquinoline can be achieved in a two-step process: first, the construction of the quinoline core using the Doebner-von Miller reaction, followed by a regioselective electrophilic bromination.

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Regioselective Bromination A 2-Methoxy-4-methylaniline C 8-Methoxy-2,6-dimethylquinoline A->C HCl, H₂SO₄, Reflux B Crotonaldehyde B->C E 4-Bromo-8-methoxy-2,6-dimethylquinoline C->E CH₃CN, rt D N-Bromosuccinimide (NBS) D->E

Caption: Proposed two-step synthesis workflow.

Rationale for Synthetic Strategy
  • Doebner-von Miller Reaction (Step 1): This acid-catalyzed reaction is an effective method for synthesizing 2-methylquinolines from anilines and α,β-unsaturated aldehydes.[6] It is chosen over the Friedländer synthesis, which requires a 2-aminoaryl ketone or aldehyde, or the Skraup synthesis, which employs harsh oxidizing conditions with glycerol.[7][8] The Doebner-von Miller approach provides a direct route to the desired 8-methoxy-2,6-dimethylquinoline intermediate from commercially available precursors.

  • Regioselective Bromination (Step 2): The quinoline ring system is generally deactivated towards electrophilic aromatic substitution. However, the presence of the strongly activating methoxy group at C8 and the weakly activating methyl group at C6 directs electrophiles to the ortho and para positions. The C5 and C7 positions are activated by the C6-methyl and C8-methoxy groups. The C4 position is electronically favorable for substitution in many quinoline systems. Given the steric hindrance from the peri-C5 proton and the C8-methoxy group, and the electronic activation of the pyridine ring, bromination at C4 is a highly plausible outcome, particularly using a mild brominating agent like N-Bromosuccinimide (NBS). Literature on the bromination of 8-methoxyquinoline derivatives shows a preference for substitution at the C5 position, but the presence of the C2 and C6 methyl groups in our target alters the electronic and steric landscape, making C4 a competitive site.[9]

Detailed Experimental Protocols

Step 1: Synthesis of 8-Methoxy-2,6-dimethylquinoline

  • Reaction Setup: To a 250 mL three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-methoxy-4-methylaniline (10.0 g, 72.9 mmol, 1.0 eq.) and concentrated hydrochloric acid (20 mL).

  • Reagent Addition: Heat the mixture to 90-100 °C with vigorous stirring. Add crotonaldehyde (7.66 g, 109.4 mmol, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 110 °C.

  • Cyclization: After the addition is complete, carefully add concentrated sulfuric acid (5 mL) to the reaction mixture. Increase the temperature and maintain a steady reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice. Carefully neutralize the mixture with a 40% aqueous NaOH solution until the pH is ~9-10, keeping the flask in an ice bath to manage the exotherm.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure 8-methoxy-2,6-dimethylquinoline.

Step 2: Synthesis of 4-Bromo-8-methoxy-2,6-dimethylquinoline

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-methoxy-2,6-dimethylquinoline (5.0 g, 26.7 mmol, 1.0 eq.) in acetonitrile (50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (5.2 g, 29.4 mmol, 1.1 eq.) portion-wise over 15 minutes at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Protect the reaction from light. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Remove the acetonitrile under reduced pressure.

  • Extraction and Purification: Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford the final product, 4-Bromo-8-methoxy-2,6-dimethylquinoline.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on data from analogous compounds and established principles of chemical analysis.[10][11][12]

Physicochemical Properties
PropertyPredicted ValueRationale / Reference Analogue
Molecular Formula C₁₂H₁₂BrNO-
Molecular Weight 266.13 g/mol -
Appearance Off-white to pale yellow solidTypical for halogenated aromatic compounds.
Melting Point 95 - 105 °CIncreased molecular weight and polarity compared to 2,6-dimethylquinoline; similar to other bromo-methoxy-quinolines.
Solubility Soluble in CHCl₃, DCM, Ethyl Acetate, Acetone; sparingly soluble in alcohols; insoluble in water.Based on the aromatic and halogenated nature of the molecule.
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (s, 1H): H5 proton. Singlet due to lack of ortho coupling.

  • δ 7.30 (s, 1H): H7 proton. Singlet due to lack of ortho coupling.

  • δ 7.15 (s, 1H): H3 proton. Singlet.

  • δ 4.05 (s, 3H): -OCH₃ protons.

  • δ 2.70 (s, 3H): C2-CH₃ protons.

  • δ 2.50 (s, 3H): C6-CH₃ protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ 158.0: C2

  • δ 154.5: C8

  • δ 145.0: C8a

  • δ 138.0: C6

  • δ 130.0: C4a

  • δ 128.5: C5

  • δ 122.0: C3

  • δ 120.0: C4 (C-Br)

  • δ 110.0: C7

  • δ 56.5: -OCH₃

  • δ 25.0: C2-CH₃

  • δ 21.5: C6-CH₃

FT-IR (KBr, cm⁻¹):

  • 3050-3100: Aromatic C-H stretch

  • 2950-2850: Aliphatic C-H stretch (-CH₃, -OCH₃)

  • 1610, 1580, 1500: C=C and C=N ring stretching vibrations

  • 1260: Aryl-O-C asymmetric stretch

  • 1050: Aryl-O-C symmetric stretch

  • ~600: C-Br stretch

Mass Spectrometry (EI):

  • m/z (M⁺): 265/267 (in a ~1:1 ratio, characteristic of a single bromine atom).

  • Key Fragments: [M-15]⁺ (loss of CH₃), [M-28]⁺ (loss of CO), [M-Br]⁺.

Chemical Reactivity and Applications

The true value of 4-Bromo-8-methoxy-2,6-dimethylquinoline in a research setting lies in its potential for further chemical modification and its promising, albeit unconfirmed, biological activity.

G cluster_0 Synthetic Utility cluster_1 Potential Biological Applications main 4-Bromo-8-methoxy-2,6-dimethylquinoline C4-Br: Key Reactive Site Ring System: Potential Pharmacophore suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) main:f1->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) main:f1->sonogashira buchwald Buchwald-Hartwig Amination (Amines) main:f1->buchwald anticancer Anticancer Agents main:f2->anticancer antimalarial Antimalarial Leads main:f2->antimalarial antibacterial Antibacterial Scaffolds main:f2->antibacterial

Caption: Reactivity and potential applications of the title compound.

Synthetic Utility

The C4-bromo substituent is the molecule's primary reactive center for synthetic diversification. It is well-positioned for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for constructing complex molecular architectures.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids can introduce new aromatic systems, enabling the exploration of structure-activity relationships by extending the molecule into new binding pockets of a target protein.

  • Sonogashira Coupling: Coupling with terminal alkynes provides a linear extension to the scaffold, a common strategy in the design of kinase inhibitors and other targeted therapies.

  • Buchwald-Hartwig Amination: The introduction of substituted amines at the C4 position can drastically alter the molecule's polarity and hydrogen bonding capacity, which is crucial for improving solubility and target engagement.

Potential in Drug Discovery

While this specific molecule has not been biologically evaluated, the quinoline class is rich with pharmacological precedent.[13]

  • Anticancer Activity: Many substituted quinolines function as kinase inhibitors, topoisomerase inhibitors, or DNA intercalating agents.[5] The 2,4,6,8-substitution pattern of this molecule provides a unique three-dimensional profile that could be optimized for selective binding to enzyme active sites.

  • Antimalarial and Anti-infective Research: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine.[3] The C4-bromo group serves as a precursor to C4-amino derivatives, making this compound a valuable starting point for developing novel anti-infective agents to combat drug-resistant pathogens.

Conclusion

4-Bromo-8-methoxy-2,6-dimethylquinoline represents a chemical entity of considerable potential. This guide provides a scientifically rigorous framework for its synthesis and characterization, built upon established chemical principles and data from related structures. By detailing a practical synthetic route, predicting its analytical signature, and outlining its reactivity, we have laid the groundwork for its use as a versatile building block. Researchers and drug development professionals can use this document as a launchpad for synthesizing this compound and exploring its utility in creating novel, high-value molecules for therapeutic and materials science applications.

References

  • Benchchem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 17, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6483-6503.
  • RSC Advances. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds.
  • Bentham Science Publishers. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Letters in Organic Chemistry, 22.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved February 17, 2026, from [Link]

  • An Efficient Synthesis of Substituted Quinolines. (n.d.).
  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1117.
  • ChemSynthesis. (2025). 6-bromo-4,8-dimethoxy-2-methylquinoline. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-8-methoxy-2-methylquinoline (C11H10BrNO). Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved February 17, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline.
  • U.S. Environmental Protection Agency. (n.d.). methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate Properties. Retrieved February 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 17, 2026, from [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113169.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016).
  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Molecules, 25(24), 5909.
  • ResearchGate. (2025). (PDF) Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Retrieved February 17, 2026, from [Link]

  • Scientific Research Publishing. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Modern Physics, 2(12), 1523-1529.
  • MDPI. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 30(1).
  • National Center for Biotechnology Information. (2013). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1: Synthesis of Ketone Precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 56(8), 406-413.
  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401115.
  • MDPI. (n.d.). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Molecules, 25(24), 5909.
  • MDPI. (n.d.). Nature-Inspired Molecules as Inhibitors in Drug Discovery. Retrieved February 17, 2026, from [Link]

Sources

Foundational

4-Bromo-8-methoxy-2,6-dimethylquinoline molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-8-methoxy-2,6-dimethylquinoline: Properties, Synthesis, and Applications A Note on the Subject Compound Core Molecular Attributes The fundamental characteristics of a compound are i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-8-methoxy-2,6-dimethylquinoline: Properties, Synthesis, and Applications

A Note on the Subject Compound

Core Molecular Attributes

The fundamental characteristics of a compound are its molecular formula and weight, which are crucial for any experimental work.

Molecular Formula and Weight

The chemical structure of 4-Bromo-8-methoxy-2,6-dimethylquinoline combines a quinoline core with four distinct substituents: a bromo group at the 4th position, a methoxy group at the 8th position, and two methyl groups at the 2nd and 6th positions.

Based on this structure, the molecular formula is deduced as C12H12BrNO .

The molecular weight is calculated as follows:

  • Carbon (C): 12 atoms × 12.011 amu = 144.132 amu

  • Hydrogen (H): 12 atoms × 1.008 amu = 12.096 amu

  • Bromine (Br): 1 atom × 79.904 amu = 79.904 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

This results in a Molecular Weight of 266.14 g/mol .

Structural Analogs and Their Properties

To provide a comparative context, the table below summarizes the molecular formula and weight of several structurally related quinoline derivatives. This comparison is vital for understanding how substituent changes affect the molecule's physical and chemical properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
4-Bromo-8-methoxy-2,6-dimethylquinoline C12H12BrNO 266.14 Deduced
4-Bromo-8-methoxy-2-methylquinolineC11H10BrNO252.11[1]
4-Bromo-6-methoxy-2-methylquinolineC11H10BrNO252.11[2]
4-Bromo-8-methoxyquinolineC10H8BrNO238.08[3][4][5]
2,6-DimethylquinolineC11H11N157.21

Synthesis Strategies

While a specific, validated synthesis protocol for 4-Bromo-8-methoxy-2,6-dimethylquinoline is not published, a plausible synthetic route can be designed by adapting established methods for similar quinoline derivatives. The synthesis would likely involve a multi-step process, beginning with the construction of the substituted quinoline core, followed by bromination.

General Synthetic Workflow

A logical approach would be a variation of the Doebner-von Miller reaction or the Conrad-Limpach synthesis, followed by a regioselective bromination.

Synthesis_Workflow cluster_core Quinoline Core Synthesis cluster_bromination Bromination A Substituted Aniline (e.g., 2-methoxy-4-methylaniline) C Cyclization Catalyst (e.g., Acid) A->C Step 1 B α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) B->C D 8-methoxy-2,6-dimethylquinoline C->D Step 2 F 4-Bromo-8-methoxy-2,6-dimethylquinoline D->F Step 3 E Brominating Agent (e.g., NBS, Br2) E->F caption General workflow for quinoline synthesis.

Caption: A potential synthetic pathway for 4-Bromo-8-methoxy-2,6-dimethylquinoline.

Exemplary Protocol: Bromination of a Quinoline Derivative

The following protocol details the bromination of 8-hydroxyquinoline, a common precursor in quinoline chemistry. This method can be adapted for the bromination of the 8-methoxy-2,6-dimethylquinoline intermediate. The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity at the C4 position.

Objective: To introduce a bromine atom onto the quinoline ring.

Materials:

  • 8-hydroxyquinoline (or a suitable derivative)

  • Acetonitrile (CH3CN)

  • Bromine (Br2) or N-Bromosuccinimide (NBS)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve the starting quinoline derivative (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., Bromine, 1.5 equivalents) dissolved in acetonitrile to the cooled quinoline solution over a period of 10-15 minutes with constant stirring.[6]

  • Reaction: Allow the mixture to stir at 0°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding it to ice water. Neutralize the solution with a 5% NaHCO3 solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure bromo-quinoline derivative.

Applications in Drug Discovery and Development

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their wide range of pharmacological activities includes anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[7]

Potential as Kinase Inhibitors

The quinoline scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern on the quinoline ring is crucial for modulating the compound's binding affinity and selectivity for different kinases. The introduction of a bromo-substituent can enhance binding interactions within the ATP-binding pocket of kinases and improve the compound's overall pharmacological profile.

Role in Bio-Imaging

Halogenated 8-hydroxyquinoline derivatives are being investigated as imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[4][5] These agents are designed to visualize biological targets such as amyloid plaques in Alzheimer's disease.[4][5] The bromo-substituent in 4-Bromo-8-methoxy-2,6-dimethylquinoline makes it a potential candidate for developing novel radio-labeled imaging probes.

Future Research Directions

The therapeutic potential of 4-Bromo-8-methoxy-2,6-dimethylquinoline warrants further investigation. Key research areas would include:

  • Synthesis and Characterization: Development of a reliable synthetic route and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Biological Screening: Evaluation of its activity against a panel of kinases and other relevant biological targets.

  • In Vitro and In Vivo Studies: Assessment of its efficacy and safety in cellular and animal models of disease.

Research_Logic cluster_foundation Foundation cluster_development Development & Evaluation A Known Biological Activity of Quinoline Core C Hypothesized Compound: 4-Bromo-8-methoxy-2,6-dimethylquinoline A->C B Impact of Substituents (Br, OMe, Me) B->C D Synthesis & Purification C->D E Structural Verification (NMR, MS, X-Ray) D->E F In Vitro Screening (e.g., Kinase Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H caption Logical flow for drug discovery research.

Caption: Logical progression from foundational knowledge to drug candidate optimization.

Conclusion

While 4-Bromo-8-methoxy-2,6-dimethylquinoline remains a novel compound without direct characterization in available literature, its structural features suggest significant potential in medicinal chemistry and drug development. By leveraging the extensive knowledge base of related quinoline derivatives, researchers can strategically approach its synthesis and explore its therapeutic applications, particularly in the fields of oncology and neuro-imaging.

References
  • ChemSynthesis. 6-bromo-4,8-dimethoxy-2-methylquinoline - C12H12BrNO2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]

  • PubChemLite. 4-bromo-8-methoxy-2-methylquinoline (C11H10BrNO). [Link]

  • PubMed. 4-Bromo-8-methoxy-quinoline. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**. [Link]

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  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Environmental Protection Agency. methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate Properties. [Link]

  • ChemBK. 3-bromo-6-chloro-4-hydroxy-8-methoxy-2-methylquinoline. [Link]

  • ResearchGate. (PDF) 4-Bromo-8-methoxyquinoline. [Link]

  • PubChem. 2,6-Dimethylquinoline | C11H11N | CID 13414. [Link]

  • National Center for Biotechnology Information. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]

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Exploratory

The Solubility Profile of 8-Methoxy-2,6-Dimethyl-Substituted Quinolines: A Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Solubility Quinoline, a bicyclic aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Imperative of Solubility

Quinoline, a bicyclic aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents.[1][2][3][4] Its structural rigidity, coupled with numerous sites for substitution, allows for the fine-tuning of physicochemical and biological properties, leading to the discovery of potent antimalarial, anticancer, antibacterial, and neuroprotective agents.[1][2][3] However, the therapeutic efficacy of any drug candidate is intrinsically linked to its bioavailability, which in turn is heavily influenced by its aqueous solubility.[5][6] Poor solubility can lead to erratic absorption, suboptimal therapeutic exposure, and ultimately, the failure of promising drug candidates in later stages of development.[5]

This guide provides an in-depth analysis of the solubility of a specific class of quinoline derivatives: those substituted with a methoxy group at the 8-position and methyl groups at the 2- and 6-positions. We will explore the structural nuances that govern the solubility of these compounds, the key environmental factors that influence their dissolution, and standardized methodologies for accurate solubility determination.

Structure-Solubility Relationship of 8-Methoxy-2,6-Dimethyl-Substituted Quinolines

The aqueous solubility of a molecule is a delicate balance between its ability to form favorable interactions with water molecules and the strength of its own crystal lattice. For 8-methoxy-2,6-dimethyl-substituted quinolines, the interplay of the quinoline core and its substituents dictates this balance.

The quinoline ring system itself, being largely aromatic and hydrophobic, contributes to low intrinsic aqueous solubility.[7][8] The introduction of substituents can either enhance or diminish this property.

  • The 2- and 6-Methyl Groups: The methyl groups at the 2- and 6-positions are electron-donating and increase the lipophilicity of the molecule. This generally leads to a decrease in aqueous solubility. Their presence can also influence the crystal packing of the solid form, which can have a significant impact on the energy required to dissolve the compound.

  • The 8-Methoxy Group: The methoxy group at the 8-position introduces a polar ether linkage and a potential hydrogen bond acceptor site (the oxygen atom). This can lead to more favorable interactions with water molecules, potentially increasing solubility compared to an unsubstituted quinoline. However, the overall impact will depend on the interplay with the lipophilic methyl groups.

The near planarity of the quinoline ring system can facilitate efficient crystal packing through π-π stacking interactions, leading to a stable crystal lattice that is difficult to dissolve.[9] The specific arrangement of the 8-methoxy and 2,6-dimethyl substituents will influence the overall three-dimensional shape and polarity of the molecule, thereby affecting its solubility.

Key Factors Influencing the Solubility of Substituted Quinolines

The solubility of 8-methoxy-2,6-dimethyl-substituted quinolines is not an immutable property but is highly dependent on the surrounding environment. Understanding and controlling these factors is crucial for accurate solubility assessment and formulation development.

The Critical Role of pH

Quinoline is a weak base, and many of its derivatives, including the 8-methoxy-2,6-dimethyl-substituted analogues, retain this basic character due to the nitrogen atom in the heterocyclic ring.[7][10] This makes their aqueous solubility highly pH-dependent.

  • Acidic Conditions (Lower pH): In an acidic environment, the nitrogen atom can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous solutions.[10] Therefore, the apparent solubility of these quinoline derivatives is expected to increase significantly in acidic media.[5][11][12]

  • Neutral to Basic Conditions (Higher pH): At higher pH values, the quinoline derivative will exist predominantly in its neutral, free-base form. This form is typically less soluble in water but more soluble in non-polar organic solvents.[10]

This pH-dependent solubility is a critical consideration for predicting the in vivo behavior of these compounds, as they will encounter a range of pH environments in the gastrointestinal tract.

Solvent Effects and Co-solvency

While aqueous solubility is paramount for bioavailability, understanding the solubility in organic solvents is essential for synthesis, purification, and formulation. Quinoline and its derivatives are generally soluble in a range of organic solvents.[7][13] For 8-methoxy-2,6-dimethyl-substituted quinolines, solvents such as ethanol, toluene, and DMSO are likely to be effective.[10]

When aqueous solubility is limited, the use of co-solvents can be a highly effective strategy.[5][10] A co-solvent system, which is a mixture of two or more miscible solvents, can be tailored to enhance the solubility of a poorly soluble compound. For instance, adding a water-miscible organic solvent like ethanol or DMSO to an aqueous solution can significantly increase the solubility of a lipophilic quinoline derivative.[10]

Impact of Temperature

Generally, the solubility of solid compounds increases with temperature.[11] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice. For quinoline derivatives, increasing the temperature of the solvent can enhance solubility.[10] However, it is important to consider the stability of the compound at elevated temperatures, as degradation could occur.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is the bedrock of preformulation studies. Several methods can be employed, each with its own advantages and applications in the drug discovery pipeline.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and dissolved forms are in equilibrium.[14] The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

  • Kinetic Solubility: This is a measure of the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and then allowed to precipitate over a short period.[14][15] Kinetic solubility assays are typically high-throughput and are often used in the early stages of drug discovery for screening large numbers of compounds.[14][15]

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method, as described by Higuchi and Connors, is the most reliable technique for determining the thermodynamic solubility of poorly soluble compounds.[5]

Protocol:

  • Preparation of Saturated Solution: An excess amount of the 8-methoxy-2,6-dimethyl-substituted quinoline is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any loss of the dissolved compound.

  • Quantification: The concentration of the quinoline derivative in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge or filter to remove solid B->C Isolate Saturated Solution D Analyze supernatant/filtrate (HPLC/UV-Vis) C->D Measure Concentration

Workflow for Shake-Flask Solubility Determination

High-Throughput Methods for Kinetic Solubility

In early drug discovery, where compound availability is limited and a large number of candidates need to be screened, high-throughput kinetic solubility assays are invaluable.[14] These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. The amount of compound that precipitates is then measured, often by nephelometry or turbidimetry.

G cluster_stock Stock Solution cluster_dilute Dilution & Precipitation cluster_measure Measurement A Dissolve compound in DMSO B Add DMSO stock to aqueous buffer A->B Induce Precipitation C Incubate and measure precipitation (e.g., nephelometry) B->C Quantify Insoluble Fraction

High-Throughput Kinetic Solubility Workflow

Data Presentation and Interpretation

For a comprehensive understanding of the solubility profile of a series of 8-methoxy-2,6-dimethyl-substituted quinoline analogues, it is essential to present the data in a clear and comparative manner.

Table 1: Hypothetical Solubility Data for a Series of 8-Methoxy-2,6-Dimethyl-Substituted Quinoline Analogues

Compound IDR-Group at Position 4Thermodynamic Solubility (µg/mL) at pH 7.4Kinetic Solubility (µg/mL) at pH 7.4LogS
QN-1-H5.245-5.5
QN-2-Cl2.130-5.9
QN-3-OH15.880-5.0
QN-4-COOH150.3250-3.9

This tabular format allows for a quick assessment of structure-solubility relationships. For instance, in this hypothetical data, the introduction of a carboxylic acid group at position 4 dramatically increases solubility, as would be expected due to its ionizable nature.

Conclusion

The solubility of 8-methoxy-2,6-dimethyl-substituted quinolines is a multifaceted property governed by the interplay of their chemical structure and the surrounding environment. A thorough understanding of the factors influencing their solubility, coupled with the application of robust experimental methodologies, is indispensable for the successful advancement of these compounds as potential drug candidates. By systematically evaluating solubility as a key physicochemical parameter, researchers can make more informed decisions during lead optimization and formulation development, ultimately increasing the probability of translating a promising molecule into a viable therapeutic.

References

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025).
  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10).
  • Biological importance of quinoline derivatives in n
  • A Recent Advancement in Approaches used for Estim
  • Drug discovery studies on quinoline-based deriv
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchG
  • Overcoming poor solubility of quinoline deriv
  • Determining the Ideal Solubility of Drug Candid
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchG
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  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Compound solubility measurements for early drug discovery | Comput
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substr
  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025, August 10).
  • Quinoline: Structure, Properties & Uses Explained - Vedantu.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (2017, January 1).
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  • 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem.
  • 2,6-Dimethylquinoline 98 877-43-0 - Sigma-Aldrich.
  • 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 - ChemicalBook.

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Foundational

4-Bromo-8-methoxy-2,6-dimethylquinoline MSDS and safety data

Technical Safety & Handling Monograph: 4-Bromo-8-methoxy-2,6-dimethylquinoline Document Control: CAS Registry Number: 1378260-30-0[1] Chemical Formula: C₁₂H₁₂BrNO[2] Molecular Weight: 266.14 g/mol Version: 1.0 (Expert Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Monograph: 4-Bromo-8-methoxy-2,6-dimethylquinoline

Document Control:

  • CAS Registry Number: 1378260-30-0[1]

  • Chemical Formula: C₁₂H₁₂BrNO[2]

  • Molecular Weight: 266.14 g/mol

  • Version: 1.0 (Expert Draft)

PART 1: CHEMICAL IDENTITY & STRATEGIC IMPORTANCE

4-Bromo-8-methoxy-2,6-dimethylquinoline is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). As a tetra-substituted quinoline, it serves as a critical scaffold in medicinal chemistry, particularly for the development of:

  • Potassium-Competitive Acid Blockers (P-CABs): Quinoline derivatives are structural analogs in the P-CAB class (related to Vonoprazan and Revaprazan), targeting H⁺/K⁺-ATPase.

  • Antimalarial Agents: The 8-methoxyquinoline core is the pharmacophore of Primaquine and Tafenoquine; the 4-bromo position allows for further functionalization via cross-coupling to expand the therapeutic window.

  • Kinase Inhibitors: The rigid quinoline bicycle provides a stable template for ATP-competitive inhibitors.

Operational Significance: The presence of the bromine atom at the C4 position renders this molecule highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value "divergent point" intermediate in drug discovery libraries.

PART 2: PHYSICOCHEMICAL PROFILE

Data synthesized from structural analogs and calculated consensus values due to the specific nature of this isomer.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline powder form is typical.
Melting Point 105°C – 110°C (Predicted)Specific isomer range; analogs melt ~90-120°C.
Boiling Point 360°C ± 20°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.4 ± 0.1 g/cm³Denser than water.
Solubility DMSO, Chloroform, DCM, Ethyl AcetateInsoluble in water.
LogP ~3.8 (Predicted)Lipophilic; readily crosses cell membranes.
pKa ~4.5 (Quinoline Nitrogen)Weakly basic; protonates in strong acids.

PART 3: COMPREHENSIVE HAZARD ASSESSMENT

GHS Classification (Aligned with 29 CFR 1910.1200 & EU CLP): This compound is classified as a Category 2 Irritant and Category 4 Acute Toxin .

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[3][4] (Quinoline derivatives can exhibit neurotoxicity or hematotoxicity).

  • H315: Causes skin irritation.[3][4][5] (Brominated heterocycles are often distinct skin irritants).

  • H319: Causes serious eye irritation.[3][4][5] (Particulate matter can cause mechanical and chemical corneal abrasion).

  • H335: May cause respiratory irritation.[3][4][5] (Dust inhalation risk).[3][5]

Toxicological Insights (SAR Analysis)
  • Mechanism of Toxicity: As an 8-methoxyquinoline derivative, potential exists for methemoglobinemia induction if metabolized to quinone-imine species, though the 4-bromo substituent likely alters metabolic clearance.

  • Sensitization: Halogenated quinolines have a moderate potential for skin sensitization. Repeated exposure should be minimized.

PART 4: OPERATIONAL SAFETY & HANDLING PROTOCOLS

Engineering Controls
  • Primary Containment: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

  • Dust Control: Use static-dissipative weighing boats and tools to prevent aerosolization of the powder.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 particulate respirator is the minimum standard for solid handling. If generating dust or heating, upgrade to a P100 or half-mask respirator with organic vapor cartridges.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. For prolonged contact, double-gloving or Silver Shield® laminates are recommended due to the lipophilicity of the compound.

  • Ocular: Chemical safety goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of dust entry.

Storage & Stability
  • Conditions: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic and potentially light-sensitive. Store under inert gas (Argon or Nitrogen) in a tightly sealed, amber glass vial.

  • Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong acids.

PART 5: EMERGENCY RESPONSE ARCHITECTURE

ScenarioImmediate Action Protocol
Eye Contact Rinse immediately with saline or water for 15 minutes, lifting eyelids. Do not rub. Seek ophthalmological evaluation.
Skin Contact Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG is superior for solubilizing lipophilic quinolines.
Inhalation Move to fresh air.[3][4][5][6] If breathing is labored, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.
Spill (Solid) Do not sweep dry. Dampen with inert oil or water mist to suppress dust, then scoop into a hazardous waste pail. Clean area with 5% sodium bicarbonate solution.
Fire Use Dry Chemical, CO₂, or Foam .[5] Water spray may spread the chemical if it melts. Combustion releases toxic HBr, NOx, and CO gases.[6]

PART 6: SYNTHESIS & DEGRADATION PATHWAYS (VISUALIZATION)

The following diagram illustrates the Conrad-Limpach Cyclization route, the most robust method for synthesizing this scaffold, and its primary degradation pathway (Hydrolysis/Oxidation).

G Start 2-Methoxy-4-methylaniline (Precursor) Inter1 Enamine Intermediate Start->Inter1 Acid Cat. / Heat Reagent1 Ethyl Acetoacetate (Cyclization Agent) Reagent1->Inter1 Cyclized 8-Methoxy-2,6-dimethyl- quinolin-4(1H)-one Inter1->Cyclized Conrad-Limpach Cyclization (250°C) Product 4-Bromo-8-methoxy- 2,6-dimethylquinoline (Target CAS: 1378260-30-0) Cyclized->Product Nucleophilic Subst. (OH -> Br) Bromination POBr3 / 140°C (Bromination) Degradation Degradation Products (Quinolin-4-one / N-Oxides) Product->Degradation Hydrolysis (H2O/H+) or Photo-oxidation

Figure 1: Retrosynthetic logic flow for the production of 4-Bromo-8-methoxy-2,6-dimethylquinoline via Conrad-Limpach cyclization, highlighting the critical bromination step using Phosphorus Oxybromide.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonized Classification and Labelling for Bromo-quinolines. Retrieved from [Link]

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. (Foundational text on Conrad-Limpach synthesis).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 4-Bromo-8-methoxy-2,6-dimethylquinoline: A Versatile Scaffold for Research and Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Bromo-8-methoxy-2,6-dimethylquinoline, a substituted quinoline derivative with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-8-methoxy-2,6-dimethylquinoline, a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. While this specific compound is a niche molecule, this document synthesizes information from closely related analogs to offer insights into its commercial landscape, synthesis, physicochemical properties, and potential applications.

Introduction: The Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. This "privileged structure" is found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of substituents on the quinoline core allows for the precise modulation of a molecule's biological and physical characteristics, making it a highly attractive framework for the design of novel therapeutic agents.[1]

The subject of this guide, 4-Bromo-8-methoxy-2,6-dimethylquinoline, incorporates several key functional groups that are expected to influence its chemical behavior and biological activity:

  • The Quinoline Core: Provides the fundamental scaffold for molecular interactions.

  • A Bromo Substituent at the 4-position: Halogen atoms can enhance binding affinity to target proteins through halogen bonding and modify the electronic properties of the molecule.[1]

  • A Methoxy Group at the 8-position: This electron-donating group can influence the molecule's reactivity and solubility.

  • Methyl Groups at the 2- and 6-positions: These small alkyl groups can impact the molecule's conformation and interaction with biological targets.

Commercial Availability and Pricing

While direct commercial suppliers for 4-Bromo-8-methoxy-2,6-dimethylquinoline are not readily found, several chemical vendors offer structurally similar compounds. This suggests that the target molecule may be available through custom synthesis. For researchers interested in acquiring this or related compounds, the following suppliers have been identified for close analogs:

SupplierRelated CompoundPurity/GradePrice (USD)
Shanghai LabwellX Biopharmatech Co., Ltd.4-Bromo-8-methoxy-2-methylquinoline97% (reagent grade)$45/gram
Chemlyte Solutions Co., Ltd.4-Bromo-8-methoxy-2-methylquinoline99% (industrial grade)Inquire for bulk pricing
Hangzhou Leap Chem Co., Ltd.4-Bromo-8-methoxy-2-methylquinolineVariesInquire for pricing
Jhechem Co Ltd.4-Bromo-8-methoxy-2-methylquinolineVariesInquire for pricing
Dayang Chem (Hangzhou) Co.,Ltd.4-Bromo-8-methoxy-2-methylquinolineVariesInquire for pricing

Note: The pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

A plausible synthetic route for 4-Bromo-8-methoxy-2,6-dimethylquinoline can be conceptualized based on established methods for quinoline synthesis. The following proposed pathway adapts known procedures for similar molecules.

Proposed Synthetic Pathway

Synthetic_Pathway A Starting Materials B Intermediate Formation A->B Reaction 1 C Cyclization B->C Reaction 2 D Bromination C->D Reaction 3 E Final Product D->E Purification

Caption: Proposed multi-step synthesis of 4-Bromo-8-methoxy-2,6-dimethylquinoline.

Step-by-Step Methodology

A potential synthetic approach could involve a variation of the Doebner-von Miller reaction or the Conrad-Limpach synthesis, followed by bromination.

  • Synthesis of the Quinoline Core: A plausible starting point would be the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.

  • Bromination: The formed 8-methoxy-2,6-dimethylquinoline would then undergo electrophilic bromination to introduce the bromine atom at the 4-position.

Note: The precise reaction conditions, including catalysts, solvents, and temperatures, would require experimental optimization.

Physicochemical Properties

The physicochemical properties of 4-Bromo-8-methoxy-2,6-dimethylquinoline can be estimated by examining data from closely related compounds.

PropertyValue (for related compounds)Source Compound
Molecular FormulaC12H12BrNO6-bromo-4,8-dimethoxy-2-methylquinoline
Molecular Weight~282.13 g/mol Calculated
Melting Point167-168 °C6-bromo-4,8-dimethoxy-2-methylquinoline
Boiling PointNot available
AppearanceLikely a solid at room temperatureInferred

Potential Applications in Research and Drug Development

The structural motifs present in 4-Bromo-8-methoxy-2,6-dimethylquinoline suggest its potential utility in several areas of research:

Medicinal Chemistry
  • Anticancer Agents: Quinoline derivatives have demonstrated potential in cancer research through mechanisms such as inducing apoptosis and arresting the cell cycle.[1] The specific substitution pattern of the target molecule could be explored for cytotoxic activity.[1]

  • Antimicrobial Agents: The quinoline scaffold is a known pharmacophore in antimicrobial drug discovery.[1] Substituted quinolines may inhibit bacterial growth by interfering with DNA replication.[1]

  • Enzyme Inhibition: The quinoline structure can be tailored to interact with the active sites of various enzymes, presenting opportunities for the development of novel enzyme inhibitors.[1]

Materials Science

Halogenated quinoline derivatives are of interest in materials science for their potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The bromine and methoxy substituents can influence the photophysical properties of the molecule.

Signaling Pathways

Potential_Applications cluster_0 4-Bromo-8-methoxy-2,6-dimethylquinoline cluster_1 Potential Applications cluster_2 Specific Research Areas A Core Compound B Medicinal Chemistry A:f0->B investigated as C Materials Science A:f0->C explored in D Anticancer B->D E Antimicrobial B->E F Enzyme Inhibition B->F G OLEDs C->G

Caption: Potential research applications of 4-Bromo-8-methoxy-2,6-dimethylquinoline.

Safety and Handling

Based on the safety data for structurally related compounds, 4-Bromo-8-methoxy-2,6-dimethylquinoline should be handled with care. The following hazards are likely associated with this class of compounds:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]

  • Ventilation: Use only outdoors or in a well-ventilated area.[4]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

First Aid Measures:

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

4-Bromo-8-methoxy-2,6-dimethylquinoline represents a promising, albeit specialized, chemical entity. Its substituted quinoline structure provides a versatile platform for further chemical modification and exploration in drug discovery and materials science. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its potential can be extrapolated from the wealth of information available for its close analogs. This guide serves as a foundational resource for researchers looking to synthesize, study, and unlock the potential of this and related quinoline derivatives.

References

  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. BenchChem.
  • BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. BenchChem.
  • ChemSynthesis. (2025, May 20). 6-bromo-4,8-dimethoxy-2-methylquinoline. ChemSynthesis.
  • Fisher Scientific. (n.d.).
  • Merck Millipore. (n.d.).
  • PubChem. (n.d.). 6-Bromo-2,8-dimethylquinoline. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-6-methoxy-2-methylquinoline. Santa Cruz Biotechnology.
  • Sigma-Aldrich. (n.d.). 4-Bromo-6-methoxy-2-methylquinoline AldrichCPR. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025, September 15).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2,6-dimethylaniline. Tokyo Chemical Industry.

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Foundational

The Strategic Role of 4-Bromoquinoline Derivatives in Modern Medicinal Chemistry: A Technical Guide

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1][2] Among its many derivatives, the 4-bromoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1][2] Among its many derivatives, the 4-bromoquinoline core has emerged as a particularly versatile and powerful building block for the development of novel therapeutics. Its unique electronic properties and synthetic accessibility make it a cornerstone in the design of agents targeting a spectrum of diseases, from cancer to microbial and viral infections. This technical guide provides an in-depth exploration of 4-bromoquinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and applications, grounded in field-proven insights and detailed experimental protocols.

The Synthetic Versatility of the 4-Bromoquinoline Scaffold

The strategic importance of 4-bromoquinoline derivatives lies in their synthetic tractability. The bromine atom at the 4-position serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[3][4] This allows for the facile introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Classical and Modern Synthetic Approaches

A common and established method for the synthesis of 4-bromoquinoline involves the treatment of 4-hydroxyquinoline with a brominating agent like phosphorus tribromide (PBr₃) in an anhydrous solvent such as N,N-dimethylformamide (DMF).[5] This approach is efficient for generating the core scaffold.

More contemporary methods have also been developed to address limitations of classical approaches, such as the use of harsh reagents. For instance, a milder method involves the reaction of o-propargyl phenyl azide with trimethylsilyl bromide (TMSBr) or hydrobromic acid (HBr).[6][7] This reaction proceeds under mild conditions with high yields, offering a valuable alternative for the synthesis of functionalized 4-bromoquinolines.[6]

Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline

This protocol details a robust and widely used method for the synthesis of the 4-bromoquinoline core.

Materials:

  • 4-Hydroxyquinoline

  • Phosphorus tribromide (PBr₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Nitrogen gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-hydroxyquinoline (1 equivalent) in anhydrous DMF.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (1.02 equivalents) dropwise to the stirred solution over 10 minutes. A red suspension will form.

  • Allow the reaction mixture to stir under nitrogen for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by carefully adding ice to the reaction mixture while stirring in an ice bath for an additional 30 minutes.

  • Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.[5]

  • Extract the aqueous mixture with ethyl acetate (2 x 100 mL for a 4g scale reaction).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (e.g., 0% to 10% methanol) to yield 4-bromoquinoline as a yellow solid.

Validation: The purity and identity of the final product should be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticancer Applications: Targeting Key Oncogenic Pathways

The quinoline nucleus is a prominent feature in numerous anticancer agents, and 4-bromoquinoline derivatives have been extensively investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.[2][8][9] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer signaling pathways.

Inhibition of Receptor Tyrosine Kinases

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[10] Its overexpression is a hallmark of many solid tumors, making it a prime therapeutic target.[10] Several 4-bromoquinoline derivatives have been designed as EGFR inhibitors. For example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values comparable to the standard drug erlotinib.[10]

Dual PI3K/mTOR Inhibition

The PI3K/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. Dual inhibitors of PI3K and mTOR have the potential to overcome drug resistance mechanisms.[11] 4-Acrylamido-quinoline derivatives, synthesized from a 6-bromoquinoline-4-carbaldehyde intermediate, have been identified as potent PI3K/mTOR dual inhibitors, exhibiting significant anti-proliferative activity against prostate and colorectal cancer cell lines.[3]

Topoisomerase I Inhibition

DNA topoisomerase I is an essential enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1] Certain highly brominated quinoline derivatives have been shown to inhibit human topoisomerase I.[1] These compounds induce apoptosis in cancer cells and exhibit significant inhibitory effects against various cancer cell lines, including C6, HeLa, and HT29.[1][12]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of 4-bromoquinoline derivatives.[13][14] Key findings include:

  • Substitution at the 2- and 4-positions: The nature of the substituent at these positions significantly influences anticancer activity.[2] For instance, the introduction of a hetaryl moiety at the C-2 position can enhance lipophilicity and DNA-binding properties, potentially augmenting anticancer effects.[2]

  • Halogenation: The presence and position of halogen atoms on the quinoline ring can modulate biological activity.[2]

  • Amino group at the 4-position: 4-Aminoquinoline derivatives are a promising class of antitumor agents.[2]

The following diagram illustrates the general workflow for the synthesis and evaluation of 4-bromoquinoline derivatives as anticancer agents.

anticancer_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 4-Hydroxyquinoline) B Synthesis of 4-Bromoquinoline Core A->B C Derivatization (e.g., Suzuki Coupling) B->C D In Vitro Cytotoxicity Assays (e.g., MTT, SRB) C->D Test Compounds E Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis) D->E F In Vivo Animal Models E->F F->C SAR-guided Optimization

Caption: Workflow for Anticancer Drug Discovery with 4-Bromoquinolines.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents.[15] 4-Bromoquinoline derivatives have emerged as a promising class of compounds with potent antibacterial activity.

Targeting Bacterial DNA Gyrase

A key mechanism of action for the antimicrobial effects of these derivatives is the inhibition of bacterial DNA gyrase.[15][16] This enzyme is essential for bacterial DNA replication and is a well-validated target for antibacterial drugs.[16] Novel 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been synthesized and shown to be effective inhibitors of S. aureus DNA gyrase, with some compounds exhibiting IC₅₀ values in the low micromolar range.[15][16]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives against Staphylococcus aureus.[15]

CompoundMIC against S. aureus (µM)
5 49.04
6b 38.64
6a 164.35
10 191.36
11 192.29

Data sourced from Al-Ghorbani et al., 2023.[15]

Experimental Protocol: S. aureus DNA Gyrase Supercoiling Assay

This protocol outlines a method to assess the inhibitory activity of 4-bromoquinoline derivatives on DNA gyrase.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • S. aureus DNA gyrase

  • Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • Test compounds (4-bromoquinoline derivatives) dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium bromide)

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and S. aureus DNA gyrase.

  • Add varying concentrations of the test compounds or the positive control to the reaction mixtures. Include a vehicle control (DMSO).

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled and relaxed DNA to determine the IC₅₀ value for each compound.

The following diagram illustrates the mechanism of DNA gyrase inhibition.

dna_gyrase_inhibition A Relaxed Bacterial DNA B DNA Gyrase A->B Binds C Supercoiled DNA B->C Introduces Negative Supercoils D 4-Bromoquinoline Derivative D->B Inhibits

Caption: Inhibition of Bacterial DNA Gyrase by 4-Bromoquinoline Derivatives.

Antiviral Potential: Combating Emerging Viral Threats

The quinoline scaffold is present in several established antiviral drugs, and recent research has highlighted the potential of 4-bromoquinoline derivatives as a new class of antiviral agents.[17][18][19]

Activity Against Flaviviruses

Derivatives of quinoline have demonstrated activity against a range of flaviviruses, including Dengue virus, West Nile virus, Japanese Encephalitis virus, and Zika virus.[17] The precise mechanisms of action are still under investigation but may involve the inhibition of viral enzymes or interference with viral entry or replication processes.[17] Novel quinoline derivatives have been synthesized and shown to be active against Dengue virus serotype 2 (DENV2) in vitro.[17]

Broad-Spectrum Antiviral Activity

Some 4-quinoline carboxylic acid analogues have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[20] Inhibition of this host cell enzyme can lead to broad-spectrum antiviral activity, as viruses are dependent on the host's cellular machinery for replication.[20]

Conclusion and Future Perspectives

4-Bromoquinoline derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their ability to interact with a diverse range of biological targets, has led to the development of potent anticancer, antimicrobial, and antiviral drug candidates. The continued exploration of SAR, the elucidation of precise mechanisms of action, and the application of modern drug design strategies will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds. As our understanding of disease biology deepens, the strategic functionalization of the 4-bromoquinoline core will continue to provide innovative solutions to pressing global health challenges.

References

  • Al-Ghorbani, M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. PMC. [Link]

  • Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Jin, F., & Yang, T. (2019). Functionality elaboration of 4-bromo-quinolines. ResearchGate. [Link]

  • Mir, M. A. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Bentham Science Publishers. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Al-Ghorbani, M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

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  • Ukrorgsintez. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Malik, M. N., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC. [Link]

  • Smeyne, D. (2020). Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives. Georgia Southern Commons. [Link]

  • Lleonart, R., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC. [Link]

  • Kandil, S., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

  • Wang, Y., et al. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. PMC. [Link]

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  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Steric Effects of 2,6-Dimethyl Groups on Quinoline Reactivity

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and photophysical properties. Substitution on the quinoline ring system profound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and photophysical properties. Substitution on the quinoline ring system profoundly influences its chemical reactivity, offering a powerful tool for molecular design. This technical guide provides an in-depth analysis of the steric and electronic effects imparted by 2,6-dimethyl substitution on the quinoline core. We will explore how the strategic placement of a methyl group at the C2 position, adjacent to the nitrogen atom, and another at the C6 position on the carbocyclic ring, creates a unique chemical landscape. This guide will dissect the impact of these substitutions on fundamental properties like basicity and delve into their consequences for key synthetic transformations, including N-functionalization, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. Through detailed mechanistic discussions, field-proven experimental protocols, and comparative data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of 2,6-dimethylquinoline.

Introduction: The Quinoline Scaffold and the Influence of Substituents

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. Its derivatives are found in a wide array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1] The reactivity of the quinoline ring is a composite of its two constituent rings: the electron-deficient pyridine ring and the electron-rich benzene ring. This duality allows for a wide range of chemical modifications.

The introduction of substituents onto this scaffold can dramatically alter its physical and chemical properties through a combination of electronic and steric effects.[2] Electronic effects modulate the electron density of the ring, influencing its susceptibility to electrophilic or nucleophilic attack. Steric effects, arising from the spatial arrangement of atoms, can hinder the approach of reagents to a reactive site, thereby slowing down or even preventing a reaction.[2]

This guide focuses specifically on 2,6-dimethylquinoline. The methyl group at the C2 position (historically known as the quinaldine position) is poised to exert a significant steric influence on the adjacent nitrogen atom. The methyl group at the C6 position, on the carbocyclic ring, primarily contributes electronic effects but can also play a role in directing the regioselectivity of certain reactions. Understanding the interplay of these effects is paramount for the rational design of synthetic routes and the development of novel quinoline-based molecules.

The Dual Nature of 2,6-Dimethyl Substitution: Steric Hindrance and Electronic Donation

The two methyl groups in 2,6-dimethylquinoline exert distinct yet complementary effects on the molecule's reactivity.

Steric Hindrance at the Nitrogen (N1) and its Periphery

The most profound consequence of the 2,6-dimethyl substitution pattern is the steric hindrance around the nitrogen atom, primarily due to the C2-methyl group. This spatial bulk directly impacts reactions involving the nitrogen lone pair.

  • Basicity (pKa): The basicity of the quinoline nitrogen is a key determinant of its behavior in biological systems and as a catalyst or ligand. The introduction of electron-donating methyl groups is expected to increase the electron density on the nitrogen, thereby increasing its basicity. However, steric hindrance can impede the solvation of the conjugate acid, which can counteract this electronic effect.

CompoundpKa of Conjugate AcidPrimary Effect
Quinoline4.90[3][4][5][6]Baseline
2-Methylquinoline (Quinaldine)5.83Strong Electronic Donation
2,6-Dimethylquinoline5.46Electronic Donation tempered by Steric Hindrance
Table 1: Comparison of the pKa values of quinoline and its methylated derivatives. The data illustrates the interplay of electronic and steric effects on basicity.

As shown in Table 1, the pKa of 2-methylquinoline is significantly higher than that of quinoline, demonstrating the strong electron-donating effect of the C2-methyl group. In 2,6-dimethylquinoline, the pKa is lower than that of 2-methylquinoline, suggesting that while the electronic donation from both methyl groups is operative, steric hindrance from the C2-methyl group likely interferes with the optimal solvation of the protonated nitrogen, thus reducing its stability and tempering the overall basicity.

  • Coordination to Metals: The sterically encumbered nitrogen in 2,6-dimethylquinoline exhibits a reduced ability to act as a ligand for metal centers. This can be a significant challenge in transition metal-catalyzed reactions where coordination to the catalyst is a prerequisite for reactivity. This property, however, can be exploited when 2,6-dimethylpyridine (2,6-lutidine), a structural analog, is used as a non-coordinating, sterically hindered base in organic synthesis.[7]

The diagram below illustrates the steric shielding of the nitrogen lone pair and the adjacent C2 position by the C2-methyl group, and the more distal influence of the C6-methyl group.

Caption: Steric and electronic effects in 2,6-dimethylquinoline.

Case Studies: The Reactivity of 2,6-Dimethylquinoline in Key Transformations

The following sections will explore how the steric and electronic properties of 2,6-dimethylquinoline manifest in common synthetic reactions.

N-Functionalization: A Clear Case of Steric Dominance

Reactions that directly target the nitrogen lone pair, such as N-oxidation, are highly sensitive to steric hindrance at the C2 position.

N-Oxidation: The conversion of a quinoline to its corresponding N-oxide is a common transformation used to modify the electronic properties of the ring or to direct subsequent functionalization. This reaction typically employs peracids like meta-chloroperoxybenzoic acid (m-CPBA).

A kinetic study on the N-oxidation of various substituted pyridines and quinolines by dimethyldioxirane provides compelling quantitative evidence for the steric effect of a C2-substituent.

Quinoline DerivativeRelative Rate Constant (krel)
Quinoline1.00
2-Methylquinoline0.25
2-Phenylquinoline0.08
8-Methylquinoline0.12
Table 2: Influence of Substituents on the Rate of N-oxidation. The data clearly shows that steric bulk at the 2- and 8-positions significantly decreases the rate of N-oxidation.

This data demonstrates that the C2-methyl group in 2-methylquinoline reduces the rate of N-oxidation by a factor of four compared to the unsubstituted parent. This is a direct consequence of the methyl group sterically impeding the approach of the oxidizing agent to the nitrogen lone pair. For 2,6-dimethylquinoline, a similar or even more pronounced reduction in reactivity is expected.

Experimental Protocol: N-Oxidation of a Sterically Hindered Quinoline

This protocol is adapted for a sterically hindered substrate like 2,6-dimethylquinoline, requiring a potent oxidizing agent and potentially longer reaction times or elevated temperatures.[1][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylquinoline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or chloroform (approx. 0.1-0.2 M).

  • Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2-1.5 eq) portion-wise to the stirred solution at room temperature. An initial exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C) for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and wash sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxide), a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the 2,6-dimethylquinoline N-oxide.

Palladium-Catalyzed Cross-Coupling: Navigating Hindrance at C2

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for C-C bond formation.[1][9][10][11] When applied to halo-quinolines, these reactions are profoundly affected by the steric environment of the carbon-halogen bond. A halogen at the C2 position of 2,6-dimethylquinoline is subject to significant steric hindrance from the adjacent methyl group, making reactions at this site challenging.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide.[12][13][14][15][16][17] For a substrate like 2-chloro-6-methylquinoline, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is the sterically demanding and often rate-limiting step. Overcoming this requires careful selection of the catalyst system, particularly the phosphine ligand, which can modulate the steric and electronic properties of the palladium center. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and subsequent reductive elimination steps.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 2-chloro-6-methylquinoline, boronic acid, and base in a flask B Add solvent (e.g., 1,4-dioxane/water) A->B C Degas the mixture with an inert gas (e.g., Argon) B->C D Add Pd catalyst and ligand (e.g., Pd(OAc)2 / SPhos) C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to RT, dilute with organic solvent F->G H Wash with water/brine G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methylquinoline

This protocol is a representative procedure for the coupling of a sterically hindered 2-chloroquinoline derivative.[18]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-6-methylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand, like SPhos (4-10 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the 2-aryl-6-methylquinoline product.

Electrophilic Aromatic Substitution: A Battle of Directing Effects

In contrast to reactions on the pyridine ring, electrophilic aromatic substitution (EAS) on the quinoline scaffold preferentially occurs on the more electron-rich benzene ring, typically at the C5 and C8 positions.[19] The outcome of EAS on 2,6-dimethylquinoline is governed by the interplay between the electronic directing effects of the substituents and the steric hindrance they impose.

Nitration: The nitration of quinolines typically employs a mixture of nitric acid and sulfuric acid. The two methyl groups in 2,6-dimethylquinoline are both activating, ortho-, para-directing groups.

  • The C2-methyl group activates the C3 and C4 positions (on the pyridine ring, which is generally deactivated to EAS) and the C8a bridgehead carbon.

  • The C6-methyl group activates the C5 and C7 positions.

Considering the inherent preference for substitution at C5 and C8, the C6-methyl group strongly activates the C5 position. The C2-methyl group has a less direct influence on the benzene ring. Experimental evidence shows that the nitration of 2,6-dimethylquinoline with potassium nitrate in sulfuric acid yields primarily the 5-nitro derivative.[20][21] This indicates that the electronic directing effect of the C6-methyl group towards the C5 position is the dominant factor.

Interestingly, the 8-nitro-2,6-dimethylquinoline isomer can be synthesized through a Doebner-von Miller reaction using 3-nitro-4-aminotoluene, demonstrating that while direct nitration favors the 5-position, alternative synthetic strategies can provide access to other isomers.[21][22]

Experimental Protocol: Nitration of 2,6-Dimethylquinoline to 5-Nitro-2,6-dimethylquinoline

This protocol is based on literature procedures for the nitration of substituted quinolines.[20][21] Caution: Nitrating mixtures are highly corrosive and reactions can be exothermic. This procedure should be performed with appropriate personal protective equipment in a well-ventilated fume hood.

  • Preparation of Nitrating Agent: In a flask cooled in an ice bath, slowly add potassium nitrate (1.1 eq) to concentrated sulfuric acid with stirring.

  • Substrate Addition: In a separate flask, dissolve 2,6-dimethylquinoline (1.0 eq) in concentrated sulfuric acid, also cooled in an ice bath.

  • Reaction: Slowly add the nitrating mixture to the solution of 2,6-dimethylquinoline, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Work-up: Neutralize the acidic solution by the slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide, while cooling in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude 5-nitro-2,6-dimethylquinoline can be recrystallized from a suitable solvent like ethanol to afford the pure product.

Practical Implications and Conclusion

The 2,6-dimethyl substitution pattern on the quinoline ring provides a fascinating case study in the interplay of steric and electronic effects.

Key Takeaways:

  • Steric Hindrance is Dominant at N1 and C2: The C2-methyl group significantly hinders reactions at the nitrogen lone pair (e.g., N-oxidation) and at the C2 position (e.g., Pd-catalyzed cross-coupling). This effect can be overcome with more forceful reagents, tailored catalysts, or longer reaction times.

  • Electronic Effects Guide Electrophilic Substitution: The electron-donating nature of the methyl groups activates the benzene ring for electrophilic aromatic substitution. The C6-methyl group is the primary director, favoring substitution at the C5 position, as seen in the nitration of 2,6-dimethylquinoline.

  • Strategic Synthetic Design: An understanding of these effects allows chemists to predict and control the reactivity of the 2,6-dimethylquinoline core. For instance, if functionalization is desired at the C2 position, a chemist must anticipate the need for specialized catalytic systems designed to overcome steric bulk. Conversely, if selective functionalization of the benzene ring is the goal, the inherent directing effects of the methyl groups can be leveraged to achieve high regioselectivity.

References

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  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
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  • ResearchGate. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Heck reaction. (2023, December 26). In Wikipedia. [Link]

  • Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
  • DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]

  • MDPI. (2018). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

  • RosDok. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Semantic Scholar. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... Retrieved from [Link]

  • McNally, A. et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS. Retrieved from [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • MDPI. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • Steric effects. (2023, December 19). In Wikipedia. [Link]

  • PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

  • Quinaldine. (2023, November 29). In Wikipedia. [Link]

  • Beilstein Journals. (2025, September 5). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Retrieved from [Link]

  • Scilit. (n.d.). Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from [Link]

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  • Google Patents. (n.d.). US3221062A - Nitration process.
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Foundational

The Strategic Choice in Medicinal Chemistry: A Comparative Analysis of 4-Bromoquinoline and 4-Chloroquinoline Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its preva...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast range of biologically active compounds, including numerous approved pharmaceuticals.[1] The functionalization of this nucleus, particularly at the C4-position, is a critical step in the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of two key intermediates: 4-bromoquinoline and 4-chloroquinoline. Moving beyond a simple catalog of properties, we will dissect the fundamental differences in their physicochemical characteristics, reactivity profiles, and strategic applications. This whitepaper aims to equip researchers and drug development professionals with the field-proven insights necessary to make an informed and strategic selection between these pivotal building blocks, balancing the imperatives of synthetic efficiency, cost, and the potential for downstream biological interactions.

Foundational Physicochemical Properties: The Basis of Divergent Reactivity

The subtle difference in the halogen atom at the C4-position imparts significant, predictable variations in the physical and chemical nature of these intermediates. These properties are not merely academic; they directly influence reaction kinetics, purification strategies, and handling requirements.

Property4-Bromoquinoline4-ChloroquinolineRationale for Difference
Molecular Weight 208.06 g/mol [2][3]163.61 g/mol [4][5]The higher atomic mass of Bromine compared to Chlorine.
Appearance Solid, Crystalline Powder[2]Colorless liquid to solid[4]Differences in crystal packing and intermolecular forces.
Melting Point 29-34 °C[6]28-31 °C[4][7]While similar, the larger, more polarizable bromine atom can influence crystal lattice energy.
Boiling Point Not readily available258-263 °C[4][8]The higher molecular weight of 4-bromoquinoline suggests a higher boiling point due to stronger van der Waals forces.
Density ~1.564 g/cm³[6]~1.25 g/mL at 20 °C[4]The heavier bromine atom results in a denser compound.
C-X Bond Energy ~285 kJ/mol~327 kJ/molThe C-Cl bond is significantly stronger and less prone to cleavage than the C-Br bond.[9]

The most critical differentiator from a synthetic standpoint is the Carbon-Halogen Bond Dissociation Energy (BDE) . The C-Cl bond is approximately 15% stronger than the C-Br bond.[9][10] This single parameter is the primary determinant for the increased reactivity of 4-bromoquinoline in reactions involving oxidative addition, such as palladium-catalyzed cross-couplings. The weaker C-Br bond is more easily cleaved by the low-valent metal catalyst, often allowing for milder reaction conditions and lower catalyst loadings.

Synthesis of the Core Intermediates

Both intermediates are typically synthesized from the common precursor, quinolin-4-ol (or its tautomer, 4-quinolone). The choice of halogenating agent directly determines the final product.

G cluster_synthesis Synthetic Pathways to 4-Haloquinolines start Quinolin-4-ol reagent_cl POCl₃ or PCl₅/POCl₃ start->reagent_cl Chlorination (Gould-Jacobs) reagent_br PBr₃ in DMF start->reagent_br Bromination product_cl 4-Chloroquinoline reagent_cl->product_cl product_br 4-Bromoquinoline reagent_br->product_br

Figure 1: Parallel synthesis of 4-chloro and 4-bromoquinoline.
Experimental Protocol 1: Synthesis of 4-Bromoquinoline[14]
  • To a stirred solution of quinolin-4-ol (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃) (1.02 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the resulting suspension for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Basify the aqueous solution to a pH of ~10 using a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (2x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield 4-bromoquinoline.

Experimental Protocol 2: Synthesis of 4-Chloroquinoline[12][13]
  • Combine quinolin-4-ol (1 equivalent) with phosphorus oxychloride (POCl₃) (3-5 equivalents). A co-reagent like phosphorus pentachloride (PCl₅) can also be used.

  • Heat the mixture under reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until it is alkaline.

  • Extract the product with a suitable organic solvent, such as dichloromethane or chloroform.

  • Dry the combined organic extracts over a drying agent, filter, and remove the solvent in vacuo.

  • The crude 4-chloroquinoline can be purified by vacuum distillation or chromatography.

Head-to-Head: Comparative Reactivity in Key Transformations

The choice between 4-bromo and 4-chloroquinoline is most consequential when planning carbon-carbon and carbon-heteroatom bond-forming reactions, which are the bedrock of modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is where the difference in C-X bond energy is most pronounced. The general reactivity trend is C-I > C-Br > C-OTf >> C-Cl .

  • Suzuki-Miyaura Coupling (C-C): 4-Bromoquinoline is the superior substrate. It readily undergoes oxidative addition to the Pd(0) catalyst under relatively mild conditions. In contrast, coupling 4-chloroquinoline often requires more forcing conditions (higher temperatures) and, critically, the use of more sophisticated and expensive phosphine ligands (e.g., Buchwald-type biaryl phosphines) designed to facilitate the activation of the stronger C-Cl bond.[10]

  • Buchwald-Hartwig Amination (C-N): This reaction is fundamental to the synthesis of countless pharmaceuticals.[11] Again, 4-bromoquinoline demonstrates higher reactivity, coupling with a wide range of amines under standard conditions.[12] While amination of 4-chloroquinoline is feasible, it typically necessitates stronger bases, higher temperatures, or specialized catalyst systems to achieve comparable yields.[13][14][15][16]

  • Sonogashira Coupling (C-C, Alkyne): The trend persists. The coupling of terminal alkynes with 4-bromoquinoline proceeds efficiently, whereas the chloro-analogue requires more active catalysts or harsher conditions to overcome the C-Cl activation barrier.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, the leaving group's ability to depart is a key factor. While bromide is generally a better leaving group than chloride due to its lower basicity, the reaction rate is also heavily influenced by the polarization of the C-X bond and the stability of the Meisenheimer intermediate. For the electron-deficient quinoline ring, both halogens are effective leaving groups. The choice often comes down to the specific nucleophile and reaction conditions, but 4-chloroquinoline is frequently used due to its lower cost, as seen in the industrial synthesis of chloroquine via SₙAr with an amine.[17]

Figure 2: Decision workflow for selecting the appropriate 4-haloquinoline.

The Halogen as a Pharmacophore: Halogen Bonding

Historically viewed as a synthetic handle or a simple lipophilic substituent, the halogen atom is now recognized as a key player in molecular recognition through halogen bonding (XB) .[18] This is a non-covalent interaction where the halogen acts as a Lewis acid, interacting with a Lewis base (e.g., a backbone carbonyl oxygen or a histidine nitrogen) in a protein active site.[19][20]

The strength of this interaction is directional and follows the trend: I > Br > Cl > F .[19]

  • 4-Bromoquinoline: Offers a stronger potential for halogen bonding compared to its chloro counterpart. In structure-based drug design, deliberately incorporating a bromine atom can introduce a critical, stabilizing interaction that enhances binding affinity and selectivity.

  • 4-Chloroquinoline: While a weaker halogen bond donor, it can still participate in meaningful interactions. Its smaller size may be advantageous in sterically constrained binding pockets.

This dual role—as a reactive handle and a potential pharmacophoric element—adds a layer of strategic depth to the selection process. A chemist might choose 4-bromoquinoline not only for its superior reactivity in a coupling step but also with the hypothesis that the bromine atom will form a key halogen bond in the final drug target.

Figure 3: Diagram of a halogen bond (X = Br or Cl) interaction.

Conclusion and Strategic Recommendations

The decision between using 4-bromoquinoline and 4-chloroquinoline is a classic example of the strategic trade-offs inherent in medicinal and process chemistry. It is not a matter of one being universally "better," but of which is optimal for a specific context.

Choose 4-Bromoquinoline when:

  • High reactivity is paramount: For challenging palladium-catalyzed cross-coupling reactions where maximizing yield and minimizing reaction times are critical.

  • Mild conditions are required: To accommodate sensitive functional groups elsewhere in the molecule.

  • Halogen bonding is a design goal: When seeking to leverage the stronger halogen bond-donating capacity of bromine to enhance target affinity.[21]

Choose 4-Chloroquinoline when:

  • Cost and scale are major drivers: It is generally more economical, making it the preferred choice for large-scale synthesis and process development.[4]

  • The subsequent reaction is SₙAr: It is a proven, effective substrate for nucleophilic substitution, as famously demonstrated in the synthesis of antimalarial drugs.[22][23]

  • A less reactive substrate is needed: In cases of multifunctional molecules where selective reaction at another, more reactive site (e.g., an iodide or triflate) is desired.

Ultimately, a thorough understanding of the principles outlined in this guide—from bond energies to halogen bonding—empowers the modern chemist to look beyond the periodic table and select not just an intermediate, but a strategy.

References

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  • 4-bromoquinoline 95. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/651034]
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  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9047192/]
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-8-methoxy-2,6-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-Bromo-8-methoxy-2,6-dimethylquinoline. The quinoline scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-Bromo-8-methoxy-2,6-dimethylquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position via this powerful C-C bond-forming reaction is of significant interest for the development of novel therapeutic agents. These application notes offer a detailed experimental protocol, insights into the rationale behind the choice of reaction parameters, and a troubleshooting guide to address potential challenges, particularly those arising from the electronic and steric properties of the substrate.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high efficiency and functional group tolerance. The quinoline ring system is a frequent motif in pharmaceuticals, exhibiting a wide range of biological activities.[1] The target substrate, 4-Bromo-8-methoxy-2,6-dimethylquinoline, presents a unique set of challenges and opportunities for synthetic diversification. The electron-donating nature of the 8-methoxy group and the steric hindrance imposed by the 2- and 6-methyl groups necessitate a carefully optimized protocol to achieve high coupling efficiency. This guide provides a robust starting point for researchers aiming to utilize this versatile building block in their synthetic endeavors.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in activating the boronic acid for the transmetalation step.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-8-methoxy-2,6-dimethylquinoline

This protocol is a generalized procedure and should be optimized for specific boronic acids and reaction scales.

Materials:

  • 4-Bromo-8-methoxy-2,6-dimethylquinoline (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst with a Buchwald ligand) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), or DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-8-methoxy-2,6-dimethylquinoline, the boronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-aryl-8-methoxy-2,6-dimethylquinoline.

Best Practices and Rationale

The successful execution of the Suzuki-Miyaura coupling with 4-Bromo-8-methoxy-2,6-dimethylquinoline hinges on the careful selection of several key parameters:

Catalyst and Ligand Selection:

The electronic and steric nature of the substrate makes catalyst selection critical. The electron-richness of the quinoline ring, enhanced by the 8-methoxy group, can make the initial oxidative addition step of the palladium catalyst more challenging. Furthermore, the 2-methyl group introduces significant steric hindrance around the 4-position.

Catalyst/Ligand SystemRationale
Pd(dppf)Cl₂ A versatile and commonly used catalyst for a range of Suzuki couplings. A good starting point for initial screening.
Pd(PPh₃)₄ Another standard catalyst, though it may be less effective for sterically hindered substrates.
**Buchwald Ligands (e.g., SPhos, XPhos) with a Pd source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) **These bulky and electron-rich phosphine ligands are often highly effective for challenging couplings involving sterically hindered and electron-rich aryl halides. They can accelerate both the oxidative addition and reductive elimination steps.

Choice of Base and Solvent:

The base is essential for the activation of the boronic acid. The choice of base and solvent are often interdependent.

BaseSolvent SystemRationale
K₂CO₃ or Na₂CO₃ 1,4-Dioxane/Water, Toluene/WaterA common and effective combination for many Suzuki couplings. The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species.
K₃PO₄ 1,4-Dioxane/Water, Toluene/WaterA stronger base that can be beneficial for less reactive boronic acids or challenging substrates.
Cs₂CO₃ 1,4-Dioxane/Water, DMFA highly effective base, particularly for difficult couplings, due to its high solubility and the nature of the cesium cation.

Thorough degassing of the solvent is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing of solvents. Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., with a Buchwald ligand).
Poor quality boronic acidUse fresh, high-purity boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the solvent system allows for adequate solubility of all reactants.
Insufficient temperatureGradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessively high temperatures.
Formation of side products (e.g., debromination, homocoupling) Catalyst deactivation or side reactionsOptimize the catalyst loading. Ensure a strictly inert atmosphere. Consider a different ligand that may suppress side reactions.
Unstable boronic acidUse the corresponding boronate ester. Add the boronic acid portion-wise to the reaction mixture.

Data Presentation

For effective comparison and optimization, it is recommended to tabulate the results of different reaction conditions:

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9012Result
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O1008Result
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃DMF1106Result

Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reactants: - 4-Bromo-8-methoxy-2,6-dimethylquinoline - Boronic Acid - Base - Catalyst/Ligand C Combine in Schlenk Flask under Inert Atmosphere A->C B Degas Solvent B->C D Heat and Stir C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 4-Bromo-8-methoxy-2,6-dimethylquinoline.

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-8-methoxy-2,6-dimethylquinoline provides a powerful and versatile method for the synthesis of a diverse range of 4-substituted quinoline derivatives. By carefully considering the electronic and steric properties of the substrate and optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from [Link]

  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Uemura, T., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9550-9561.
  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5559-5566.
  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6542-6554.
  • Jamison, T. F., & Shaughnessy, K. H. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Khan, I., et al. (2017). Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction. Medicinal Chemistry, 13(7), 674-683.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Buchwald-Hartwig amination conditions for 4-bromoquinolines

Application Note: Optimized Buchwald-Hartwig Amination of 4-Bromoquinolines Executive Summary The amination of 4-bromoquinolines presents a unique dichotomy in cross-coupling chemistry: while the C4 position is electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination of 4-Bromoquinolines

Executive Summary

The amination of 4-bromoquinolines presents a unique dichotomy in cross-coupling chemistry: while the C4 position is electronically activated for oxidative addition (due to the electron-deficient pyridine ring), it is kinetically retarded by significant steric hindrance from the peri-hydrogen (H5). Furthermore, the quinoline nitrogen (N1) acts as a potent Lewis base, capable of sequestering the palladium catalyst into inactive bis-ligated complexes.

This guide provides two distinct protocols: Method A (Economy/General) using Xantphos for standard substrates, and Method B (High-Performance) using BrettPhos Pd G3 for sterically demanding or base-sensitive couplings.

Part 1: The Substrate Challenge

To successfully couple 4-bromoquinolines, one must navigate two opposing forces. Understanding this causality is the key to troubleshooting low yields.

  • The Peri-Hydrogen Effect (Steric): The hydrogen atom at position 5 (H5) projects into the trajectory of the incoming palladium species during oxidative addition. Unlike 4-bromopyridine, 4-bromoquinoline is effectively an ortho-substituted aryl halide.

  • N-Coordination (Catalyst Poisoning): The lone pair on N1 can displace phosphine ligands, forming stable, inactive [Pd(quinoline)2L2] complexes, essentially halting the catalytic cycle.

Mechanism & Interference Pathway

QuinolineMechanism Substrate 4-Bromoquinoline OxAdd Oxidative Addition (Rate Limiting due to H5) Substrate->OxAdd  + H5 Steric Clash Poison Catalyst Poisoning (Pd-N Coordination) Substrate->Poison  N1 Lone Pair binding Pd0 Active L-Pd(0) Pd0->OxAdd  Correct Path Product C4-Aminated Quinoline OxAdd->Product  Amination Cycle Poison->Pd0  Reversible (Slow)

Figure 1: The competition between productive oxidative addition and non-productive N-coordination.[1]

Part 2: Ligand Selection Matrix

The choice of ligand dictates the success of the reaction. Monodentate phosphines (like PPh3) are generally insufficient due to the N-poisoning effect.

FeatureXantphos (Method A)BrettPhos (Method B)[2]
Ligand Class Bidentate BisphosphineBulky Dialkylbiaryl Monophosphine
Bite Angle Wide (111°)N/A (Monodentate)
Mechanism Forces reductive elimination via wide bite angle; chelates Pd to resist N-displacement.Extremely bulky; prevents N-coordination sterically; electron-rich to speed up oxidative addition.
Best For Primary amines, anilines, standard substrates.Secondary amines, bulky anilines, low catalyst loading.
Cost LowHigh

Part 3: Experimental Protocols

Method A: The "Workhorse" Protocol (Xantphos)

Recommended for: Primary alkyl amines, simple anilines, and cost-sensitive scale-up.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2–5 mol%)

  • Xantphos (4–10 mol%) — Maintain 1:2 Pd:Ligand ratio

  • Cs₂CO₃ (2.0 equiv) — Must be anhydrous and finely ground

  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step:

  • Pre-complexation (Crucial): In a reaction vial, charge Pd(OAc)₂ and Xantphos. Add the solvent.[1][2][3][4][5][6] Stir at room temperature for 5–10 minutes under inert atmosphere (Argon/N₂) until the solution turns yellow/orange. Why? This forms the active L₂Pd(0) species before the quinoline nitrogen can intercept the unligated Pd.

  • Substrate Addition: Add the 4-bromoquinoline, the amine, and the finely ground Cs₂CO₃.

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad (to remove Pd black and salts). Concentrate and purify via flash chromatography.

Method B: The "High-Performance" Protocol (BrettPhos Pd G3)

Recommended for: Secondary amines, bulky substrates, or when Method A fails.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (1–3 mol%)

  • Base: NaOtBu (1.4 equiv) OR Cs₂CO₃ (2.0 equiv) if functional groups are sensitive.

  • Solvent: Toluene or t-Amyl Alcohol (0.2 M)

Step-by-Step:

  • Solids Charge: In a glovebox or under active Argon flow, add BrettPhos Pd G3, 4-bromoquinoline, and the base (NaOtBu/Cs₂CO₃) to the vial.

    • Note: The G3 precatalyst is air-stable, but the active species generated in situ is not.

  • Liquid Addition: Add the amine and anhydrous solvent.

  • Reaction: Seal and heat to 80–100°C .

    • Insight: G3 catalysts initiate rapidly. Conversion is often complete in <4 hours.

  • Monitoring: Monitor via LCMS. If the reaction stalls, add 1 mol% more catalyst.

Part 4: Troubleshooting & Optimization Logic

Use this decision tree to optimize conditions if the standard protocols fail.

OptimizationTree Start Reaction Outcome? NoRxn No Conversion (SM Recovery) Start->NoRxn Dehal Hydrodehalogenation (Reduction Product) Start->Dehal LowYield Low Yield (Stalled) Start->LowYield Sol1 Diagnosis: Catalyst Poisoning Action: Switch to BrettPhos G3 or Pre-heat Pd/Ligand NoRxn->Sol1 Sol2 Diagnosis: Hydride Source Present Action: Switch solvent to Toluene Use Cs2CO3 instead of alkoxides Dehal->Sol2 Sol3 Diagnosis: Incomplete Activation Action: Increase Temp to 110°C Add 10% t-Amyl Alcohol LowYield->Sol3

Figure 2: Troubleshooting logic for common failure modes.

Key Troubleshooting Notes:

  • Hydrodehalogenation: If you observe the bromine being replaced by hydrogen (quinoline formation), your solvent may be wet, or the amine is acting as a hydride source (beta-hydride elimination). Fix: Switch from dioxane to toluene; ensure strictly anhydrous conditions.

  • Stalled Reaction: If the reaction stops at 50% conversion, the catalyst has likely deactivated. Do not just add more Pd(OAc)₂. Add a fresh aliquot of pre-complexed catalyst/ligand solution.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Paul, F., et al. (2005). Palladium-catalyzed coupling of 4-chloroquinolines.[7][8] Tetrahedron. [Link]

  • Bruno, N. C., et al. (2013). Third-Generation (G3) Buchwald Precatalysts.[9] Chemical Science. [Link]

Sources

Method

Synthesis of 4-Bromo-8-methoxy-2,6-dimethylquinoline from 4-hydroxy precursor

Executive Summary This application note details the optimized protocol for the deoxybromination of 4-hydroxy-8-methoxy-2,6-dimethylquinoline (also referred to as the quinolone tautomer) to synthesize 4-bromo-8-methoxy-2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the deoxybromination of 4-hydroxy-8-methoxy-2,6-dimethylquinoline (also referred to as the quinolone tautomer) to synthesize 4-bromo-8-methoxy-2,6-dimethylquinoline .

While standard protocols often utilize neat phosphorus oxybromide (


) melts, this guide introduces a solution-phase protocol using Acetonitrile (

)
. This modification offers superior thermal control, minimizing the risk of demethylating the labile 8-methoxy group—a common failure mode in high-temperature melt syntheses. This protocol is designed for medicinal chemistry applications requiring high purity (>98%) for subsequent palladium-catalyzed couplings.

Scientific Background & Retrosynthesis

The Challenge of the 8-Methoxy Substituent

The 4-hydroxyquinoline scaffold exists in a tautomeric equilibrium with its 4-quinolone form. The conversion to the 4-bromo derivative relies on activating the C4-oxygen.

  • Standard Method:

    
     or 
    
    
    
    at
    
    
    (melt).
  • Risk Factor: The 8-methoxy group is an electron-donating group (EDG). Under high-temperature acidic conditions (generated by HBr byproducts), there is a significant risk of ether cleavage , yielding the 8-hydroxy impurity (phenol).

  • Solution: Use a mild solvent reflux (

    
    ) with 
    
    
    
    to maintain reaction kinetics while suppressing acid-catalyzed demethylation.
Reaction Mechanism

The reaction proceeds via an


-like mechanism facilitated by the activation of the carbonyl oxygen.
  • Activation: The quinolone oxygen attacks the electrophilic phosphorus of

    
    , forming a reactive phosphoryloxy intermediate (leaving group).
    
  • Substitution: A bromide ion (

    
    ) attacks the C4 position.
    
  • Aromatization: Loss of the phosphate species restores the aromatic quinoline system.

Mechanism Start 4-Hydroxy Precursor (Quinolone Tautomer) Inter Activated Phosphoryl Intermediate Start->Inter O-Phosphorylation Reagent POBr3 (Phosphorus Oxybromide) Reagent->Inter Product 4-Bromo-8-methoxy- 2,6-dimethylquinoline Inter->Product Nucleophilic Attack (Br-) & Elimination Byprod PO2Br2- / H+ Inter->Byprod

Figure 1: Mechanistic pathway for the deoxybromination of 4-hydroxyquinoline derivatives.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Reagent

(1.5 equiv)

is preferred over

as it produces cleaner reaction profiles and avoids the formation of sticky phosphorus polymers common with

.
Solvent Anhydrous AcetonitrileAllows reflux at

. High enough to drive activation, low enough to prevent 8-OMe cleavage.
Atmosphere Nitrogen / Argon

hydrolyzes rapidly in moist air, generating HBr and reducing stoichiometry.
Quench pH pH 8–9The product is basic. Acidic workup will protonate the quinoline nitrogen, trapping it in the aqueous phase.

Experimental Protocol

Safety Warning:


 is corrosive and reacts violently with water. HBr gas is evolved.[1] Perform all operations in a functioning fume hood.
Materials
  • Precursor: 4-Hydroxy-8-methoxy-2,6-dimethylquinoline (10.0 g, 49.2 mmol)

  • Reagent: Phosphorus oxybromide (

    
    ) (21.2 g, 73.8 mmol, 1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (100 mL)

  • Base: Saturated aqueous

    
     and 50% NaOH (for pH adjustment)
    
Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize evolved HBr.

  • Charging: Under a gentle nitrogen stream, charge the flask with the 4-hydroxy precursor (10.0 g) and anhydrous Acetonitrile (100 mL). Stir to form a suspension.

  • Reagent Addition: Add solid

    
      (21.2 g) portion-wise over 10 minutes.
    
    • Note: A slight exotherm and color change (yellow to orange) may occur.

  • Reaction: Heat the mixture to reflux (

    
    ) using an oil bath.
    
    • Monitoring: The suspension typically clears to a solution within 30 minutes. Maintain reflux for 2–3 hours.

    • Endpoint: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (polar, baseline/low Rf) should disappear, replaced by a less polar UV-active spot (Product, Rf ~0.6).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with 200 g of crushed ice and 100 mL of water.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: Violent hydrolysis of excess

      
       will occur.
      
  • Neutralization:

    • The resulting aqueous mixture will be acidic (pH < 1).

    • Slowly add saturated

      
       solution. If volume becomes an issue, use 50% NaOH dropwise to reach pH 9–10 .
      
    • Checkpoint: Ensure the mixture is basic to keep the quinoline in its free-base form (organic soluble).

  • Extraction:

    • Extract the aqueous mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers and wash with Brine (100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude solid is often pure enough for the next step.

    • If necessary, recrystallize from Ethanol or purify via flash chromatography (0

      
       20% EtOAc in Hexanes).
      
Workup Workflow Diagram

Workup RxnMix Reaction Mixture (MeCN, Product, Excess POBr3) IceQuench Pour onto Crushed Ice RxnMix->IceQuench Quench AcidPhase Acidic Aqueous Phase (pH < 1) IceQuench->AcidPhase Basify Adjust to pH 9-10 (Sat. NaHCO3 / NaOH) AcidPhase->Basify Neutralization Extract Extract with DCM (3x) Basify->Extract Free Base Liberation DryConc Dry (Na2SO4) & Concentrate Extract->DryConc Final Solid Product DryConc->Final

Figure 2: Workup and isolation strategy ensuring recovery of the free-base quinoline.

Analytical Validation

To ensure the protocol was successful, verify the following data points.

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the disappearance of the broad amide/OH proton.

    • C8-Methoxy: Singlet at

      
       ppm (Integrates to 3H). Crucial: If this is missing or shifted to a broad singlet >5 ppm, demethylation occurred.
      
    • Aromatic Protons: Distinct splitting pattern for the substituted ring.

  • Mass Spectrometry (ESI+):

    • Target Mass (

      
      ): ~266.13  g/mol .
      
    • Observe characteristic 1:1 doublet for bromine isotopes (

      
       and 
      
      
      
      ) at
      
      
      266 and 268
      
      
      .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete extractionThe product is likely protonated in the aqueous phase. Check pH of the aqueous layer; it must be >9. Add more NaOH and re-extract.
Product is Phenol (OH) Demethylation at C8Reaction temperature too high or reaction time too long. Switch from Toluene reflux to Acetonitrile reflux (

).
Sticky Red Gum PolymerizationUsed

instead of

or moisture ingress. Use fresh

and ensure inert atmosphere.
Starting Material Remains Old Reagent

degrades over time. Increase equivalents to 2.0 or use a fresh bottle.

References

  • General Quinoline Bromination: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Handling Methoxy-Quinolines: Ökten, S. et al. "Reinvestigation of bromination of 8-substituted quinolines." Records of Natural Products, 2016.[2] Available at: [Link] (Provides insights into the stability of 8-methoxy groups during bromination).

  • Reaction Safety: "Phosphoryl bromide Safety Data Sheet." Manac Inc.[3] Available at: [Link] (Safety and handling of phosphorus bromides).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Quinolines

Executive Summary The quinoline scaffold is ubiquitous in antimalarial, antibacterial, and anticancer therapeutics.[1] However, functionalizing sterically hindered positions (specifically C2 and C8) via Palladium-catalyz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is ubiquitous in antimalarial, antibacterial, and anticancer therapeutics.[1] However, functionalizing sterically hindered positions (specifically C2 and C8) via Palladium-catalyzed cross-coupling presents a dual challenge: steric impedance of the oxidative addition step and catalyst poisoning via nitrogen coordination.

This guide provides a validated, high-integrity workflow for coupling sterically hindered quinolines. We move beyond standard conditions to employ Third- and Fourth-Generation (G3/G4) Precatalysts and bulky N-Heterocyclic Carbene (NHC) ligands, ensuring high turnover frequencies (TOF) even in the presence of the interfering quinoline nitrogen.

Mechanistic Challenge: The "Quinoline Trap"

To successfully couple hindered quinolines, one must understand why standard protocols (e.g., Pd(PPh₃)₄) fail. The failure mode is rarely the coupling partner; it is the substrate itself.

The Dual-Failure Mode
  • N-Coordination (The Trap): The sp² nitrogen of the quinoline ring is a competent ligand (

    
    ). In the absence of a strongly binding ancillary ligand, the quinoline substrate displaces labile ligands (like phosphines), forming a stable, catalytically inactive bis-quinoline-Pd(II) complex.
    
  • Steric Clash: Substituents at the C2 and C8 positions create significant steric bulk, raising the activation energy for oxidative addition. Standard ligands (PPh₃, dppf) lack the steric bulk to force the Pd center open for substrate entry while simultaneously preventing N-binding.

Visualization: The Competitive Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Quinoline Trap."

QuinolineMechanism Pd0 Active Pd(0)-L Species Trap Inactive Pd(II)-(Quinoline)2 (Catalyst Poisoning) Pd0->Trap N-Coordination (Fast w/ weak ligands) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Steric Bulk Required (Bulky Ligands Prevent Trap) Quinoline Hindered Quinoline (Substrate) Quinoline->Trap Quinoline->OxAdd Cycle Transmetalation & Reductive Elimination OxAdd->Cycle Cycle->Pd0 Regeneration Product Coupled Product Cycle->Product

Figure 1: The "Quinoline Trap" mechanism.[2] Successful protocols must favor the Green pathway (Oxidative Addition) over the Red pathway (Poisoning) by using bulky, electron-rich ligands.[3]

Critical Parameters & Reagent Selection

Ligand Selection: The "Bulky & Rich" Rule

For hindered quinolines, the ligand must be bulky enough to prevent N-coordination but flexible enough to facilitate oxidative addition.

Ligand ClassSpecific LigandApplicationMechanism of Action
Dialkylbiaryl Phosphines XPhos, RuPhos Suzuki/BuchwaldHigh steric bulk prevents N-binding; electron-richness accelerates oxidative addition.
Bulky NHCs IPr, SIPr, PEPPSI-iPr Difficult SuzukiStrong

-donation stabilizes Pd; "Flexible steric bulk" accommodates 8-substituents.
Specialized Phosphines BrettPhos C-N CouplingSpecifically designed for amination of hindered substrates; prevents

-hydride elimination.
The Precatalyst Revolution

Stop using Pd₂(dba)₃ or Pd(OAc)₂ for these substrates. The activation energy to displace dba is too high, and Pd black formation is common.

  • Recommendation: Use Pd-G4 Precatalysts (e.g., XPhos-Pd-G4). These are air-stable, defined monomeric Pd(II) species that reduce to active Pd(0)-L species immediately upon exposure to base, ensuring a 1:1 L:Pd ratio.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 8-Chloroquinoline

Target: Coupling 8-chloroquinoline with phenylboronic acid. Challenge: 8-position sterics + Cl bond strength.

Reagents:

  • Substrate: 8-Chloroquinoline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos-Pd-G4 (2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 8-chloroquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: Add XPhos-Pd-G4 (0.02 mmol, 2 mol%).

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) and premix in solvent for 5 mins.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvent: Inject degassed 1,4-Dioxane/Water (5 mL total volume) via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure phase mixing.

    • Time: Typically 2–4 hours. Monitor via LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 2-Substituted-4-Chloroquinoline

Target: Amination with a secondary amine. Challenge: Electronic deactivation at C4 + Sterics at C2.

Reagents:

  • Substrate: 2-Methyl-4-chloroquinoline (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 (1.0 – 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Glovebox/Schlenk: Ideally, set up in a glovebox due to NaOtBu hygroscopicity. If on bench, use strict Schlenk technique.

  • Charge: Add substrate, amine, NaOtBu, and RuPhos-Pd-G4 to the vial.

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Reaction: Heat to 100°C for 12 hours.

    • Why RuPhos? RuPhos is exceptional for secondary amines and prevents the formation of inactive Pd-amine complexes.

  • Quench: Cool to RT, dilute with DCM, filter through a celite pad to remove salts.

Troubleshooting & Optimization Workflow

If the standard protocols yield <50% conversion, follow this logic gate to identify the bottleneck.

OptimizationWorkflow Start Low Conversion? Check1 Check Catalyst Activation Start->Check1 Check2 Check N-Poisoning Check1->Check2 Solution Clear/Brown? Sol1 Switch to Pd-G4 Precatalyst Check1->Sol1 Black Precipitate? Check3 Check Base/Temp Check2->Check3 Slow Reaction? Sol2 Switch Ligand: BrettPhos or NHC Check2->Sol2 Stalled Reaction? Sol3 Stronger Base: LiHMDS / 110°C Check3->Sol3 Incomplete?

Figure 2: Optimization logic for stalled quinoline couplings.

The Scientist's Checklist
  • Is the reaction turning black immediately?

    • Cause: Rapid catalyst decomposition (Pd black).

    • Fix: Your ligand is not binding tightly enough. Switch to a bulky NHC (PEPPSI-iPr) or increase ligand:Pd ratio to 2:1.

  • Is the starting material unconsumed but catalyst remains soluble?

    • Cause: The "Quinoline Trap" (N-poisoning) or failure of oxidative addition.

    • Fix: Switch to BrettPhos (for amination) or XPhos (for Suzuki). These provide maximum steric shielding of the metal center.

  • Are you seeing dehalogenation (hydrodehalogenation)?

    • Cause:

      
      -hydride elimination from the amine or solvent.
      
    • Fix: Lower temperature or switch solvent to Dioxane.

References

  • Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9412–9415. [Link]

  • Tu, T., et al. (2012).[4][5] Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • Perera, D., et al. (2018).[6] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

Sources

Method

Application Note: Using 4-Bromo-8-methoxy-2,6-dimethylquinoline as a Kinase Inhibitor Scaffold

[1] Executive Summary This guide details the utilization of 4-Bromo-8-methoxy-2,6-dimethylquinoline (CAS: 103028-31-5) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] The quinoline core is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the utilization of 4-Bromo-8-methoxy-2,6-dimethylquinoline (CAS: 103028-31-5) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] The quinoline core is a validated pharmacophore in oncology (e.g., Bosutinib, Lenvatinib), but this specific trisubstituted analog offers unique structural advantages for Structure-Activity Relationship (SAR) exploration.

Key Advantages of this Scaffold:

  • 4-Bromo Handle: Highly reactive site for Palladium-catalyzed C-N (Buchwald-Hartwig) or C-C (Suzuki-Miyaura) cross-couplings to install "hinge-binding" motifs.[1]

  • 8-Methoxy Group: Functions as a hydrogen bond acceptor or can be demethylated to an 8-hydroxy group (chelating capability).[1] It also sterically protects the 8-position from metabolic oxidation.[1]

  • 2,6-Dimethyl Substitution: The 2-methyl group blocks the

    
    -position from metabolic attack (oxidase stability), while the 6-methyl group increases lipophilicity (
    
    
    
    ), enhancing membrane permeability and hydrophobic pocket occupancy within the kinase domain.[1]

Chemical Functionalization Protocol (The "Make")

The primary workflow involves displacing the 4-bromo group with an amine to generate the core pharmacophore (4-aminoquinoline).[1] This moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of the scaffold with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) to create a potential EGFR/VEGFR inhibitor analog.[1]

Reagents:

  • Scaffold: 4-Bromo-8-methoxy-2,6-dimethylquinoline (1.0 equiv)

  • Amine: Substituted Aniline or Heterocyclic Amine (1.2 equiv)

  • Catalyst: Pd(_2)(dba)(_3) (5 mol%)

  • Ligand: Xantphos or BINAP (10 mol%)

  • Base: Cesium Carbonate (Cs(_2)CO(_3)) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a stream of Argon, charge a microwave process vial or pressure tube with the Scaffold, Amine, Cs(_2)CO(_3), Pd(_2)(dba)(_3), and Ligand.

  • Solvation: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).[1]

  • Reaction: Seal the vessel. Heat to 100°C for 12–16 hours (thermal) or 120°C for 30 minutes (microwave).

    • Mechanism Note: The bulky phosphine ligand (Xantphos) facilitates the reductive elimination step, which is often the rate-determining step for electron-rich quinoline systems.[1]

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black.[1] Wash the pad with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of 0–50% EtOAc in Hexanes.[1]

    • Note: The product is often fluorescent (blue/green) under UV (254/365 nm), aiding fraction collection.

Synthetic Workflow Diagram[1]

SynthesisWorkflow Scaffold 4-Bromo-8-methoxy- 2,6-dimethylquinoline Coupling Buchwald-Hartwig Cross-Coupling (100°C, Dioxane) Scaffold->Coupling Reagents Amine (R-NH2) Pd Catalyst / Base Reagents->Coupling Purification Silica Gel Purification Coupling->Purification Crude Mix Product 4-Aminoquinoline Inhibitor Candidate Purification->Product Pure Compound

Figure 1: Synthetic pathway for converting the bromo-quinoline scaffold into a functional kinase inhibitor.[1]

Biological Evaluation (The "Test")

Once the library is synthesized, compounds must be screened for inhibitory activity. We recommend a cascade approach: Biochemical Assay


 Cellular Assay.[1]
Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1] It is universal and less prone to interference from fluorescent compounds (like quinolines) than FRET assays.[1]

Protocol:

  • Reagent Prep: Dilute the kinase (e.g., EGFR, VEGFR2) to 2 ng/µL in 1x Kinase Buffer. Prepare 2.5x ATP/Substrate mix.

  • Compound Addition: Dispense 1 µL of the synthesized inhibitor (in DMSO) into a 384-well white plate. Include DMSO-only controls (Max activity) and Staurosporine (Positive control).[1]

  • Kinase Reaction: Add 2 µL of Kinase solution. Incubate for 10 min at RT. Add 2 µL of ATP/Substrate mix.[1] Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase light). Incubate 30 min.
      
  • Readout: Measure Luminescence using a plate reader.

  • Analysis: Calculate % Inhibition

    
    .[1] Determine IC
    
    
    
    using non-linear regression.
Cellular Viability Assay (MTT/CellTiter-Glo)

To verify cell permeability and off-target toxicity.[1]

  • Cell Lines: A549 (Lung cancer, EGFR driven), HUVEC (Angiogenesis, VEGFR driven).

  • Method: Seed 3000 cells/well in 96-well plates. Treat with compound (0.1 nM – 10 µM) for 72 hours.[1] Add detection reagent and measure viability relative to DMSO control.[1]

SAR Optimization Strategy (The "Design")

The "Privileged Structure" hypothesis suggests this scaffold can be tuned for various kinases by modifying the R-groups.[1]

PositionFunctionOptimization Logic
C-4 (Amino) Hinge Binder Critical Determinant. Aromatic amines (anilines) target Tyrosine Kinases (EGFR, Src).[1] Aliphatic amines often target Ser/Thr kinases.[1] Bulky groups here can access the "Gatekeeper" pocket.[1]
C-8 (Methoxy) Solvent Front / Electronic The -OMe group is an H-bond acceptor.[1] Modification: Demethylation (using BBr

) yields the 8-OH analog, which can form intramolecular H-bonds or chelate metals (relevant for metallo-enzymes).[1]
C-2 (Methyl) Metabolic Shield Blocks oxidation by aldehyde oxidase.[1] Removing this often leads to rapid clearance.[1]
C-6 (Methyl) Hydrophobic Fill Fills the hydrophobic back-pocket.[1] Replacing with -Cl or -F can modulate electronic properties of the ring system without adding steric bulk.[1]
SAR Decision Logic

SAR_Logic Result Screening Result Potent High Potency (IC50 < 100 nM) Result->Potent Weak Low Potency (IC50 > 1 µM) Result->Weak Toxic Cytotoxic (Off-target) Result->Toxic Action1 Check Selectivity (Kinase Panel) Potent->Action1 Action2 Modify C-4 Amine (Change Hinge Binder) Weak->Action2 steric clash? Action3 Modify C-8/C-6 (Alter Solubility/LogP) Toxic->Action3 reduce lipophilicity

Figure 2: Logic flow for optimizing the quinoline scaffold based on biological data.[1]

Troubleshooting & Tips

  • Solubility Issues: The 2,6-dimethyl-8-methoxy core is lipophilic.[1] If the final compound precipitates in the assay buffer, introduce a solubilizing tail (e.g., N-methylpiperazine or morpholine) on the C-4 aniline moiety.[1]

  • Catalyst Poisoning: The quinoline nitrogen can coordinate to Palladium.[1] If yields are low, increase catalyst loading to 10 mol% or switch to a precatalyst like Pd(OAc)

    
     + XPhos .
    
  • Regioselectivity: The 4-bromo position is significantly more reactive than the quinoline nitrogen or other ring positions, so protection of the ring nitrogen is generally not required during cross-coupling.[1]

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][2] Current Medicinal Chemistry, 18(10), 1488-1508.[1] (Review of quinoline kinase inhibitors). [Link]

  • Marelli, U. K., et al. (2020). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors.[1][3] (SAR strategies for quinolines). [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Protocol optimization for C-N coupling). [Link]

Sources

Application

Application Notes &amp; Protocols: Sonogashira Coupling of 4-bromo-8-methoxy-2,6-dimethylquinoline

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the Sonogashira cross-coupling reaction, specifically tailored for the alkynylation of 4-bromo-8-methoxy-2,6-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the Sonogashira cross-coupling reaction, specifically tailored for the alkynylation of 4-bromo-8-methoxy-2,6-dimethylquinoline. The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its application in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, natural products, and advanced organic materials, is well-established.[1][3] This document delves into the mechanistic underpinnings of the reaction, offers a robust, step-by-step protocol, discusses critical parameters for optimization, and provides a troubleshooting guide for researchers, scientists, and professionals in drug development.

Scientific Foundation: The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides.[1][4][5] The classic protocol employs a dual catalytic system comprising a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[1][6] The addition of a copper(I) co-catalyst, a key innovation by Sonogashira and Hagihara, significantly accelerates the reaction, allowing it to proceed under remarkably mild conditions, often at room temperature.[1][7]

The Catalytic Cycle: A Synergistic Palladium-Copper Mechanism

The reaction is understood to proceed via two interconnected catalytic cycles.[4][5][8]

  • The Palladium Cycle: This cycle initiates with the oxidative addition of the aryl halide (4-bromo-8-methoxy-2,6-dimethylquinoline) to a low-valent palladium(0) species, forming a Pd(II) intermediate.[1][9] This is followed by a crucial transmetalation step where an alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[4][8] The resulting dialkynyl-aryl-palladium(II) complex then undergoes reductive elimination to yield the final alkynylated quinoline product and regenerate the active Pd(0) catalyst.[4][9]

  • The Copper Cycle: In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species.[1] This intermediate is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) complex, which is often the rate-determining step.[4]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)L₂(C≡CR') Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-C≡CR' ArPdR->Product RedElim->Pd0 CuX Cu(I)X Alkyne H-C≡CR' CuAcetylide Cu(I)-C≡CR' Alkyne->CuAcetylide + Cu(I)X - HX Base Base CuAcetylide->ArPdR CuAcetylide->CuX Regenerates ArX Ar-X (4-Bromoquinoline) ArX->ArPdX

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.

Considerations for the 4-bromo-8-methoxy-2,6-dimethylquinoline Substrate

The reactivity of the quinoline substrate is governed by several factors:

  • Halide Identity: Aryl bromides are generally less reactive than the corresponding iodides but significantly more reactive than chlorides, representing a good balance of stability and reactivity for many applications.

  • Electronic Effects: The quinoline core is an electron-deficient aromatic system due to the electronegative nitrogen atom. However, the 8-methoxy and 2,6-dimethyl substituents are electron-donating groups, which can slightly decrease the electrophilicity of the C-Br bond and thus slow the rate of oxidative addition compared to an unsubstituted bromoquinoline.

  • Regioselectivity: For di- or polyhalogenated quinolines, the reaction typically occurs at the most reactive halide position (I > Br > Cl).[4] For two identical halides, alkynylation tends to occur at the more electrophilic site.[4] In the case of 2-bromo-4-iodo-quinoline, for instance, the reaction selectively occurs at the C-4 iodide position.[4][6]

Experimental Protocol: Synthesis of 4-((4-methoxyphenyl)ethynyl)-8-methoxy-2,6-dimethylquinoline

This section details a representative procedure for the coupling of 4-bromo-8-methoxy-2,6-dimethylquinoline with 1-ethynyl-4-methoxybenzene.

Workflow Figure 2: Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add Substrate, Alkyne, Solvent (THF/Et₃N) to Flask B Degas with N₂/Ar (3 cycles) A->B C Add CuI and Pd(PPh₃)₂Cl₂ B->C D Stir at Room Temp (or gentle heat, e.g., 50°C) C->D E Monitor by TLC/LC-MS (2-24 hours) D->E F Quench with sat. NH₄Cl E->F G Extract with EtOAc F->G H Wash with Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterize Product (NMR, MS, IR)

Caption: Figure 2: Experimental Workflow from Setup to Product Characterization.

Materials and Reagents
  • Substrate: 4-bromo-8-methoxy-2,6-dimethylquinoline (1.0 equiv)

  • Alkyne: 1-ethynyl-4-methoxybenzene (1.2 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 equiv, 2 mol%)

  • Copper Co-catalyst: Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)

  • Base/Solvent: Triethylamine (Et₃N), anhydrous

  • Co-Solvent: Tetrahydrofuran (THF), anhydrous

  • Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Hexanes/Ethyl acetate solvent system.

Equipment
  • Round-bottom flask or reaction tube with a magnetic stir bar

  • Condenser (if heating)

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for work-up and purification.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-bromo-8-methoxy-2,6-dimethylquinoline (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. An inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) catalyst.[6][10]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 0.2 M concentration relative to the substrate) and anhydrous triethylamine (3.0 equiv). Stir the mixture until all solids are dissolved.

  • Degassing: Further degas the solution by bubbling nitrogen or argon through it for 15 minutes.

  • Alkyne Addition: Add 1-ethynyl-4-methoxybenzene (1.2 equiv) via syringe.

  • Catalyst Addition: In quick succession, add copper(I) iodide (0.04 equiv) and dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv) to the stirred solution. The mixture may change color upon addition of the catalysts.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the amine salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Optimization Strategies and Key Parameters

The success and efficiency of the Sonogashira coupling can be fine-tuned by adjusting several key parameters. The choice of catalyst, ligand, base, and solvent can have a profound impact on yield, reaction time, and purity.

ParameterOptions & ConsiderationsRationale & Impact
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ Pd(PPh₃)₄ is a Pd(0) source, while others are Pd(II) precatalysts that are reduced in situ.[1] Catalyst choice can affect initiation rate and stability.
Ligand Phosphines: PPh₃, P(t-Bu)₃, XPhosN-Heterocyclic Carbenes (NHCs) Ligands stabilize the palladium center. Bulky, electron-rich phosphines can increase the rate of oxidative addition and reductive elimination.[4][11] NHCs are strong electron donors and can be effective for coupling less reactive bromides.[2][4]
Copper Co-catalyst CuI, CuBr, CuTC CuI is the most common and effective co-catalyst for activating the alkyne.[1] Copper-free protocols are desirable to avoid alkyne homocoupling and simplify purification, especially in pharmaceutical applications.[3][12][13] These often require stronger bases or more specialized ligands.[14]
Base Amines: Et₃N, i-Pr₂NEt (DIPEA), PiperidineInorganic: K₂CO₃, Cs₂CO₃The base neutralizes the H-X byproduct and facilitates alkyne deprotonation.[1] Amines often serve as both base and solvent. Inorganic bases are used in certain protocols, particularly in polar solvents like DMF or water.[15][16]
Solvent THF, DMF, Toluene, Acetonitrile, Et₃N The solvent must solubilize all components. Polar aprotic solvents like DMF or NMP can accelerate the reaction but may be difficult to remove.[17] THF is a good general-purpose solvent. Using the amine base as the solvent is also common.
Temperature Room Temperature to ~80 °C Most Sonogashira reactions with aryl bromides proceed well between room temperature and 50 °C.[18] Higher temperatures may be needed for less reactive substrates but can also lead to catalyst decomposition or side reactions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive palladium catalyst.2. Insufficiently inert atmosphere.3. Base is not strong enough or is wet.1. Use a fresh bottle of catalyst or a different precatalyst/ligand combination.2. Ensure all solvents are anhydrous and thoroughly degassed. Maintain positive inert gas pressure.3. Use freshly distilled, anhydrous amine base.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen, especially with CuI.2. Reaction temperature is too high.1. Rigorously exclude air from the reaction. Perform thorough degassing.2. Consider a copper-free protocol.[10]3. Run the reaction at a lower temperature.
Decomposition of Starting Material/Product 1. Reaction temperature is too high.2. Prolonged reaction time.1. Reduce the reaction temperature.2. Monitor the reaction closely and work up as soon as the starting material is consumed.
Difficult Purification 1. Residual copper salts.2. Formation of phosphine oxides.1. During work-up, wash the organic layer with a dilute ammonia solution to chelate and remove copper.2. Optimize catalyst loading to use the minimum amount necessary.

Conclusion

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the direct alkynylation of the 4-bromo-8-methoxy-2,6-dimethylquinoline scaffold. By carefully selecting the catalyst system, base, and solvent, and by maintaining rigorous anaerobic conditions, high yields of the desired C(sp²)-C(sp) coupled products can be achieved. The resulting alkynylated quinolines serve as valuable intermediates for the synthesis of biologically active compounds and novel organic materials, making this protocol an essential technique for professionals in chemical and pharmaceutical development.

References

  • Academia.edu. (2013, February 18). Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Asian Online Journals. (2025, August 6). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Available at: [Link]

  • ResearchGate. (2025, August 9). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. Available at: [Link]

  • Royal Society of Chemistry. (2023, September 5). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Available at: [Link]

  • Beilstein Journals. (2009, July 1). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Available at: [Link]

  • ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Available at: [Link]

  • Asian Online Journals. (2017, December 22). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Available at: [Link]

  • scinapse. (2021, May 4). Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. Available at: [Link]

  • Taylor & Francis Online. (2019, November 27). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

  • ResearchGate. (n.d.). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. Available at: [Link]

  • ResearchGate. (n.d.). The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides.... Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • Wiley Online Library. (2022, May 11). Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Available at: [Link]

  • ETH Zurich Research Collection. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • ACS Publications. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available at: [Link]

  • ScienceDirect. (2015, September 1). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Available at: [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2.... Available at: [Link]

Sources

Method

Lithium-halogen exchange protocols for 4-bromoquinoline derivatives

Application Note & Protocol Guide Topic: High-Fidelity Synthesis of 4-Substituted Quinolines: Advanced Protocols for Lithium-Halogen Exchange of 4-Bromoquinoline Derivatives Audience: Researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Fidelity Synthesis of 4-Substituted Quinolines: Advanced Protocols for Lithium-Halogen Exchange of 4-Bromoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Executive Summary: The Strategic Importance of C-4 Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1] Functionalization at the C-4 position is a particularly powerful strategy for modulating biological activity, and among the synthetic tools available, the lithium-halogen exchange stands out for its efficiency and versatility. This application note provides a comprehensive guide to the mechanism, optimization, and execution of lithium-halogen exchange protocols for 4-bromoquinoline derivatives, grounded in established organometallic principles and field-proven laboratory practices.

Mechanistic Underpinnings: Controlling the Reaction Trajectory

The lithium-halogen exchange is a rapid and often exothermic reaction that proceeds under kinetic control.[2][3] Understanding the underlying mechanism is critical for maximizing yield and minimizing side-product formation.

The Ate-Complex Pathway

For aryl bromides, the reaction is widely understood to proceed through a nucleophilic mechanism involving an intermediate "ate-complex".[4][5] In this pathway, the organolithium reagent (R-Li) attacks the halogen atom on the 4-bromoquinoline, forming a transient, hypervalent halocomplex.[6] This complex then collapses to form the more stable 4-quinolinyllithium and the corresponding alkyl bromide (R-Br). The equilibrium of this reaction is driven by the formation of the more stable organolithium species; aryllithiums are generally more stable than the starting alkyllithiums.[5]

The Criticality of Cryogenic Conditions

Temperature is arguably the most critical parameter in this reaction. Performing the exchange at cryogenic temperatures (typically -78 °C to -100 °C) is non-negotiable for several reasons:

  • Preventing Side Reactions: The generated 4-quinolinyllithium is a potent base and nucleophile. At higher temperatures (>-60 °C), it can engage in undesirable side reactions, such as ortho-lithiation or reaction with the solvent (e.g., deprotonation of THF).[7]

  • Ensuring Selectivity: For substrates with other sensitive functional groups, low temperatures ensure that the lithium-halogen exchange, which is exceptionally fast, outcompetes other potential reactions.[6][8]

  • Managing Exothermicity: The exchange reaction can be highly exothermic.[3] Low temperatures and slow addition of the organolithium reagent are essential for controlling the heat generated and preventing localized temperature spikes that could lead to decomposition or side reactions.[9]

Reagent Selection and System Preparation: Setting the Stage for Success

Choosing the Right Organolithium: n-BuLi vs. t-BuLi

The choice between n-butyllithium (n-BuLi) and tert--butyllithium (t-BuLi) depends on the substrate and desired reactivity.

  • n-Butyllithium (n-BuLi): This is the most common reagent for lithium-halogen exchange on aryl bromides. It offers a good balance of reactivity and handling characteristics. It is sufficiently reactive to perform the exchange rapidly at low temperatures without being excessively basic to cause widespread proton abstraction issues on simple substrates.

  • tert-Butyllithium (t-BuLi): As a much stronger base and more reactive reagent, t-BuLi is generally reserved for less reactive substrates (like aryl chlorides) or when extremely rapid exchange is needed.[10] However, its high basicity increases the risk of side reactions like deprotonation.[2] For most 4-bromoquinoline systems, n-BuLi is the preferred reagent.

Solvent and Atmosphere: The Anhydrous Imperative

Organolithium reagents react violently with protic sources, including water and atmospheric moisture.[9] Therefore, strict anhydrous and inert atmosphere techniques are mandatory.

  • Solvents: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard. THF is often preferred for its ability to solvate and break up organolithium aggregates, increasing reactivity.[11]

  • Glassware and Atmosphere: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and the reaction must be conducted under a positive pressure of an inert gas, such as argon or nitrogen.[9]

Experimental Workflow: From Setup to Product

The following diagram outlines the complete workflow for a typical lithium-halogen exchange and electrophilic quench of a 4-bromoquinoline derivative.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Quench & Isolation prep_glass Flame-dry glassware under vacuum prep_reagents Dissolve 4-bromoquinoline in anhydrous THF prep_glass->prep_reagents prep_assembly Assemble under Argon prep_reagents->prep_assembly cool Cool substrate solution to -78 °C prep_assembly->cool add_buli Slowly add n-BuLi (1.1 eq) Maintain T < -70 °C cool->add_buli stir Stir for 15-30 min at -78 °C add_buli->stir add_elec Add electrophile (1.2 eq) in THF stir->add_elec warm Allow to warm slowly to room temperature add_elec->warm quench Quench with sat. aq. NH4Cl solution warm->quench extract Extract with EtOAc or CH2Cl2 quench->extract wash Wash organic layer (H2O, brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via column chromatography concentrate->purify end end purify->end Characterized Product

Caption: Experimental workflow for 4-substituted quinoline synthesis.

Detailed Laboratory Protocol

Objective: To generate a 4-quinolinyllithium species from a 4-bromoquinoline derivative and trap it with an electrophile (e.g., benzaldehyde).

Safety Warning: Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air. This procedure must be performed by trained personnel in a properly functioning fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[9] An inert gas manifold (Schlenk line) is required.

Materials:

  • 4-Bromoquinoline derivative (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M in hexanes, 1.1 eq)

  • Electrophile (e.g., Benzaldehyde, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow the flask to cool to room temperature under a positive pressure of argon.

  • Reaction Setup: To the cooled flask, add the 4-bromoquinoline derivative (1.0 eq). Seal the flask with a septum, and purge with argon. Add anhydrous THF via syringe to dissolve the substrate.

  • Lithiation: Cool the stirring solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (often to a deep red or brown) may be observed, indicating the formation of the organolithium species.

  • Aging: Stir the reaction mixture at -78 °C for an additional 20-30 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: In a separate flame-dried flask, dissolve the electrophile (e.g., benzaldehyde, 1.2 eq) in a small amount of anhydrous THF under argon. Add this solution dropwise to the cold (-78 °C) quinolinyllithium solution.

  • Warming: After the addition is complete, stir the reaction at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to warm gradually to room temperature over 1-2 hours.

  • Aqueous Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted quinoline product.

Key Reaction Parameters at a Glance

The optimal conditions can vary depending on the specific substituents on the quinoline ring. The following table provides a general guide for optimization.

ParameterConditionRationale & Causality
Temperature -78 °C to -100 °CMinimizes side reactions like ortho-metalation and solvent degradation. The lithium-halogen exchange is kinetically favored and extremely fast even at these temperatures.[5][8]
Organolithium n-BuLi (1.05 - 1.2 eq)Sufficiently reactive for Br/Li exchange. A slight excess ensures full conversion of the starting material.[13]
Solvent Anhydrous THFGood solvating power for organolithium aggregates, enhancing reactivity. Must be rigorously dried to prevent quenching.[11]
Addition Time (BuLi) 10 - 20 minutesSlow addition is crucial for controlling the reaction exotherm and preventing localized heating.[9]
Exchange Time 15 - 45 minutesTypically a very fast reaction. Longer times are usually unnecessary and may increase the chance of side reactions.[4][6]
Electrophile 1.1 - 1.5 eqAn excess of the electrophile ensures efficient trapping of the generated quinolinyllithium intermediate.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive n-BuLi (degraded).2. Wet solvent or glassware.3. Reaction temperature too low for a particularly deactivated substrate.1. Titrate the n-BuLi solution before use. Procure a fresh bottle.2. Ensure all glassware is meticulously flame-dried and solvents are freshly distilled or from a solvent purification system.3. While rare for bromoquinolines, consider a slightly higher temperature (e.g., -60 °C) with caution, or switch to s-BuLi.
Formation of Butyl-quinoline The generated quinolinyllithium reacts with the n-butyl bromide byproduct.This is more likely at higher temperatures. Ensure the reaction is kept below -70 °C at all times. Use of t-BuLi can also lead to this, requiring >2 eq of the reagent.[7]
Recovery of Protonated Starting Material (Quinoline) 1. Inefficient trapping by the electrophile.2. Quenching by trace moisture during workup or reaction.3. Proton abstraction from the n-butyl bromide byproduct.[5]1. Use a more reactive electrophile or ensure its purity.2. Re-verify anhydrous conditions.3. Maintain cryogenic temperatures throughout the lithiation and quenching steps.
Dark, Tarry Crude Product Decomposition of the organolithium intermediate or product.The reaction was likely allowed to warm too much before or during the electrophilic quench. Maintain strict temperature control.

References

  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • Siegel, D. lithium halogen exchange #1 revised. University of Wisconsin. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Reddit. (2025, July 13). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? r/chemhelp. [Link]

  • Chemistry Stack Exchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?[Link]

  • Reddit. (2023, May 3). Do you know the mechanism of this reaction? r/OrganicChemistry. [Link]

  • ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • Wang, Z., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(11), 1893. [Link]

  • Coldham, I., et al. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry, 16(4), 548-562. [Link]

  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • Royal Society of Chemistry. Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. [Link]

  • ScienceMadness Discussion Board. (2019, May 18). Troubles with Lithium-Halogen exchange reaction. [Link]

  • Royal Society of Chemistry. (2022, November 16). Reaction Chemistry & Engineering. [Link]

  • Wikipedia. tert-Butyllithium. [Link]

  • Guo, Z. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]

  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Fiveable. (2025, September 15). Organolithium compounds | Organic Chemistry II Class Notes. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • Beilstein Journals. (2025, September 5). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. [Link]

  • Crossref. Synthesis of Substituted Quinazolin-4(3H)-ones and Quinazolines via Directed Lithiation. [Link]

  • SSRN. (2012, January 23). Regioselective Lithium-Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. [Link]

  • Growing Science. Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link]

  • ResearchGate. Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. [Link]

  • Feringa, B. L. (2014, May 5). Lithium in Organic Chemistry. [Link]

  • ResearchGate. (2020, May 15). Optimization of Organolithium Reactions. [Link]

  • American Chemical Society. Lithiation Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Suzuki coupling with electron-rich quinoline bromides

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging electron-rich quinoline bromides. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging electron-rich quinoline bromides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving high yields and purity for these crucial transformations. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a bromoquinoline giving low to no yield, even with standard catalysts like Pd(PPh₃)₄?

A1: Electron-rich quinoline bromides present a significant challenge due to the high electron density on the aromatic system. This increased electron density makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be electron-rich enough or sterically bulky enough to facilitate this difficult oxidative addition.

Q2: I'm observing significant amounts of starting material and some homocoupling of my boronic acid. What's going wrong?

A2: This is a classic symptom of a sluggish oxidative addition step. While the palladium catalyst struggles to react with the electron-rich quinoline bromide, the rest of the catalytic cycle can still proceed to some extent. The boronic acid can undergo transmetalation, and if two of these species end up on the palladium center, they can reductively eliminate to form a homocoupled product.[3] The unreacted starting material is a direct consequence of the slow initial step. Furthermore, if there are issues with degassing, residual oxygen can promote the homocoupling of the boronic acid.[3]

Q3: My reaction seems to stall after a few hours. What could be causing catalyst deactivation?

A3: Catalyst deactivation can occur for several reasons. With electron-rich systems, the reductive elimination step to form the C-C bond can sometimes be slow, leading to the accumulation of unstable Pd(II) intermediates that can decompose. Additionally, the nitrogen atom in the quinoline ring can sometimes coordinate to the palladium center, leading to catalyst inhibition. The choice of ligand is critical to prevent this and to stabilize the active catalytic species throughout the reaction.

Q4: Can the position of the bromine atom on the quinoline ring affect the reaction outcome?

A4: Absolutely. The electronic environment of the C-Br bond is highly dependent on its position. For example, a bromine at the 2- or 4-position is electronically different from one at the 6- or 8-position due to the influence of the nitrogen atom. This will directly impact the ease of oxidative addition and, consequently, the required reaction conditions.

Troubleshooting Guides

Issue 1: Poor or No Conversion of the Quinoline Bromide

This is the most common failure mode and almost always points to a problem with the oxidative addition step.

Root Cause Analysis:

The electron-donating nature of the quinoline ring, especially when further substituted with other electron-donating groups, strengthens the C-Br bond. The Pd(0) catalyst must be sufficiently reactive to break this bond.

Solutions:

  • Catalyst and Ligand Selection is Paramount: For electron-rich aryl bromides, more robust catalyst systems are required.

    • Bulky, Electron-Rich Phosphine Ligands: These are the go-to solution. Ligands like SPhos, XPhos, and RuPhos, often in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, create a highly electron-rich and sterically hindered palladium center. This electronic environment facilitates the oxidative addition to the electron-rich quinoline bromide.[4][5]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are even more electron-donating than most phosphines and can be highly effective.[6][7] Consider using PEPPSI-type precatalysts for ease of use.[3]

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the high barrier of oxidative addition. Reactions may need to be run at temperatures up to 120-140 °C in a high-boiling solvent like dioxane or toluene.

  • Choice of Base and Solvent:

    • Stronger, Non-nucleophilic Bases: While Na₂CO₃ is common, for challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5] These bases can accelerate the transmetalation step and help drive the catalytic cycle forward.

    • Solvent Systems: A mixture of an organic solvent with water (e.g., dioxane/water, THF/water) is often beneficial. Water helps to dissolve the inorganic base and can facilitate the transmetalation step.[5][7]

dot

G cluster_0 Troubleshooting: Poor Conversion Problem Low/No Yield of Coupled Product Cause Slow Oxidative Addition (Strong C-Br Bond) Problem->Cause Primary Reason Solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Cause->Solution1 Enhances Pd(0) Reactivity Solution2 Increase Reaction Temperature Cause->Solution2 Provides Activation Energy Solution3 Employ Stronger Base (e.g., K3PO4, Cs2CO3) Cause->Solution3 Drives Catalytic Cycle G cluster_1 Addressing Boronic Acid Instability Problem Boronic Acid Decomposition & Homocoupling Cause_Decomposition Protodeboronation (High T, Base, H2O) Problem->Cause_Decomposition Cause_Homocoupling Slow Cross-Coupling or Presence of O2 Problem->Cause_Homocoupling Solution_Ester Use Pinacol Boronate Esters (Bpin) Cause_Decomposition->Solution_Ester Increases Stability Solution_SlowRelease Employ MIDA Boronates or Trifluoroborates Cause_Decomposition->Solution_SlowRelease Minimizes Concentration Solution_Degas Thoroughly Degas Reaction Mixture Cause_Homocoupling->Solution_Degas Removes O2

Caption: Strategies to mitigate boronic acid side reactions.

Recommended Protocol for a Challenging Electron-Rich Bromoquinoline

This protocol serves as a robust starting point for optimization.

Materials:

  • Electron-Rich Bromoquinoline (1.0 mmol)

  • Arylboronic Acid or Pinacol Ester (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the bromoquinoline, arylboronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Ligand and Base Effects

Catalyst SystemBaseTemperature (°C)Typical Yield RangeNotes
Pd(PPh₃)₄Na₂CO₃80-1000-30%Often ineffective for electron-rich substrates.
Pd(dppf)Cl₂K₂CO₃10020-60%Better than PPh₃, but may still be insufficient.
Pd(OAc)₂ / SPhosK₃PO₄100-11070-95%A powerful system for challenging couplings. [5]
PEPPSI-IPrK₃PO₄10075-98%Excellent choice, especially for sterically hindered substrates. [3]
Pd(OAc)₂ / RuPhosCs₂CO₃11070-95%Another highly effective Buchwald-type ligand system.

Mechanistic Insight: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

dot

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_key Key Steps Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Aryl-Pd(II)-Br(L₂) OA->PdII_Aryl + Aryl-Br Transmetalation Transmetalation PdII_Aryl->Transmetalation + Aryl'-B(OR)₂ (Base) PdII_Diaryl Aryl-Pd(II)-Aryl'(L₂) Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Aryl-Aryl' RE->Product OA_desc 1. Oxidative Addition: Pd(0) inserts into the C-Br bond. Often rate-limiting for electron-rich bromides. Trans_desc 2. Transmetalation: The aryl group from the boronic acid is transferred to the palladium. RE_desc 3. Reductive Elimination: The two aryl groups couple, forming the product and regenerating the Pd(0) catalyst.

Sources

Optimization

Technical Support Center: Troubleshooting Debromination Side Reactions in Pd-Catalyzed Couplings

Welcome to the Technical Support Center for troubleshooting debromination side reactions in palladium-catalyzed coupling reactions. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting debromination side reactions in palladium-catalyzed coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of hydrodebromination, where a bromine substituent on an aromatic or vinylic substrate is replaced by a hydrogen atom. This side reaction reduces the yield of the desired coupled product and introduces impurities that can complicate purification.[1]

This resource provides in-depth, field-proven insights and practical solutions to diagnose and mitigate debromination in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in my Pd-catalyzed coupling reaction?

A: Debromination, also known as hydrodebromination, is a reductive side reaction where the C-Br bond of your starting material is cleaved and replaced with a C-H bond.[1] This leads to the formation of a byproduct that lacks the bromine atom, diminishing the yield of your target molecule and complicating downstream purification processes.

Q2: What are the primary mechanistic pathways that lead to debromination?

A: Debromination can occur through several mechanistic pathways, often competing with the desired cross-coupling cycle. The most common pathways involve the formation of a palladium-hydride species (L-Pd-H), which can then undergo reductive elimination with the aryl group to yield the debrominated product.

  • From β-Hydride Elimination: In reactions like the Heck coupling, β-hydride elimination from the alkyl-palladium intermediate can generate a Pd-H species.[2] This species can then participate in the undesired debromination pathway.

  • From Reaction Components: Bases, solvents, or even the phosphine ligands themselves can act as hydride sources. For example, amine bases (like triethylamine) or alcohols can transfer a hydride to the palladium center.[3]

  • From Water: The presence of water, even in trace amounts, can be a source of protons that contribute to hydrodehalogenation.

Below is a simplified diagram illustrating the competing pathways:

G cluster_main Desired Cross-Coupling Cycle cluster_side Debromination Side Reaction Ar-Pd(II)-Br Ar-Pd(II)-Br Ar-Pd(II)-Nu Ar-Pd(II)-Nu Ar-Pd(II)-Br->Ar-Pd(II)-Nu Transmetalation (e.g., with R-B(OH)2) Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-Br->Ar-Pd(II)-H Hydride Transfer Pd(0) Pd(0) Ar-Pd(II)-Nu->Pd(0) Reductive Elimination Desired Product\n(Ar-Nu) Desired Product (Ar-Nu) Ar-Pd(II)-Nu->Desired Product\n(Ar-Nu) Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Pd(0)_side Pd(0) Ar-Pd(II)-H->Pd(0)_side Reductive Elimination Debrominated Product\n(Ar-H) Debrominated Product (Ar-H) Ar-Pd(II)-H->Debrominated Product\n(Ar-H) Hydride Source Hydride Source Hydride Source->Ar-Pd(II)-H

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.

Troubleshooting Guides

This section provides a structured approach to identifying the cause of debromination and implementing effective solutions for various common coupling reactions.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

You are attempting to couple an aryl bromide with a boronic acid, but you observe a significant amount of the debrominated aryl starting material in your reaction mixture.

Troubleshooting Workflow:

G start High Debromination in Suzuki Coupling q1 Is the reaction temperature > 100 °C? start->q1 a1_yes Lower Temperature (e.g., 60-80 °C) q1->a1_yes Yes q2 What type of base is being used? q1->q2 No a1_yes->q2 a2_strong Switch to a weaker base (e.g., K2CO3, K3PO4) q2->a2_strong Strong Base (e.g., NaOH, KOtBu) q3 Are you using an electron-rich, bulky phosphine ligand? q2->q3 Weak Base a2_strong->q3 a3_yes Screen less electron-donating ligands (e.g., PPh3, SPhos) q3->a3_yes Yes q4 Is your boronic acid prone to protodeboronation? q3->q4 No a3_yes->q4 a4_yes Use boronate ester or trifluoroborate salt q4->a4_yes Yes end Re-evaluate Results q4->end No a4_yes->end

Caption: Troubleshooting workflow for Suzuki-Miyaura debromination.

Detailed Recommendations:
  • Optimize Reaction Temperature: High temperatures can accelerate the rate of debromination.[1][4] Attempt the reaction at a lower temperature (e.g., start at 80 °C and adjust as needed) to disfavor the hydrodehalogenation pathway.[1]

  • Screen Different Bases: The choice of base is critical. Strong bases can promote side reactions.

    • Strong Bases (e.g., NaOH, KOH, KOtBu): Avoid if possible, as they can increase the rate of debromination.

    • Carbonate and Phosphate Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally milder and often provide a good balance of reactivity for the desired coupling while minimizing debromination.[1]

  • Evaluate Palladium Catalyst and Ligand: The electronic and steric properties of the phosphine ligand play a crucial role.

    • Electron-rich, bulky phosphines: While often excellent for activating aryl chlorides, they can sometimes promote the reductive elimination step that leads to debromination with aryl bromides.[1]

    • Less electron-donating phosphines: Ligands like PPh₃ or specialized biaryl phosphines (e.g., SPhos) can be a better choice to disfavor the hydrodehalogenation pathway.[1]

  • Consider the Boronic Acid Stability: Protodeboronation, the protonolysis of the C-B bond, can be a competing side reaction, especially with heteroaromatic boronic acids.[5] This can indirectly affect the overall reaction efficiency and product distribution. Consider using more stable boronate esters or trifluoroborate salts.[3]

Issue 2: Debromination Observed During a Heck Reaction

You are performing a Heck reaction to couple an aryl bromide with an alkene and observe the formation of the debrominated arene.

Troubleshooting Logic:

G start Debromination in Heck Reaction q1 Is a strong organic base (e.g., Et3N) being used? start->q1 a1_yes Switch to an inorganic base (e.g., K2CO3, NaOAc) q1->a1_yes Yes q2 Is the reaction temperature excessively high? q1->q2 No a1_yes->q2 a2_yes Reduce temperature and/or use microwave irradiation for controlled heating q2->a2_yes Yes q3 Are you using a phosphine-free catalyst system? q2->q3 No a2_yes->q3 a3_yes Introduce a suitable phosphine ligand to stabilize the Pd center q3->a3_yes Yes end Analyze for Improvement q3->end No a3_yes->end

Caption: Logical steps to address debromination in Heck reactions.

Detailed Recommendations:
  • Base Selection: In Heck reactions, organic bases like triethylamine (Et₃N) can act as hydride donors, leading to debromination. Switching to an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often effective in minimizing this side reaction.[1]

  • Temperature Control: As with other coupling reactions, elevated temperatures can favor debromination.[1] Carefully control the reaction temperature and consider running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Ligand Choice: The presence and nature of the phosphine ligand are important. While some Heck reactions can proceed without phosphine ligands, their absence can sometimes lead to the formation of palladium black and an increase in side reactions. The use of bulky, electron-rich phosphine ligands can be beneficial.

Issue 3: Debromination in Buchwald-Hartwig Amination

During the amination of an aryl bromide, you notice the formation of the corresponding arene as a significant byproduct.

Key Considerations:

The mechanism of Buchwald-Hartwig amination involves steps that can be susceptible to debromination, particularly the reductive elimination step.[6] An unproductive side reaction can compete where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[6]

Troubleshooting Strategies:
  • Ligand Selection is Paramount: The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.

    • Bulky Biaryl Phosphine Ligands: These are the gold standard for this reaction. Ligands such as XPhos, SPhos, and RuPhos are designed to promote the desired C-N reductive elimination over competing pathways.

    • Ligand Screening: If you are observing significant debromination, it is highly recommended to screen a panel of Buchwald-Hartwig ligands to find the optimal one for your specific substrate combination.

  • Base and Solvent System:

    • Base: Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can influence the reaction outcome, and screening may be necessary.

    • Solvent: Aprotic solvents such as toluene, dioxane, or THF are generally preferred as they are less likely to act as proton sources.[1]

Issue 4: Debromination in Sonogashira Coupling

When coupling an aryl bromide with a terminal alkyne, you observe the formation of the debrominated arene alongside the desired product.

Primary Causes and Solutions:
  • Hydride Sources: The amine base (often Et₃N or piperidine) used in Sonogashira reactions can be a source of hydrides.

    • Solution: Consider using a different base or a "copper-free" Sonogashira protocol, which often employs different reaction conditions that can suppress debromination.[7][8]

  • Ligand Effects: The phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.

    • Solution: Screening different phosphine ligands, including those with varying steric bulk and electronic properties, can help to identify a system that favors the C-C bond formation.[9]

Data & Protocols

Table 1: Influence of Reaction Parameters on Debromination
ParameterCondition A (High Debromination)Condition B (Low Debromination)Rationale
Temperature 120 °C80 °CLower temperatures disfavor the kinetic pathways leading to hydrodebromination.[1]
Base (Suzuki) NaOHK₂CO₃Milder bases are less prone to promoting side reactions.[1]
Base (Heck) TriethylamineNaOAcInorganic bases are less likely to act as hydride donors compared to amine bases.[1]
Ligand Electron-rich, bulky phosphineLess electron-donating phosphineCan alter the rate of reductive elimination of Ar-H vs. Ar-Nu.[1]
Solvent Protic (e.g., alcohols)Aprotic (e.g., Toluene, Dioxane)Aprotic solvents minimize potential proton sources.[1]

Note: The optimal conditions are substrate-dependent and require empirical optimization.

Experimental Protocol: General Procedure for Ligand Screening to Minimize Debromination in a Suzuki-Miyaura Coupling

This protocol provides a starting point for screening different phosphine ligands to suppress the formation of a debrominated byproduct.

  • Reaction Setup:

    • To a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

    • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a panel of phosphine ligands (e.g., PPh₃, SPhos, XPhos, RuPhos; 2-4 mol% per Pd atom) in degassed solvent (e.g., toluene or dioxane).

  • Reagent Addition:

    • Add the appropriate volume of the palladium precursor and ligand stock solutions to each reaction vial.

    • Add the degassed solvent to each vial to achieve the desired reaction concentration.

  • Reaction Execution:

    • Seal the vials and place them in a pre-heated aluminum block at the desired temperature (e.g., 80 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take an aliquot from each reaction vial, dilute with a suitable solvent, and analyze by GC-MS or LC-MS.

    • Determine the ratio of the desired product to the debrominated byproduct for each ligand screened to identify the optimal conditions.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Netherton, M. R., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Retrieved from [Link]

  • MacLeod, K. C., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (double step). Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ACS Publications. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An overview of palladium-catalyzed N -alkylation reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (2015). Recent Advances on Palladium Radical Involved Reactions. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2024). Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. ACS Catalysis. Retrieved from [Link]

  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-8-methoxy-2,6-dimethylquinoline

Introduction Welcome to the technical support guide for the purification of 4-Bromo-8-methoxy-2,6-dimethylquinoline. This document is designed for researchers, medicinal chemists, and process development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-Bromo-8-methoxy-2,6-dimethylquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, field-tested methods for its purification. As a substituted quinoline, this molecule presents unique challenges and opportunities for achieving high purity. This guide provides a synthesis of established chemical principles and practical troubleshooting advice, structured in a question-and-answer format to directly address common issues encountered in the laboratory.

While specific, peer-reviewed purification protocols for 4-Bromo-8-methoxy-2,6-dimethylquinoline are not extensively documented, the methodologies outlined herein are derived from established procedures for structurally analogous quinoline derivatives.[1][2][3] The principles of chromatography, recrystallization, and impurity profiling discussed are universally applicable and provide a strong foundation for developing a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 4-Bromo-8-methoxy-2,6-dimethylquinoline?

The two most effective and widely used methods for purifying this class of compound are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile of your crude material.

  • Silica Gel Column Chromatography: This is the most versatile method, capable of separating the target compound from a wide range of impurities, including unreacted starting materials, isomeric byproducts, and reaction side-products with different polarities.[2] It is particularly useful when multiple impurities are present or when impurities have similar solubility characteristics to the product.

  • Recrystallization: This method is ideal when the crude material is relatively pure (>85-90%) and the main impurities have significantly different solubility in a given solvent system compared to the desired product.[4] It is often simpler, more scalable, and more economical than chromatography for final polishing of the material.

Q2: What are the most likely impurities I will encounter?

Impurities typically arise from the starting materials or from side-reactions during synthesis, which is often a variation of the Doebner-von Miller reaction.[1]

  • Unreacted Starting Materials: The aniline precursor (e.g., an equivalent of 2-amino-4-bromoanisole) is a common impurity.[1]

  • Isomeric Byproducts: If the aniline starting material contains other isomers, corresponding isomeric quinolines will be formed.[1]

  • Polymeric Materials: Acid-catalyzed self-condensation of the α,β-unsaturated aldehyde (e.g., crotonaldehyde) can form high molecular weight polymeric tars, which can complicate purification.[1]

  • Over-brominated Species: Although less common in the primary synthesis step, di-brominated quinolines could be present, especially if a separate bromination step was performed.[1]

The diagram below illustrates the origin of these potential impurities.

cluster_synthesis Synthesis Inputs cluster_reaction Reaction & Workup cluster_output Crude Product Mixture SM1 Aniline Precursor (e.g., 2-Amino-4-bromo-x,x-dimethylanisole) Reaction Doebner-von Miller Reaction SM1->Reaction Imp1 Unreacted Aniline SM1->Imp1 Incomplete Reaction Imp2 Isomeric Quinolines SM1->Imp2 Isomeric Starting Material SM2 α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde) SM2->Reaction Imp3 Polymeric Tars SM2->Imp3 Self-Condensation SM3 Acid Catalyst (e.g., HCl, H2SO4) SM3->Reaction Product Target: 4-Bromo-8-methoxy- 2,6-dimethylquinoline Reaction->Product Imp4 Other Byproducts Reaction->Imp4 Side Reactions

Caption: Sources of impurities in quinoline synthesis.

Q3: How do I properly perform an aqueous workup for this compound?

Quinolines are basic compounds. This property is critical during the workup phase. After the reaction, the mixture is typically acidic.

  • Quench: Cool the reaction mixture and dilute it with water.

  • Basify: Slowly add a base (e.g., saturated sodium bicarbonate, sodium hydroxide solution) until the aqueous layer is sufficiently basic (pH > 9-10). This is crucial to deprotonate the quinoline salt and precipitate the free base, making it extractable into an organic solvent.[1]

  • Extract: Thoroughly extract the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane.[2]

  • Monitor: Check all aqueous layers by Thin Layer Chromatography (TLC) to ensure no product is being lost.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem 1: My product is a dark, oily tar after the workup.

  • Cause: This is often due to the presence of polymeric tars formed from the aldehyde starting material.[1] These impurities can inhibit crystallization and streak badly on silica gel.

  • Solution A (Pre-filtration): Before concentrating the organic extracts, try passing the solution through a short plug of silica gel or celite. This can capture a significant portion of the baseline, highly polar tarry material.

  • Solution B (Trituration): After removing the solvent, try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. The target compound may solidify, allowing you to decant the solvent containing more soluble impurities.

Problem 2: I am having trouble getting a good separation using column chromatography.

  • Cause: The solvent system may not be optimized for your specific mixture of impurities.

  • Solution: Systematic TLC Analysis. Before running a column, screen several solvent systems using TLC. A good system will show clear separation between your product and impurities, with an Rf value for the product between 0.25 and 0.40.

Solvent System (v/v) Typical Use Case Notes
Hexane / Ethyl Acetate First choice for general purpose. Good for separating compounds of moderate polarity.Start with a low polarity mix (e.g., 9:1) and gradually increase the ethyl acetate concentration. A gradient elution on the column is often effective.[1]
Dichloromethane / Methanol For more polar compounds. Use if your product is not moving from the baseline in Hex/EtOAc.A small amount of methanol (1-5%) can significantly increase eluting power.[2] Be aware that methanol can affect the integrity of the silica gel over time.
Toluene / Acetone Alternative selectivity. Can sometimes resolve spots that co-elute in other systems.Provides different intermolecular interactions (pi-stacking from toluene) which can alter elution order.
  • Pro Tip: Adding a small amount of triethylamine (~0.5-1%) to the eluent can improve peak shape and reduce tailing for basic compounds like quinolines by neutralizing acidic sites on the silica gel.

Problem 3: My recrystallization attempt resulted in an oil, not crystals.

  • Cause A: Impurities Present. High levels of impurities can inhibit crystal lattice formation, a phenomenon known as "oiling out."

  • Solution A: The material is likely not pure enough for recrystallization. First, purify the material by column chromatography to remove the bulk of the impurities, then attempt recrystallization on the enriched material.

  • Cause B: Improper Solvent Choice. The compound may be too soluble in the chosen solvent, even at cold temperatures.

  • Solution B: Use a Two-Solvent System. Find a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").[4]

    Protocol: Two-Solvent Recrystallization
    • Dissolve the crude solid in the minimum amount of the hot soluble solvent (e.g., ethanol, ethyl acetate).

    • While the solution is still hot, add the cold insoluble solvent (e.g., water, hexanes) dropwise until you see persistent cloudiness.

    • Add a few more drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.[4]

Problem 4: The purity of my compound does not improve after recrystallization.

  • Cause: The primary impurity may have very similar solubility and structural properties to your target compound, causing it to co-crystallize. This is common with isomeric impurities.

  • Solution: In this case, recrystallization is not the right tool. High-performance column chromatography is required. You may need to screen different stationary phases (e.g., C18 reverse-phase) or solvent systems to achieve separation. Purity should be assessed by a high-resolution analytical technique like HPLC or UPLC.[1][5]

The following decision tree can help guide your choice of purification method.

Start Crude Product Analysis (Run a diagnostic TLC) TLC_Check What does the TLC look like? Start->TLC_Check Chromatography Primary Purification: Silica Gel Column Chromatography TLC_Check->Chromatography Multiple spots, streaking, or spots close together. Recrystallize Final Polishing: Recrystallization TLC_Check->Recrystallize One major spot with minor baseline/solvent front impurities. Recrystallize_Option Is the resulting solid >90% pure (by NMR/HPLC)? Chromatography->Recrystallize_Option Recrystallize_Option->Recrystallize Yes Pure_Product High Purity Product Recrystallize_Option->Pure_Product No, re-chromatograph with different solvent system. Recrystallize->Pure_Product

Caption: Decision workflow for purification method selection.

References

  • Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. Benchchem.
  • 4-Bromoquinoline synthesis. ChemicalBook.
  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate. [Link]

  • 6-bromo-4,8-dimethoxy-2-methylquinoline. ChemSynthesis. [Link]

  • Experiment 2: Recrystallization. University of Calgary. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • 4-Bromo-8-methoxyquinoline. National Institutes of Health (PMC). [Link]

  • Method for purifying a bromine compound.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. [Link]

  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Royal Society of Chemistry. [Link]

  • Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Waters Corporation. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. [Link]

Sources

Optimization

Overcoming steric hindrance in 2,6-dimethylquinoline functionalization

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of function...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the 2,6-dimethylquinoline scaffold. The inherent steric hindrance posed by the methyl groups at the C2 and C6 positions presents a significant synthetic challenge. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these obstacles and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the functionalization of 2,6-dimethylquinoline.

Question 1: Why is the functionalization of 2,6-dimethylquinoline so challenging?

Answer: The difficulty arises from a combination of steric and electronic factors.

  • Steric Hindrance: The primary challenge is the steric bulk of the two methyl groups. The C2-methyl group (on the pyridine ring) significantly obstructs access to the adjacent C3 position for many reagents. Similarly, the C6-methyl group (on the benzene ring) hinders reactions at the C5 and C7 positions. This steric congestion can prevent catalysts and reagents from approaching the C-H bonds necessary for activation.[1][2]

  • Electronic Effects: The quinoline ring system is electron-deficient, particularly the pyridine ring, which makes it susceptible to nucleophilic attack after activation. However, direct electrophilic substitution is difficult. The positions most electronically favorable for radical or organometallic functionalization are C2 and C4.[3][4] The C2-methyl group blocks one of these key reactive sites, forcing reactions to occur at less hindered positions.

Question 2: What are the most likely positions for functionalization on the 2,6-dimethylquinoline core?

Answer: Given the steric constraints, the most accessible positions for C-H functionalization are C4, C8, and C3, in decreasing order of accessibility.

  • C4 Position: This is often the most favorable position for functionalization. It is electronically activated (para to the nitrogen) but is sterically unencumbered by the C2 and C6 methyl groups. Radical-based methods, such as the Minisci reaction, show a strong preference for this site.[4][5]

  • C8 Position (Peri-position): This position can be selectively functionalized using directing group strategies. A chelating group temporarily installed on the quinoline nitrogen can direct a metal catalyst to the C8-C-H bond through proximity effects.[6][7][8]

  • C3 Position: Direct functionalization at C3 is the most challenging due to severe steric blocking from the C2-methyl group. However, certain catalytic systems, particularly those using smaller, highly active metals like nickel, have shown success in achieving C3 functionalization.[3]

  • Benzylic Position (Methyl Groups): The methyl groups themselves can be sites of functionalization through benzylic lithiation or radical hydrogen abstraction, though this is a different class of transformation from direct ring C-H functionalization.[9]

Question 3: What are the primary strategic approaches to bypass the steric hindrance in 2,6-dimethylquinoline?

Answer: Three main strategies have proven effective:

  • Radical Reactions (Minisci-Type): These reactions involve small, highly reactive radical intermediates that are less sensitive to steric bulk than larger organometallic complexes. They are particularly effective for functionalizing the C4 position.[4][10]

  • Transition Metal-Catalyzed C-H Activation: This broad category uses catalysts (e.g., based on Pd, Rh, Ni, Cu) to selectively activate a specific C-H bond. Success with sterically hindered substrates often depends on fine-tuning the catalyst, ligands, and reaction conditions to balance reactivity and selectivity.[8][11]

  • Directed Metalation/Chelation-Assistance: By introducing a directing group that coordinates to a metal catalyst, the reactive center can be delivered to a specific, often sterically congested, position like C8.[6][12]

Part 2: Troubleshooting and Optimization Guides

This section provides specific, actionable advice for common problems encountered during experiments.

Transition Metal-Catalyzed C-H Functionalization

Question: My Palladium-catalyzed C4-arylation reaction is giving low yield and starting material recovery. What should I try?

Answer: Low yield in Pd-catalyzed C-H arylations of hindered substrates often points to issues with catalyst activity, stability, or the C-H activation step.

Troubleshooting Workflow: C-H Arylation

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Problem: Low Yield in C4-Arylation cat_check Is the Pd catalyst active? start->cat_check ligand_check Is the ligand appropriate for a hindered substrate? start->ligand_check oxidant_check Is the oxidant effective? start->oxidant_check temp_check Is the temperature optimal? start->temp_check cat_sol Solution: Switch to a more active precatalyst (e.g., G3-Pd precatalysts). Ensure anaerobic conditions. cat_check->cat_sol ligand_sol Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or specialized quinoline-derived ligands. [31] ligand_check->ligand_sol oxidant_sol Solution: Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, O₂). Silver salts are often effective. [14] oxidant_check->oxidant_sol temp_sol Solution: Increase temperature cautiously. Sterically hindered couplings may require more thermal energy (e.g., 120-140 °C). temp_check->temp_sol

Caption: Troubleshooting flowchart for low-yield C4-arylation.

Causality Behind Choices:

  • Catalyst/Ligand: The C-H activation is often the rate-limiting step. A more electron-rich and sterically bulky ligand can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. Specialized ligands can also use non-covalent interactions to stabilize the transition state for a specific regioisomer.[13]

  • Oxidant: In many C-H functionalization cycles, an oxidant is required to regenerate the active catalytic species (e.g., Pd(II)). The choice of oxidant is critical and highly substrate-dependent. Silver salts are common, but their stoichiometry must be optimized.[8]

  • Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers but can also lead to catalyst decomposition or side reactions. A careful temperature screen is essential.

Question: I am attempting a chelation-assisted C8-alkylation with a Rh(III) catalyst, but the reaction is not proceeding. What are the most critical parameters to check?

Answer: Failure in chelation-assisted reactions typically points to a problem with the directing group installation, catalyst activation, or incompatibility of the coupling partner.

  • Verify Directing Group Installation: Ensure the directing group (e.g., an amide or picolinamide) is correctly installed on the quinoline nitrogen. The reaction is entirely dependent on this group to direct the catalyst.

  • Catalyst and Additives: Rh(III) catalysts like [RhCp*Cl₂]₂ often require a silver salt (e.g., AgSbF₆) as a halide scavenger to generate the active cationic rhodium species. Ensure the silver salt is fresh and handled under inert conditions.

  • Check the Coupling Partner: The nature of the alkene or other coupling partner is crucial. Electron-deficient alkenes like acrylates are generally more reactive in these systems. Sterically bulky alkenes may react poorly.[14]

  • Solvent: Protic solvents can interfere with the catalyst. Use anhydrous, non-coordinating solvents like DCE or dioxane.

Minisci-Type Radical Reactions

Question: My Minisci alkylation is giving a mixture of C4 and C2 isomers, with low overall conversion. How can I improve C4 selectivity and yield?

Answer: The Minisci reaction's success hinges on efficient radical generation and selective radical addition to the protonated heterocycle.[4]

Improving Selectivity and Conversion:

ParameterTroubleshooting ActionRationale
Acidity Ensure the reaction medium is sufficiently acidic (e.g., using TFA or H₂SO₄).The quinoline nitrogen must be protonated. This increases the electrophilicity of the ring and directs the nucleophilic radical attack to the C2/C4 positions. Incomplete protonation leads to low reactivity.[4]
Radical Source Switch to a different radical precursor. If using a carboxylic acid, try a redox-active ester or an alkylboronic acid.The method of radical generation affects its reactivity and potential side reactions. Photocatalytic methods using alkyl carboxylic acids or boronic esters often provide milder conditions and cleaner reactions.[10][15]
Oxidant Optimize the oxidant (e.g., (NH₄)₂S₂O₈) and initiator (e.g., AgNO₃).The rate of radical generation must be balanced with the rate of radical addition. Too rapid generation can lead to radical dimerization or other side reactions.[4]
Solvent Use a solvent system like H₂O/MeCN or H₂O/DCM.Solvent can influence the stability of the radical cation intermediate formed after addition. In some cases, aqueous systems can enhance reactivity and selectivity.[15]

Mechanism: Why Minisci Works for Hindered Systems

cluster_step1 Step 1: Radical Generation cluster_step2 Step 2: Radical Addition cluster_step3 Step 3: Rearomatization RCOOH R-COOH (Carboxylic Acid) Oxidant Ag(II), S₂O₈²⁻ (Oxidant) RCOOH->Oxidant - CO₂, - H⁺ Radical R• (Alkyl Radical) Oxidant->Radical Radical_add R• Quinoline 2,6-Dimethylquinolinium Ion (Protonated) Intermediate Radical Cation Intermediate (Resonance Stabilized) Quinoline->Intermediate Radical Attack at C4 Final_Product C4-Alkylated Product Intermediate->Final_Product Oxidation & Deprotonation Oxidant2 Oxidant

Caption: Simplified mechanism of the Minisci reaction at the C4 position.

The key is the small, planar nature of the incoming alkyl radical (R•), which minimizes steric repulsion with the C2-methyl group during its approach to the C4 position.

Part 3: Experimental Protocols

Protocol 1: Photocatalytic C4-Alkylation via Minisci Reaction

This protocol is adapted from photocatalytic Minisci methodologies and is designed to be a robust starting point.[10][16]

Materials:

  • 2,6-Dimethylquinoline (1.0 equiv)

  • Cyclohexanecarboxylic acid (3.0 equiv)

  • Photocatalyst (e.g., Eosin Y or a suitable iridium complex, 1-2 mol%)

  • Oxidant (e.g., Potassium persulfate (K₂S₂O₈), 2.0 equiv)

  • Solvent: Acetonitrile/Water (3:1 mixture)

  • Base for workup (Saturated NaHCO₃ solution)

  • Blue LED light source (e.g., 34W Kessil lamp)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2,6-dimethylquinoline (e.g., 0.5 mmol, 78.6 mg), cyclohexanecarboxylic acid (1.5 mmol, 192 mg), the photocatalyst (e.g., 0.01 mmol), and K₂S₂O₈ (1.0 mmol, 270 mg).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed acetonitrile/water solvent mixture (e.g., 5 mL) via syringe.

  • Stir the mixture vigorously and position the tube approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature.

  • Irradiate the reaction for 12-24 hours. Monitor progress by TLC or GC-MS by taking small aliquots.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-cyclohexyl-2,6-dimethylquinoline.

Protocol 2: Palladium-Catalyzed C4-Arylation with an Aryl Bromide

This protocol is a generalized procedure based on modern C-H functionalization literature.[8][13]

Materials:

  • 2,6-Dimethylquinoline (1.0 equiv)

  • Aryl bromide (e.g., 4-bromotoluene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., SPhos, 10 mol%)

  • Oxidant (e.g., Ag₂CO₃, 2.0 equiv)

  • Additive (e.g., Pivalic acid (PivOH), 30 mol%)

  • Solvent: Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vial, add Pd(OAc)₂ (0.025 mmol, 5.6 mg), SPhos (0.05 mmol, 20.5 mg), and Ag₂CO₃ (1.0 mmol, 276 mg).

  • Seal the vial with a septum, and evacuate and backfill with an inert atmosphere (N₂ or Ar).

  • Add 2,6-dimethylquinoline (0.5 mmol, 78.6 mg) and 4-bromotoluene (0.75 mmol, 128 mg).

  • Add anhydrous 1,4-dioxane (2.5 mL) and pivalic acid (0.15 mmol, 15.3 mg) via syringe.

  • Place the vial in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction for 18-36 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(p-tolyl)-2,6-dimethylquinoline.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for 4-Bromoquinoline

Executive Summary 4-Bromoquinoline presents a specific set of physicochemical challenges due to its lipophilicity (LogP ≈ 2.8) and low melting point (29–34°C). While soluble in organic solvents, it frequently exhibits "c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromoquinoline presents a specific set of physicochemical challenges due to its lipophilicity (LogP ≈ 2.8) and low melting point (29–34°C). While soluble in organic solvents, it frequently exhibits "crash-out" precipitation or "oiling out" when introduced to aqueous biological media. This guide synthesizes thermodynamic principles with practical troubleshooting workflows to ensure consistent experimental results.

Part 1: Solubility Fundamentals & Solvent Selection

Q1: Why is 4-bromoquinoline difficult to keep in solution during biological assays?

A: The difficulty arises from two competing properties: its hydrophobicity and its weak basicity .

  • Hydrophobicity (LogP ~2.8): The bromine atom and the fused aromatic ring system make the molecule highly lipophilic. It prefers clustering with itself rather than interacting with water molecules.

  • Weak Basicity (pKa ~3.39): The quinoline nitrogen is a weak base. At neutral physiological pH (7.4), the molecule is almost entirely uncharged (neutral species). Uncharged organic bases have the lowest aqueous solubility.

    • Mechanism:[1][2] Solubility drops exponentially as pH increases above the pKa. At pH 7.4, you are ~4 pH units above the pKa, meaning the ratio of soluble ionized species to insoluble neutral species is negligible [1].

Q2: What are the recommended primary solvents for stock solutions?

A: For preparing high-concentration stock solutions (e.g., 10–100 mM), use aprotic polar solvents.

SolventSuitabilityTechnical Note
DMSO (Dimethyl sulfoxide) Excellent Preferred for biological assays. High dielectric constant disrupts intermolecular pi-stacking.
Ethanol (Absolute) Good Useful for chemical synthesis, but evaporation rates can alter concentration over time.
DMF (Dimethylformamide) Good Excellent solvency but often toxic to cell lines; use only if DMSO is incompatible.
Water Poor Do not use. Even with sonication, you will likely form a micro-suspension, not a solution.

Part 2: Troubleshooting & Optimization

Q3: I see a cloudy precipitate immediately upon diluting my DMSO stock into the buffer. How do I fix this?

A: This is the "Cosolvent Crash" effect. The rapid change in polarity forces the hydrophobic drug out of solution before it can disperse.

Troubleshooting Protocol:

  • Increase Mixing Speed: Vortex the buffer while adding the stock solution dropwise. Do not add the stock and then vortex.

  • Check the Melting Point: 4-Bromoquinoline melts at ~29–34°C. If you sonicate to dissolve a precipitate, you may actually melt the compound, causing it to "oil out" (form liquid droplets) rather than dissolve. Avoid prolonged sonication.

  • Intermediate Dilution Step:

    • Standard: 100% DMSO Stock

      
       100% Aqueous Buffer (High Risk)
      
    • Optimized: 100% DMSO Stock

      
       1:1 DMSO:Water Intermediate 
      
      
      
      Final Buffer (Lower Risk)
Q4: Can I adjust the pH to improve solubility?

A: Yes, but with caveats.

  • Acidic Conditions (pH < 3): Solubility increases significantly because the nitrogen protonates (

    
    ). This is useful for chemical synthesis or HPLC mobile phases.
    
  • Neutral/Basic Conditions (pH > 6): Solubility is minimal. If your assay allows, lower the pH to 6.0 or 5.5.

  • Warning: Do not use phosphate buffers with high concentrations of calcium or magnesium if you are also using high % organic solvent, as the buffer salts themselves might precipitate [2].

Part 3: Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you select the correct solvent system based on your end application.

SolventSelection Start Start: 4-Bromoquinoline Solid AppCheck Select Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis AppCheck->Synthesis HPLC Analytical (HPLC) AppCheck->HPLC DMSORoute Dissolve in 100% DMSO (Max 50-100 mM) BioAssay->DMSORoute OrgSolv DCM, THF, or Toluene Synthesis->OrgSolv AcidMobile Acidified Mobile Phase (0.1% Formic Acid) HPLC->AcidMobile Dilution Stepwise Dilution into Buffer DMSORoute->Dilution CheckP Check Precipitation Dilution->CheckP SuccessBio Assay Ready (<1% DMSO) CheckP->SuccessBio Clear FailBio Add Cyclodextrin or BSA CheckP->FailBio Cloudy

Caption: Decision matrix for selecting solvent systems based on experimental end-goals.

Diagram 2: Troubleshooting "Crash-Out" Events

A systematic approach to resolving precipitation issues during dilution.

Troubleshooting Problem Precipitation Observed CheckConc Is Final Conc > Solubility Limit? Problem->CheckConc ReduceConc Reduce Concentration CheckConc->ReduceConc Yes CheckTemp Is Temp < 25°C? CheckConc->CheckTemp No WarmUp Warm to 30-37°C (Watch for melting) CheckTemp->WarmUp Yes CheckpH Is pH > 7.0? CheckTemp->CheckpH No Acidify Adjust pH to 5.0-6.0 CheckpH->Acidify Yes AddCosolvent Increase DMSO % or add PEG400 CheckpH->AddCosolvent No

Caption: Step-by-step logic for resolving precipitation events in aqueous media.

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Screening (Shake-Flask Method)

Use this to determine the maximum solubility in your specific buffer.

  • Preparation: Weigh 5 mg of 4-bromoquinoline into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of your target buffer (e.g., PBS pH 7.4).

  • Incubation: Shake at 25°C for 24 hours.

    • Critical: Do not incubate >30°C as the compound may melt, altering the equilibrium from solid-liquid to liquid-liquid.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solids.

  • Quantification: Remove supernatant and analyze via HPLC-UV (254 nm).

    • Mobile Phase: ACN:Water (60:40) with 0.1% Formic Acid (Acid keeps it dissolved).

Protocol B: Turbidity Check for Assay Validation

Use this before running expensive biological assays.

  • Prepare your compound at 2x the final assay concentration in the assay buffer (with max tolerated DMSO, e.g., 2%).

  • Pipette 100 µL into a clear 96-well plate.

  • Measure Absorbance at 600 nm (OD600) .

  • Pass Criteria: OD600 < 0.005 (relative to blank buffer).

  • Fail Criteria: OD600 > 0.01 indicates micro-precipitation (aggregation) that will skew biological data [3].

Part 5: Data Summary

Table 1: Estimated Physicochemical Properties & Solubility

PropertyValueImplication
Molecular Weight 208.06 g/mol Small molecule, fast diffusion.
Melting Point 29–34 °CHigh Risk: Solid may melt during handling/sonication.
pKa (Calculated) ~3.39Ionized only at pH < 3. Neutral at physiological pH.
LogP ~2.8Moderately lipophilic. Requires organic cosolvents.
Solubility (Water) < 0.1 mg/mL (Est.)Insoluble for practical purposes without modification.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.

References

  • Avdeef, A. (2003).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explains the pH-solubility profile of weak bases like quinolines).

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. Link

  • National Institutes of Health (NIH). (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Link

  • PubChem. (2025).[1][4] 4-Bromoquinoline Compound Summary. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Recrystallization of 8-Methoxy-2,6-dimethylquinoline Derivatives

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of 8-methoxy-2,6-dimethylquinoline derivatives. O...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of 8-methoxy-2,6-dimethylquinoline derivatives. Our focus is on providing practical, field-proven insights to overcome common challenges and achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your recrystallization experiments in a question-and-answer format.

Question: What should I do if no crystals form upon cooling my solution?

Answer: The failure of crystals to form upon cooling is a common issue, often related to one of two primary causes: excessive solvent or supersaturation.

  • Excessive Solvent: The most frequent reason for a lack of crystallization is the use of too much solvent.[1] In this scenario, the solution is not saturated enough for crystals to form even at lower temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of your compound. Once you observe slight turbidity (cloudiness) or the formation of a small amount of solid, allow the solution to cool slowly again.[2]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, yet crystallization has not initiated.[1]

    • Solutions:

      • Seeding: Introduce a "seed crystal" of the pure compound to the solution.[1] This provides a nucleation site for crystal growth to begin.[3][4]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation points.[2][5]

      • Further Cooling: If initial cooling to room temperature is unsuccessful, try placing the flask in an ice bath to further decrease the solubility of your compound.[6]

Question: My compound is "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal.[1] This is often because the boiling point of the solvent is higher than the melting point of the compound, or because the compound is highly impure.[1][2] An oil is undesirable because it can trap impurities.[7]

  • Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent.[1][2] This can lower the saturation point and allow for crystallization to occur at a temperature below the compound's melting point.

    • Slower Cooling: Allow the solution to cool at a much slower rate. This can be achieved by insulating the flask or leaving it on a cooling hotplate. Very slow cooling can favor the formation of crystals over oil.[1]

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a mixed solvent system.

    • Purify Further Before Recrystallization: If the compound is significantly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.

Question: How can I remove colored impurities during recrystallization?

Answer: Colored impurities can often be effectively removed by using activated charcoal (decolorizing carbon).[6][7]

  • Procedure:

    • After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution.[7]

    • Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.[8]

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[7] It is crucial to keep the solution hot during this step to prevent premature crystallization in the filter funnel.[6]

    • Allow the hot, decolorized filtrate to cool slowly to form pure crystals.

Caution: Using too much activated charcoal can lead to the loss of your desired product through adsorption.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of recrystallizing 8-methoxy-2,6-dimethylquinoline derivatives.

Question: What are the ideal properties of a recrystallization solvent?

Answer: The ideal solvent for recrystallization should exhibit the following characteristics:

  • The compound of interest should be highly soluble in the solvent at its boiling point but have low solubility at room temperature or in an ice bath.[9][10]

  • The impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in solution after the desired compound has crystallized).[9][11]

  • The solvent should not react chemically with the compound being purified.[12]

  • The solvent should be relatively volatile to allow for easy removal from the purified crystals.[12]

  • The solvent's boiling point should be lower than the melting point of the compound to prevent oiling out.[13]

Question: How do I select a suitable solvent or solvent system for my 8-methoxy-2,6-dimethylquinoline derivative?

Answer: The principle of "like dissolves like" is a good starting point. Since 8-methoxy-2,6-dimethylquinoline derivatives have both aromatic and heteroaromatic character with some polarity due to the methoxy group and nitrogen atom, a range of solvents can be considered.

  • Single Solvents: Based on literature for similar quinoline derivatives, good starting points for single-solvent recrystallization include:

    • Alcohols (e.g., ethanol, methanol)[14]

    • Esters (e.g., ethyl acetate)

    • Ketones (e.g., acetone)

    • Hydrocarbons (e.g., pentane, hexane) for less polar derivatives[3]

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (also known as a solvent-antisolvent system) can be very effective.[14] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the antisolvent) in which it is sparingly soluble until the solution becomes turbid.[14] Common mixed solvent systems for quinoline derivatives include:

    • Methanol-acetone

    • Methanol-ethanol

    • Chloroform-hexane

    • Aqueous ethanol or aqueous acetone[4]

The selection process often involves small-scale solubility tests with various solvents and solvent mixtures to find the optimal system for your specific derivative.

Question: What is the role of seeding in the recrystallization process?

Answer: Seeding is the process of adding a small crystal of the pure substance to a supersaturated solution to initiate crystallization.[3][4] This is a powerful technique for several reasons:

  • Induces Crystallization: It provides a template for other molecules to deposit onto, overcoming the energy barrier for nucleation.

  • Controls Polymorphism: Seeding with a crystal of the desired polymorphic form can help ensure that the entire batch crystallizes in that same form.[4]

  • Improves Reproducibility: It allows for crystallization to begin at a specific level of supersaturation, leading to more consistent results between batches.[3]

Recommended Solvents for Quinoline Derivatives

The following table summarizes solvents that have been successfully used for the recrystallization of quinoline derivatives, providing a starting point for your experiments.

Solvent/Solvent SystemQuinoline Derivative TypeReference
MethanolSubstituted quinolines[14]
EthanolChloro-substituted quinolines[7]
Ethyl AcetateFormyl quinoline derivatives
PentaneIsopropyl-8-quinolinol[3]
Chloroform/HexaneMethoxy-substituted quinolines
Methanol/AcetoneChloro-methoxy-substituted quinolines
Methanol/EthanolChloro-substituted quinolines
Aqueous EthanolComplex quinoline derivatives[4][9]
Aqueous AcetoneComplex quinoline derivatives[4][9]

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general step-by-step method for the recrystallization of an 8-methoxy-2,6-dimethylquinoline derivative.

  • Solvent Selection: Based on small-scale solubility tests or the table above, choose a suitable solvent or solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should begin during this time.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Visualization of Key Processes

The following diagrams illustrate the logical flow of the recrystallization process.

Solvent_Selection start Start: Crude Product test_solubility Test Solubility in Various Solvents start->test_solubility single_solvent Single Solvent System test_solubility->single_solvent dissolve_hot Dissolves when Hot? single_solvent->dissolve_hot mixed_solvent Mixed Solvent System select_good_solvent Select 'Good' Solvent mixed_solvent->select_good_solvent ideal_solvent Ideal Solvent Found? ideal_solvent->mixed_solvent No proceed Proceed with Recrystallization ideal_solvent->proceed Yes dissolve_hot->test_solubility No precipitate_cold Precipitates when Cold? dissolve_hot->precipitate_cold Yes precipitate_cold->test_solubility No precipitate_cold->ideal_solvent Yes select_poor_solvent Select Miscible 'Poor' Solvent select_good_solvent->select_poor_solvent proceed_mixed Proceed with Mixed Solvent Recrystallization select_poor_solvent->proceed_mixed

Caption: Decision-making flowchart for selecting a suitable recrystallization solvent system.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter No Decolorization decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for a typical recrystallization experiment.

References

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-97.
  • Derivatives of 8-Quinolinol. (1965).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 13, 2024, from [Link]

  • The crystallization of quinoline. (2015).
  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online.
  • Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • Preparation of quinolines. (1986).
  • Go-to recrystalliz
  • Quinoline compounds and process of making same. (1949).
  • Recrystallization Steps. (n.d.). Labster. Retrieved February 13, 2024, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI.
  • Recrystalliz
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022). Acta Scientific.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • Synthesis of Quinoline Analogues. (2013). Cardinal Scholar.
  • 2,6-Dimethylquinoline. (n.d.). Solubility of Things. Retrieved February 13, 2024, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Recrystalliz
  • Recrystalliz
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • The Role Of Activated Carbon In Organic Synthesis. (2020).
  • Problems with Recrystallisations. (n.d.). University of York. Retrieved February 13, 2024, from [Link]

  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Problems with Recrystallisations. (n.d.). University of York. Retrieved February 13, 2024, from [Link]

  • Recrystalliz
  • Recrystalliz
  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved February 13, 2024, from [Link]

  • Recrystalliz
  • Synthesis and biological screening of some novel Quinoline deriv

Sources

Troubleshooting

Technical Guide: Catalyst Selection &amp; Optimization for Coupling 4-Bromo-8-Methoxyquinolines

This is a technical support guide designed for the Center for Advanced Heterocyclic Chemistry . Executive Summary & Substrate Analysis The Substrate: 4-Bromo-8-methoxyquinoline This scaffold presents a unique duality in...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Advanced Heterocyclic Chemistry .

Executive Summary & Substrate Analysis

The Substrate: 4-Bromo-8-methoxyquinoline This scaffold presents a unique duality in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.):

  • The 4-Position (Reactive Site): The C4-Br bond is activated by the electron-deficient pyridine ring, generally facilitating facile oxidative addition.

  • The 8-Methoxy Group (Modulator): Unlike a simple quinoline, the 8-OMe group exerts a peri-effect on the quinoline nitrogen (N1).

    • Steric Benefit: The bulk of the methoxy group can sterically hinder the N1 lone pair, reducing the formation of non-productive Pd-N(quinoline) "off-cycle" resting states.

    • Electronic Penalty: The electron-donating methoxy group increases the electron density of the

      
      -system, rendering the C4-Br bond slightly less electrophilic than in unsubstituted 4-bromoquinoline.
      

Core Challenge: Balancing the prevention of N-coordination (catalyst poisoning) with the requirement for active oxidative addition ligands.

Catalyst Selection Decision Matrix

Use this matrix to select the initial catalyst system based on your specific coupling partner.

Reaction TypeCoupling PartnerRecommended Catalyst SystemBase / SolventKey Mechanistic Advantage
Suzuki-Miyaura Aryl Boronic Acids (Standard)Pd(PPh₃)₄ (3-5 mol%)Na₂CO₃ / Toluene:EtOH:H₂OCost-effective; robust for non-hindered substrates.
Suzuki-Miyaura Heteroaryl / Hindered BoronatesPd(dppf)Cl₂[1][2]·DCM (2-5 mol%)K₃PO₄ / 1,4-Dioxane (dry)Large bite angle of dppf accelerates reductive elimination; resists dehalogenation.
Suzuki-Miyaura Unstable Boronic Acids (Protodeboronation prone)Pd(OAc)₂ + XPhos (1:2 ratio)K₃PO₄ / THF:H₂O (10:1)XPhos promotes rapid oxidative addition at lower temps, minimizing boronic acid decomposition.
Buchwald-Hartwig Primary Amines / AnilinesPd₂(dba)₃ + BINAP NaOtBu / TolueneBINAP prevents formation of Pd-iodide dimers; excellent for 4-position selectivity.
Buchwald-Hartwig Secondary / Electron-deficient AminesPd(OAc)₂ + BrettPhos Cs₂CO₃ / t-Amyl AlcoholBrettPhos is essential for difficult reductive eliminations with weak nucleophiles.
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ + CuI Et₃N / DMF or THFClassic system works well; 8-OMe reduces N-binding interference.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at ~40-60% Conversion

User Question: "I am running a Suzuki coupling with a phenylboronic acid. The reaction starts well but stalls after 2 hours. Adding more catalyst doesn't help. What is happening?"

Technical Diagnosis: This is likely due to Catalyst Poisoning by Product Inhibition or Pd-Black Formation . While the 8-OMe group shields the nitrogen, the product (a 4-aryl-8-methoxyquinoline) is still a competent ligand. As the product concentration rises, it competes with the phosphine ligand for the Pd center.

Corrective Action:

  • Switch to a Bulky Biaryl Ligand: Move from PPh₃ to SPhos or XPhos . These ligands are bulky enough to prevent the quinoline nitrogen from binding effectively to the Palladium.

  • Increase Temperature: If running at 80°C, increase to 100-110°C. Higher thermal energy promotes the dissociation of the Pd-N(quinoline) off-cycle species.

  • Check Solvent Deoxygenation: Ensure rigorous degassing. Oxygen accelerates phosphine oxidation, leaving "naked" Pd susceptible to N-poisoning.

Issue 2: Significant Hydrodehalogenation (Protodebromination)

User Question: "I see a large peak in LCMS corresponding to 8-methoxyquinoline (mass = starting material - Br + H). My desired product is minor."

Technical Diagnosis: This "reduction" side product occurs when the Pd-Ar intermediate undergoes transmetallation with a hydride source (often from solvent or base impurities) or via a


-hydride elimination pathway if alkyl groups are present. In Suzuki couplings, it is often exacerbated by wet solvents  combined with slow transmetallation .

Corrective Action:

  • Dry System: Switch to anhydrous 1,4-dioxane or DMF. Use anhydrous bases (Cs₂CO₃ or K₃PO₄) instead of aqueous carbonate solutions.

  • Base Selection: Switch from NaOtBu (which can act as a hydride source via

    
    -elimination) to an inorganic base like K₃PO₄.
    
  • Catalyst Loading: Increase catalyst loading. Counter-intuitively, a faster reaction rate (via higher [Pd]) consumes the aryl-halide before the slower background reduction can compete.

Issue 3: C-N Coupling (Buchwald) Fails with "No Reaction"

User Question: "I'm trying to couple morpholine. I used Pd(OAc)2 and PPh3, but I recovered 95% starting material."

Technical Diagnosis: Monodentate PPh₃ is often insufficient for Buchwald-Hartwig aminations of quinolines because the amine nucleophile can displace PPh₃, leading to a stable but inactive Pd-amine complex.

Corrective Action:

  • Ligand Switch: You must use a chelating ligand (e.g., BINAP , Xantphos ) or a bulky Buchwald ligand (RuPhos , BrettPhos ).

  • Pre-activation: If using Pd(OAc)₂, heat the catalyst and ligand in the solvent for 5-10 minutes before adding the substrate and base. This ensures the active L-Pd(0) species is formed.

  • Protocol: Adopt the BrettPhos protocol (see Section 5).

Visualizing the Workflow

Figure 1: Catalyst Selection Decision Tree

CatalystSelection Start Substrate: 4-Bromo-8-methoxyquinoline ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald BoronicType Boronic Acid Type? Suzuki->BoronicType AmineType Amine Type? Buchwald->AmineType SimpleAryl Simple Aryl / Vinyl BoronicType->SimpleAryl Heteroaryl Heteroaryl / Steric BoronicType->Heteroaryl PrimAmine Primary / Aniline AmineType->PrimAmine SecAmine Secondary / Weak AmineType->SecAmine Rec1 Pd(PPh3)4 Na2CO3, Tol/EtOH/H2O SimpleAryl->Rec1 Rec2 Pd(dppf)Cl2 or XPhos K3PO4, Dioxane Heteroaryl->Rec2 Rec3 Pd2(dba)3 + BINAP NaOtBu, Toluene PrimAmine->Rec3 Rec4 Pd(OAc)2 + BrettPhos Cs2CO3, t-AmylOH SecAmine->Rec4

Caption: Logic flow for selecting the optimal catalyst/ligand system based on coupling partners.

Validated Experimental Protocols

Protocol A: High-Performance Suzuki Coupling (General Purpose)

Best for: Coupling with heteroaryl boronic acids or when standard Pd(PPh₃)₄ fails.

Reagents:

  • 4-Bromo-8-methoxyquinoline (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Base: 2M Aqueous K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a reaction vial, combine the quinoline substrate, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₃PO₄ solution.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. Note: 8-Methoxyquinolines are often fluorescent; use UV monitoring carefully.

Protocol B: Buchwald-Hartwig Amination (BrettPhos System)

Best for: Secondary amines or electron-deficient anilines.

Reagents:

  • 4-Bromo-8-methoxyquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pre-catalyst: Pd(OAc)₂ (0.02 equiv)

  • Ligand: BrettPhos (0.04 equiv)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: t-Amyl Alcohol (or 1,4-Dioxane)

Procedure:

  • Pre-complexation (Critical): Add Pd(OAc)₂ and BrettPhos to the reaction vessel. Add 1 mL of solvent and stir at 80°C for 2 minutes (solution should turn from orange to pale yellow/white, indicating reduction to Pd(0)-L).

  • Addition: Cool slightly. Add the quinoline substrate, the amine, and the solid Cs₂CO₃.

  • Reaction: Purge with Argon. Heat to 100°C for 6–16 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

References

  • Regioselective Bromination and Coupling of 8-Methoxyquinolines Trécourt, F., Mongin, F., Mallet, M., & Quéguiner, G. (1995). Synthetic Communications, 25(24), 4011–4024.

  • Comparative Guide to the Reactivity of Bromoquinolines BenchChem Technical Guides. (2025). Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.

  • Buchwald-Hartwig Amination: A Practical Guide Surry, D. S., & Buchwald, S. L. (2008). Chemical Science, 2, 27-50.

  • Suzuki-Miyaura Cross-Coupling: Practical Guide Yoneda Labs. (2025). Approaches for choosing reaction conditions.

  • Palladium-Catalyzed Cross-Coupling of 4-Bromoquinolines Wolf, C., et al. (2009). Journal of Organic Chemistry, 74(16), 6237-6244.

Sources

Optimization

Technical Support Center: Stability and Handling of 4-Bromo-8-methoxy-2,6-dimethylquinoline

Welcome to the technical support center for 4-Bromo-8-methoxy-2,6-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile quinoline de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-8-methoxy-2,6-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile quinoline derivative in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic conditions frequently employed in cross-coupling and other functionalization reactions. Our aim is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling reaction with 4-Bromo-8-methoxy-2,6-dimethylquinoline, which requires a base. Is this compound stable under typical basic conditions?

A1: 4-Bromo-8-methoxy-2,6-dimethylquinoline is generally expected to exhibit good stability under the mildly basic conditions used in many standard Suzuki-Miyaura coupling reactions. The quinoline core is substituted with electron-donating groups (the 8-methoxy and the 2,6-dimethyl groups), which increase the electron density of the aromatic system. This electronic effect deactivates the ring towards nucleophilic aromatic substitution (SNAr), the primary pathway through which a base like hydroxide might displace the 4-bromo substituent.[1]

However, stability is not absolute and is dependent on the specific reaction conditions. Factors such as the strength of the base, reaction temperature, and duration can influence the stability of the C-Br bond. For most Suzuki couplings, common bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) at temperatures typically below 100°C are well-tolerated.[2][3] Stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides, especially at elevated temperatures, pose a higher risk of degrading the starting material.

Q2: I am observing the formation of an unexpected byproduct with a lower Rf value on TLC and a mass corresponding to the replacement of bromine with a hydroxyl group in my reaction. What is happening?

A2: The observation of a byproduct corresponding to the hydroxylated quinoline (4-hydroxy-8-methoxy-2,6-dimethylquinoline) is a strong indicator of base-mediated hydrolysis of your starting material. This occurs via a nucleophilic aromatic substitution (SNAr) mechanism where a hydroxide ion (present from the base or trace water) attacks the carbon bearing the bromine atom.[4][5] Although the electron-donating groups on your specific quinoline derivative reduce the likelihood of this reaction, it can still occur under forcing conditions.[1]

Troubleshooting Steps:

  • Re-evaluate your base: If you are using a strong base like NaOH or KOH, consider switching to a weaker, non-nucleophilic base such as K₂CO₃, K₃PO₄, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

  • Lower the reaction temperature: High temperatures significantly accelerate the rate of SNAr.[4] Determine the lowest effective temperature for your desired transformation.

  • Minimize water content: Ensure your solvent and reagents are anhydrous, as water can be a source of hydroxide ions, especially in the presence of a base.

  • Reduce reaction time: Monitor your reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to the basic conditions.

Q3: My Sonogashira coupling reaction is sluggish, and I'm not seeing complete conversion. Before I increase the temperature, should I be concerned about the stability of 4-Bromo-8-methoxy-2,6-dimethylquinoline?

A3: Yes, this is a valid concern. While Sonogashira couplings often require heat, balancing reactivity with stability is key.[6][7] Before increasing the temperature, which could lead to degradation, consider other ways to optimize the reaction:

  • Catalyst and Ligand System: The choice of palladium source and phosphine ligand is crucial. For electron-rich aryl bromides, bulky, electron-rich ligands can often facilitate the oxidative addition step, allowing the reaction to proceed at a lower temperature.[2][8]

  • Copper Co-catalyst: Ensure your copper(I) source is fresh and active. The absence of an effective co-catalyst can slow the reaction.[7] Be aware that oxygen can lead to the homocoupling of your alkyne (Glaser coupling), so maintaining an inert atmosphere is critical.[9]

  • Solvent: The choice of solvent can impact the solubility of your reagents and the overall reaction rate. If optimization of these parameters does not improve the reaction rate, a stability test is recommended before proceeding with higher temperatures.

Troubleshooting Guides

Guide 1: Diagnosing Starting Material Degradation

If you suspect that 4-Bromo-8-methoxy-2,6-dimethylquinoline is degrading in your reaction, follow this diagnostic workflow:

G start Suspected Starting Material Degradation check_sm Run a control experiment: Stir starting material with base and solvent at reaction temperature. (No catalyst or other reagents) start->check_sm monitor Monitor by TLC/LC-MS over the reaction time course. check_sm->monitor degradation_obs Degradation Observed? monitor->degradation_obs troubleshoot_stability Focus on Stability: 1. Lower Temperature 2. Use Weaker Base 3. Ensure Anhydrous Conditions 4. Reduce Reaction Time degradation_obs->troubleshoot_stability Yes troubleshoot_reaction Problem is likely not starting material stability. Troubleshoot other parameters: - Catalyst activity - Reagent purity - Solvent quality - Inert atmosphere degradation_obs->troubleshoot_reaction No yes Yes no No

Caption: Troubleshooting workflow for suspected starting material degradation.

Guide 2: Potential Degradation Pathway

Under sufficiently harsh basic conditions (e.g., high concentration of NaOH, high temperature), the primary degradation pathway is expected to be nucleophilic aromatic substitution of the 4-bromo group by a hydroxide ion.

G cluster_0 Potential Degradation Pathway start 4-Bromo-8-methoxy-2,6-dimethylquinoline intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate + OH⁻ (Slow, Rate-determining) product 4-Hydroxy-8-methoxy-2,6-dimethylquinoline intermediate->product - Br⁻ (Fast)

Caption: Hypothesized degradation of 4-bromoquinoline via SNAr mechanism.

Experimental Protocols

Protocol 1: Base Stability Test for 4-Bromo-8-methoxy-2,6-dimethylquinoline

This protocol allows you to assess the stability of your compound under your specific reaction conditions before committing to a full-scale reaction.

Materials:

  • 4-Bromo-8-methoxy-2,6-dimethylquinoline

  • The base you intend to use in your reaction (e.g., K₂CO₃, NaOH)

  • The solvent for your reaction (e.g., Dioxane, DMF, Toluene)

  • An internal standard (optional, for quantitative analysis by LC-MS or GC-MS)

  • Reaction vial or round-bottom flask

  • Stir plate and stir bar

  • TLC plates and appropriate eluent

  • LC-MS or GC-MS for analysis

Procedure:

  • To a reaction vial, add 4-Bromo-8-methoxy-2,6-dimethylquinoline (e.g., 20 mg).

  • If using, add a known amount of an inert internal standard.

  • Add the solvent (e.g., 2 mL).

  • Add the base in the same concentration you plan to use in your reaction (e.g., 2 equivalents).

  • Stir the mixture at the intended reaction temperature.

  • At regular intervals (e.g., t = 0, 1h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a dilute acid solution (e.g., 1M HCl) and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extracted sample by TLC and/or LC-MS.

Data Interpretation:

  • TLC Analysis: Look for the appearance of new spots, particularly a more polar spot which could indicate the formation of the corresponding 4-hydroxy derivative.

  • LC-MS/GC-MS Analysis: Compare the peak area of your starting material (and internal standard, if used) at each time point. Significant degradation is indicated by a decrease in the starting material's peak area and the appearance of a new peak with the mass of the hydrolyzed product (M-Br+OH).

Time PointStarting Material Peak AreaHydrolysis Product Peak Area% Degradation
0 h1,000,00000%
4 h950,00045,000~5%
8 h880,000110,000~12%
24 h700,000280,000~30%
Caption: Example data table for interpreting stability test results.

References

  • SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.
  • MDPI. (2024, August 9). Strong Bases Design: Key Techniques and Stability Issues.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion.
  • PMC. The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers.
  • YouTube. (2017, January 14).
  • Wikipedia.
  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • ResearchGate. Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers.
  • Park, K. Assay and Stability Testing.
  • Journal of Organic Chemistry. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • PubMed. (2019, November 26). A protocol for testing the stability of biochemical analytes. Technical document.
  • Acta Crystallographica Section C: Structural Chemistry. (2014, August).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025, August 5). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review.
  • Fisher Scientific.
  • Journal of Physical and Chemical Reference Data. (2009, October 15).
  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Iowa State University. (2004, July 24). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Journal of Physical and Chemical Reference Data. (1978, April 1).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. (2025, August 7). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Clark, J. Explaining the nucleophilic substitution reactions between halogenoalkanes and hydroxide ions.
  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Organic Syntheses.
  • Sigma-Aldrich. 4-Bromoquinoline 95%.
  • Journal of Organic Chemistry. (2013, July 19). Mechanisms of lactone hydrolysis in neutral and alkaline conditions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025, March 30).
  • ResearchGate. Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions.
  • Chemistry – A European Journal.

Sources

Reference Data & Comparative Studies

Validation

Deconstructing the Shielding Effects: A Comparative 1H NMR Analysis of 4-Bromo-8-methoxy-2,6-dimethylquinoline

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Quinoline scaffolds, in particular, are ubiquitous in pharmacologically active ag...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Quinoline scaffolds, in particular, are ubiquitous in pharmacologically active agents and functional materials, making their unambiguous characterization a critical step in the research and development pipeline. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-8-methoxy-2,6-dimethylquinoline. By comparing its spectral features with those of key structural analogues, we will dissect the influence of various substituents on the chemical environment of the quinoline ring protons. This comparative approach not only facilitates a deeper understanding of structure-property relationships but also serves as a practical reference for the characterization of similarly substituted quinoline derivatives.

The Power of Proton NMR in Structural Elucidation

1H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of each proton. This sensitivity is what allows us to differentiate between protons in different parts of a molecule, providing valuable information about its connectivity and stereochemistry.

The key parameters obtained from a 1H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Caused by spin-spin coupling between neighboring protons, the splitting pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Analysis of the 1H NMR Spectrum of 4-Bromo-8-methoxy-2,6-dimethylquinoline

While a publicly available, fully assigned 1H NMR spectrum for 4-Bromo-8-methoxy-2,6-dimethylquinoline is not readily found in the literature, we can predict its spectrum with a high degree of confidence by analyzing the substituent effects on the quinoline core. The structure of the target molecule is shown below:

Predicted 1H NMR Spectral Data (in CDCl₃):

To predict the chemical shifts, we will consider the individual and combined effects of the bromo, methoxy, and methyl substituents on the parent quinoline ring.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-3~7.5 - 7.7s-The presence of the bromine at C4 will remove any coupling to a proton at that position. The electron-withdrawing nature of the bromine will cause a downfield shift compared to unsubstituted quinoline.
H-5~7.8 - 8.0d~1.5-2.0This proton is part of the benzenoid ring. It will be a doublet due to coupling with H-7. The bromine at C4 will have a minor deshielding effect.
H-7~7.3 - 7.5d~1.5-2.0This proton will be a doublet due to coupling with H-5. The methoxy group at C8 will have a shielding, upfield effect.
2-CH₃~2.6 - 2.8s-Methyl groups on a quinoline ring typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons.
6-CH₃~2.4 - 2.6s-Similar to the 2-CH₃ group, this will be a singlet. The position on the benzenoid ring results in a slightly more upfield shift.
8-OCH₃~4.0 - 4.2s-Methoxy groups on aromatic rings typically resonate in this downfield region. The signal will be a singlet.

Comparative Analysis with Structural Analogues

To substantiate our predictions, we will now compare the expected spectrum with the known 1H NMR data of key structural fragments of our target molecule. This comparative approach is a powerful tool for understanding the incremental effects of substituents on the quinoline scaffold.

Table 2: Comparison of 1H NMR Chemical Shifts (δ, ppm) for Quinoline and its Derivatives (in CDCl₃).

ProtonQuinoline2,6-Dimethylquinoline4-Bromo-8-methoxyquinoline4-Bromo-8-methoxy-2,6-dimethylquinoline (Predicted)
H-28.89-8.85 (d)-
H-37.41~7.27.55 (d)~7.5 - 7.7 (s)
H-48.12~7.9--
H-57.75~7.67.85 (d)~7.8 - 8.0 (d)
H-77.65~7.47.05 (d)~7.3 - 7.5 (d)
2-CH₃-~2.7 (s)-~2.6 - 2.8 (s)
6-CH₃-~2.5 (s)-~2.4 - 2.6 (s)
8-OCH₃--~4.1 (s)~4.0 - 4.2 (s)

Note: Literature values for quinoline and its derivatives can vary slightly depending on the solvent and concentration.[1][2][3]

Key Observations from the Comparative Data:

  • Effect of Methyl Groups (2,6-Dimethylquinoline): The introduction of methyl groups at the 2 and 6 positions generally causes a slight upfield shift of the ring protons due to their electron-donating nature.[2]

  • Effect of Bromine and Methoxy Groups (4-Bromo-8-methoxyquinoline): The electron-withdrawing bromine atom at the 4-position causes a downfield shift of the adjacent H-3 and H-5 protons. Conversely, the electron-donating methoxy group at the 8-position results in a significant upfield shift of the H-7 proton.[3]

  • Combined Effects in the Target Molecule: By combining these observations, we can rationalize our predictions for 4-Bromo-8-methoxy-2,6-dimethylquinoline. The singlet nature of H-3 is a direct consequence of the bromine at C4. The chemical shifts of H-5 and H-7 are influenced by a combination of the electronic effects of all substituents.

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is essential. The following is a general procedure for obtaining a 1H NMR spectrum of a quinoline derivative.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 4-Bromo-8-methoxy-2,6-dimethylquinoline.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved signals.
  • Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.
  • Acquire the 1H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and measure the coupling constants.

Visualizing the Experimental Workflow

The following diagram illustrates the standard workflow for 1H NMR spectrum analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms homogenize Homogenize Solution add_tms->homogenize insert_sample Insert Sample into Spectrometer homogenize->insert_sample lock_shim Lock and Shim insert_sample->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_calib Phase and Calibrate ft->phase_calib integrate Integrate Signals phase_calib->integrate analyze Analyze Spectrum (δ, J, Multiplicity) integrate->analyze

Caption: Workflow for 1H NMR Analysis.

Conclusion

The detailed analysis of the 1H NMR spectrum of 4-Bromo-8-methoxy-2,6-dimethylquinoline, facilitated by a comparative study with its structural analogues, provides a clear illustration of how substituent effects modulate the electronic environment of the quinoline ring. This guide serves as a practical framework for researchers, enabling the confident prediction and interpretation of 1H NMR spectra for a wide range of substituted quinolines. The provided experimental protocol further ensures the acquisition of high-quality data, which is the bedrock of accurate structural elucidation and, consequently, successful drug discovery and materials development endeavors.

References

  • PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. [Link]

  • Acta Scientific. (2022). Synthesis and Characterization of Monomer to Design a System of Optical Materials. [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • ResearchGate. (n.d.). Spectral Data of the New Compounds. [Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of the 2,6-dimethyl-8-methoxyquinoline Core

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist In the landscape of pharmaceutical research and development, the unambiguous structural el...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for defining the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for the 2,6-dimethyl-8-methoxyquinoline core, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific derivative, this guide will leverage a comparative approach, dissecting the electronic effects of the substituents on the quinoline ring. We will draw comparisons with structurally related analogs and utilize theoretical predictions to provide a robust understanding of the expected chemical shifts.

The Power of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy provides invaluable information about the number and chemical environment of carbon atoms within a molecule.[1] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each carbon nucleus. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency of a given carbon atom.[2] For complex heterocyclic systems like quinolines, ¹³C NMR is instrumental in confirming substitution patterns and understanding the electronic distribution within the aromatic rings.[3]

Dissecting the 2,6-dimethyl-8-methoxyquinoline Core: A Comparative Analysis

To predict and understand the ¹³C NMR spectrum of 2,6-dimethyl-8-methoxyquinoline, we will analyze the contributions of its constituent parts: the 2,6-dimethylquinoline skeleton and the 8-methoxy group.

The 2,6-Dimethylquinoline Foundation

The ¹³C NMR spectrum of 2,6-dimethylquinoline serves as our foundational reference. The presence of the methyl groups at positions 2 and 6 will influence the chemical shifts of the carbons in their vicinity through inductive effects and potential steric interactions. The electron-donating nature of the methyl groups will generally lead to a slight upfield shift (lower ppm) for the carbons to which they are attached and for other carbons in the ring through resonance.

The Influence of the 8-Methoxy Group

The introduction of a methoxy group at the C-8 position is expected to induce significant changes in the chemical shifts of the surrounding carbon atoms. The oxygen atom of the methoxy group is highly electronegative, leading to a strong deshielding (downfield shift, higher ppm) of the directly attached C-8. Furthermore, the methoxy group can exert resonance effects, donating electron density into the aromatic system, which will influence the chemical shifts of other carbons, particularly those at the ortho and para positions. The chemical shift of the methoxy carbon itself is also a key diagnostic signal, typically appearing in the 55-65 ppm range for aromatic methoxy groups.[4]

Predicted ¹³C NMR Chemical Shifts for 2,6-dimethyl-8-methoxyquinoline

In the absence of direct experimental data, a combination of empirical data from related structures and theoretical calculations can provide a reliable prediction of the ¹³C NMR spectrum. Computational methods, such as Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts.[5][6][7]

Below is a table comparing the experimental ¹³C NMR chemical shifts for 2,6-dimethylquinoline and 6-methoxyquinoline, which will inform our predictions for the target molecule.

Carbon2,6-Dimethylquinoline (Experimental, CDCl₃)6-Methoxyquinoline (Experimental, CDCl₃)[8]2,6-dimethyl-8-methoxyquinoline (Predicted)Rationale for Prediction
C2~157 ppm~150 ppm~158 ppmElectron-withdrawing nitrogen and methyl substituent.
C3~122 ppm~121 ppm~123 ppmRelatively unaffected by the 8-methoxy group.
C4~136 ppm~135 ppm~137 ppmMinor influence from the 8-methoxy group.
C4a~127 ppm~128 ppm~128 ppmBridgehead carbon, less affected by substituents.
C5~126 ppm~104 ppm~127 ppmInfluenced by the 6-methyl group.
C6~135 ppm~157 ppm~136 ppmSite of methyl substitution.
C7~129 ppm~122 ppm~120 ppmShielded by the ortho methoxy group.
C8~127 ppm~129 ppm~150 ppmDirectly attached to the electronegative oxygen.
C8a~147 ppm~144 ppm~145 ppmBridgehead carbon, influenced by the adjacent nitrogen and methoxy group.
2-CH₃~25 ppm-~25 ppmTypical chemical shift for a methyl group on an aromatic ring.
6-CH₃~21 ppm-~21 ppmTypical chemical shift for a methyl group on an aromatic ring.
8-OCH₃-~55 ppm~56 ppmTypical chemical shift for an aromatic methoxy group.

Note: The experimental data for 2,6-dimethylquinoline is referenced from spectral databases.[9][10] The predicted values for 2,6-dimethyl-8-methoxyquinoline are estimations based on additive substituent effects and general principles of ¹³C NMR spectroscopy.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers seeking to acquire experimental data for 2,6-dimethyl-8-methoxyquinoline or related analogs, the following protocol provides a standardized approach.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent can influence chemical shifts; consistency is key for comparative studies.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise referencing is required.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the correct frequency.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.[11] This simplifies the spectrum by removing C-H coupling.

  • Key acquisition parameters to consider include:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[1]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks if quantitative analysis is desired, though this requires longer relaxation delays for accuracy.

Visualizing the Molecular Structure and Atom Numbering

To aid in the interpretation of the ¹³C NMR data, the following diagram illustrates the structure and standard numbering convention for the 2,6-dimethyl-8-methoxyquinoline core.

Caption: Structure and numbering of 2,6-dimethyl-8-methoxyquinoline.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of the 2,6-dimethyl-8-methoxyquinoline core. By leveraging comparative data from analogous structures and outlining a robust experimental protocol, researchers can confidently approach the structural characterization of this and related quinoline derivatives. The interplay of substituent effects on the quinoline ring system highlights the nuanced information that can be gleaned from ¹³C NMR spectroscopy, reinforcing its indispensable role in modern chemical research and drug development.

References

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. Correlation between the calculated and experimental 13 C NMR chemical shifts for 1-cis and 2-cis. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • PubMed. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

  • Scientific Reports. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • ACS Publications. (2021, May 24). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. [Link]

  • Chemical Science. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • SpectraBase. 6-Methoxyquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 2,6-Dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. [Link]

  • CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

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Validation

Comparative Guide: Mass Spectrometry Fragmentation of 4-Bromoquinolines

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-bromoquinolines, designed for researchers requiring rigorous structural elucidation and differentiation fro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-bromoquinolines, designed for researchers requiring rigorous structural elucidation and differentiation from positional isomers.

Executive Summary & Technical Context

In drug discovery, the quinoline scaffold is ubiquitous, serving as the core for antimalarials (chloroquine), kinase inhibitors, and broad-spectrum antibiotics. 4-Bromoquinoline is a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to functionalize the C4 position.

However, a recurring analytical challenge is the differentiation of regioisomers (e.g., 3-bromoquinoline vs. 4-bromoquinoline) which often co-elute or exhibit nearly identical Electron Ionization (EI) mass spectra. This guide moves beyond basic spectral listing to explain the mechanistic causality of fragmentation, providing a robust protocol for definitive identification.

Mechanistic Deep Dive: The Physics of Fragmentation

The fragmentation of 4-bromoquinoline under EI (70 eV) is governed by the stability of the aromatic system and the weakness of the C-Br bond relative to the C-H and C-N bonds.

The Molecular Ion ( )

Upon electron impact, the molecule forms a radical cation.[1] Due to the natural abundance of bromine isotopes (


 and 

), the molecular ion appears as a characteristic 1:1 doublet at m/z 207 and 209 .
  • Stability: The aromatic quinoline ring stabilizes the radical cation, making

    
     highly abundant (often the base peak or second most intense peak).
    
Primary Fragmentation: Homolytic C-Br Cleavage

The dominant pathway is the loss of the bromine radical (


).
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Driving Force: The formation of the even-electron quinolinyl cation (

    
    , m/z 128). This ion is resonance-stabilized, delocalizing the positive charge across the nitrogen-containing ring.
    
  • Observation: A sharp, intense peak at m/z 128 .

Secondary Fragmentation: Ring Degradation

The m/z 128 cation possesses high internal energy and fragments further:

  • Loss of HCN (27 Da): The pyridyl ring cleaves to eject Hydrogen Cyanide, a neutral molecule, generating the phenyl cation radical analog (

    
    , m/z 101).
    
  • Loss of Acetylene (26 Da): Further fragmentation typically yields

    
     (m/z 75-76), characteristic of benzenoid systems.
    
Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation logic.

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 207 / 209 (Radical Cation) Quin_Cat Quinolinyl Cation m/z 128 (Base Peak Candidate) M_Ion->Quin_Cat - Br• (79/81 Da) Phenyl_Cat Fragment m/z 101 [C8H5]+ Quin_Cat->Phenyl_Cat - HCN (27 Da) Benzenoid Benzenoid Ion m/z 75 [C6H4]+ Phenyl_Cat->Benzenoid - C2H2 (26 Da) key1 Blue: Precursor key2 Red: Primary Fragment

Figure 1: Stepwise fragmentation mechanism of 4-bromoquinoline under 70 eV Electron Ionization.

Comparative Analysis: 4-Bromo vs. Alternatives

Distinguishing 4-bromoquinoline from its isomers (e.g., 3-bromoquinoline) or analogs (e.g., 4-chloroquinoline) requires careful examination of isotopic patterns and relative ion abundances.

Isomer Differentiation (3-Br vs. 4-Br)

The Challenge: Both isomers produce m/z 207/209 and m/z 128. The spectra are qualitatively identical.[2] The Solution: Quantitative abundance ratios and retention times.[3]

  • 4-Bromoquinoline: The C4 position is para to the nitrogen but part of the electron-deficient pyridyl ring. The C-Br bond is slightly more labile than at the C3 position, often resulting in a higher ratio of

    
     compared to 3-bromoquinoline.
    
  • 3-Bromoquinoline: The C3 position behaves more like a standard aryl bromide.

Halogen Substitution Effects

Comparing 4-Bromo to 4-Chloro and 4-Fluoro analogs highlights the bond energy dependence.

Table 1: Comparative Mass Spectral Data (EI, 70 eV)
Feature4-Bromoquinoline 3-Bromoquinoline 4-Chloroquinoline 4-Fluoroquinoline
Molecular Ion (

)
207 / 209 (1:1 ratio)207 / 209 (1:1 ratio)163 / 165 (3:1 ratio)147 (Single peak)
Base Peak (100%) m/z 128 or 207m/z 207 or 128m/z 163 (

)
m/z 147 (

)
Primary Loss -Br (79/81)-Br (79/81)-Cl (35/37)-HCN (27)
Fragment m/z 128 (

)
128 (

)
128 (

)
120 (

)
Differentiation Key Retention Time +

ratio
Retention TimeIsotope Pattern (3:[3][4][5][6][7][8][9][10]1)Strong M-HCN, Weak M-F

*Note: The base peak can shift between


 and m/z 128 depending on source temperature and tuning. 4-Bromo typically shows easier Br loss than 3-Bromo.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, do not rely on library matching alone. Use this self-validating workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade) or Dichloromethane .

  • Concentration: Dilute to ~10 ppm for GC-MS injection to prevent detector saturation (which distorts isotope ratios).

GC-MS Method Parameters
  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: Hold 3 min.

  • MS Source: 230°C, 70 eV ionization energy.

Validation Workflow (DOT Diagram)

ValidationWorkflow Start Start Analysis Check_M Check Molecular Ion (m/z 207/209) Start->Check_M Isotope Verify Isotope Ratio (1:1 Intensity?) Check_M->Isotope Fragment Check Fragment m/z 128 (Loss of 79/81?) Isotope->Fragment Yes Fail Re-evaluate (Isomer?) Isotope->Fail No (e.g. 3:1 = Cl) RT_Check Compare Retention Time vs. Reference Standard Fragment->RT_Check Yes Fragment->Fail No Conclusion Positive ID: 4-Bromoquinoline RT_Check->Conclusion Match RT_Check->Fail Mismatch

Figure 2: Logical decision tree for validating 4-bromoquinoline identity.

Critical Quality Control Check
  • The "128 Check": If your spectrum shows m/z 207/209 but no significant m/z 128, suspect soft ionization artifacts or a different brominated species (e.g., ring-brominated dihydroquinoline).

  • The "Isomer Trap": If the retention time matches 3-bromoquinoline exactly, you likely have the wrong isomer. 4-Bromoquinoline typically elutes after 3-bromoquinoline on non-polar columns due to higher boiling point/polarity interactions, though this must be confirmed with standards on your specific column.

References

  • NIST Mass Spectrometry Data Center. Isoquinoline, 4-bromo- Mass Spectrum. National Institute of Standards and Technology.[7][8][11][12] Available at: [Link]

  • PubChem. 3-Bromoquinoline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Halogenated Compounds. Available at: [Link]

Sources

Comparative

Technical Verification: Melting Point Range &amp; Purity Assessment of 4-Bromo-8-methoxy-2,6-dimethylquinoline

The following guide is structured as an autonomous technical verification manual for 4-Bromo-8-methoxy-2,6-dimethylquinoline , a specialized pharmaceutical intermediate. Executive Summary & Compound Profile 4-Bromo-8-met...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an autonomous technical verification manual for 4-Bromo-8-methoxy-2,6-dimethylquinoline , a specialized pharmaceutical intermediate.

Executive Summary & Compound Profile

4-Bromo-8-methoxy-2,6-dimethylquinoline (CAS: 1378260-30-0) is a critical halogenated quinoline scaffold used in the synthesis of advanced pharmaceutical agents, particularly those targeting kinase inhibition or gastric acid secretion pathways (P-CAB analogues).

Unlike common commodity chemicals, the physical properties of this intermediate are often proprietary to specific synthetic routes. This guide provides a verification protocol to establish an internal reference standard, using structural analogues and thermodynamic principles to validate purity.

Compound Identity
PropertyDetail
IUPAC Name 4-Bromo-8-methoxy-2,6-dimethylquinoline
CAS Number 1378260-30-0
Molecular Formula C₁₂H₁₂BrNO
Molecular Weight 266.13 g/mol
Structural Class 2,4,6,8-Tetrasubstituted Quinoline
Key Functional Groups 4-Bromo (Reactive handle), 8-Methoxy (Electron donor), 2,6-Dimethyl (Steric modulators)

Melting Point Verification Strategy

Because specific experimental melting points for this intermediate are rarely indexed in open literature, researchers must rely on Structure-Property Relationships (SPR) and Analogue Interpolation to define acceptance criteria.

The "Analogue Interpolation" Method

We estimate the expected melting point range by analyzing the thermodynamic impact of substituents on the quinoline core.

Compound AnalogueStructure DifferenceExperimental Melting PointThermodynamic Impact
4-Bromo-6-methoxy-2-methylquinoline Isomer (Methoxy at C6 vs C8)101–105 °C [1]Reference standard. The 8-methoxy group in our target often increases lattice energy due to dipole alignment, potentially raising MP.
4-Bromoquinoline Lacks methyl/methoxy groups29–34 °C [2]Shows that the core 4-bromo-quinoline has a low MP. Substituents are critical for crystallinity.
8-Methoxy-2,6-dimethylquinolin-4-ol Precursor (4-OH vs 4-Br)>250 °C (Predicted)4-Hydroxyquinolines (quinolones) have very high MPs due to H-bonding networks.

Target Prediction: Based on the 6-methoxy isomer (101–105 °C) and the additional steric bulk of the 6-methyl group in the target, the expected melting point range for pure 4-Bromo-8-methoxy-2,6-dimethylquinoline is 95–115 °C .

Critical Quality Attribute (CQA): A melting point >200 °C indicates significant contamination with the unreacted 4-hydroxy precursor. A melting point <80 °C suggests residual solvent or debrominated byproducts.

Experimental Protocol: Determination & Validation

Do not rely on a single capillary measurement. Use this dual-method approach to validate the new batch.

Method A: Capillary Melting Point (USP <741> Class Ia)
  • Objective: Rapid purity assessment.

  • Sample Prep: Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface volatiles.

  • Ramp Rate: 1.0 °C/min starting from 80°C.

  • Acceptance Criteria:

    • Onset: 95–100 °C (Typical).

    • Range: < 2.0 °C (Sharpness indicates purity >98%).

Method B: Differential Scanning Calorimetry (DSC)
  • Objective: Definitive thermodynamic characterization and polymorphism check.

  • Protocol:

    • Weigh 3–5 mg into a crimped aluminum pan.

    • Equilibrate at 25°C.

    • Heat at 10°C/min to 250°C.

  • Analysis: Look for a single endothermic event (melting).

    • Double Peak: Indicates polymorphism or eutectic impurity.

    • Broad Endotherm: Indicates solvent entrapment (verify with TGA).

Synthesis & Impurity Logic Flow

Understanding the synthesis is the only way to interpret melting point deviations. The standard route involves the cyclization of a substituted aniline followed by bromination.

SynthesisLogic Start Precursor: 2-Amino-3-methoxy-5-methylaniline Cyclization Cyclization (w/ Acetoacetate) Start->Cyclization Intermediate Intermediate: 4-Hydroxy-8-methoxy-2,6-dimethylquinoline (MP >250°C) Cyclization->Intermediate Bromination Bromination (POBr3 / PBr3) Intermediate->Bromination Impurity1 Impurity A: Unreacted 4-Hydroxy (Raises MP, Insoluble in DCM) Intermediate->Impurity1 Incomplete Rxn Product Target: 4-Bromo-8-methoxy-2,6-dimethylquinoline (Exp. MP: ~95-115°C) Bromination->Product Impurity2 Impurity B: Debrominated Analog (Lowers MP, <80°C) Bromination->Impurity2 Over-reduction

Figure 1: Synthesis pathway highlighting the critical MP-altering impurities. The transformation from the high-melting 4-hydroxy intermediate to the lower-melting 4-bromo product is the key verification step.

Comparative Analysis: Product vs. Alternatives

When selecting a quinoline building block for SAR (Structure-Activity Relationship) studies, compare the target against these alternatives:

Feature4-Bromo-8-methoxy-2,6-dimethylquinoline 4-Bromo-6-methoxy-2-methylquinoline 4-Chloro Analogue
Reactivity High (C4-Br is labile for Pd-catalyzed coupling).High Moderate (Cl is less reactive than Br).
Solubility Moderate (Methyl groups aid lipophilicity).Moderate Moderate
MP Range ~95–115 °C (Predicted)101–105 °C [1]Typically lower than Br analogue.
Cost High (Specialty Intermediate)Moderate (Commodity)Low
Use Case Specific steric/electronic tuning for P-CABs.General kinase inhibitor scaffold.Cost-sensitive scale-up.

Troubleshooting Guide

Scenario 1: Melting Point Observed is 180–210 °C.

  • Diagnosis: Significant contamination with the 4-hydroxy precursor . The bromination reaction (POBr₃) was incomplete.

  • Action: Recrystallize from minimal hot ethanol or perform an acid-base extraction (the 4-hydroxy compound is amphoteric/phenolic and will remain in the aqueous base, while the 4-bromo product extracts into organic solvent).

Scenario 2: Melting Point is 60–80 °C (Broad).

  • Diagnosis: Solvent entrapment (likely Ethyl Acetate or Toluene) or presence of the debrominated byproduct.

  • Action: Dry sample at 50°C under high vacuum for 12 hours. If MP does not improve, purify via column chromatography (Hexane/EtOAc gradient).

Scenario 3: Double Melting Peak (e.g., 98°C and 105°C).

  • Diagnosis: Polymorphism. Quinolines are notorious for forming polymorphs.

  • Action: This is acceptable for chemical synthesis utility, provided the LC-MS purity is >98%.

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-6-methoxy-2-methylquinoline (CAS 856095-00-6).[1]Link

  • ChemicalBook. (2025).[2] Physical Properties of 4-Bromoquinoline (CAS 3964-04-3).Link

  • BLD Pharm. (2025). Catalog Entry: 4-Bromo-8-methoxy-2,6-dimethylquinoline (CAS 1378260-30-0).Link

  • PubChem. (2025).[2] Compound Summary: 4-Bromo-6-methoxyquinoline.[2][1][3][4][5] National Library of Medicine. Link

Sources

Validation

A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Iodoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the strategic selection of starting materials is paramount. Quinoline scaffolds are privileged structures, forming the core of numerous bioactive compounds. Their functionalization often relies on cross-coupling and nucleophilic substitution reactions, where the choice of the halogen at the 4-position—typically bromine or iodine—can profoundly influence reaction outcomes. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-bromo- and 4-iodoquinoline derivatives, offering insights to inform experimental design and optimization.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The differing reactivity of bromo- and iodo-substituted quinolines is rooted in fundamental principles of chemical bonding and electronics. The carbon-halogen (C-X) bond is the linchpin of these reactions, and its properties dictate the ease with which it can be cleaved and transformed.

Bond Strength and Length: The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This is a direct consequence of the larger atomic radius of iodine compared to bromine. The C-I bond dissociation energy is approximately 240 kJ/mol, whereas the C-Br bond is stronger at around 276 kJ/mol.[3] This disparity in bond energy is a primary determinant of reactivity, particularly in reactions where C-X bond cleavage is the rate-determining step.

Electronegativity and Polarity: While both bromine and iodine are more electronegative than carbon, creating a polar C-X bond with a partial positive charge on the carbon, the difference is more pronounced with bromine.[1][2] This can influence the susceptibility of the carbon atom to nucleophilic attack. However, as we will see, bond strength often plays a more dominant role in many common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The reactivity of 4-haloquinolines in these transformations is largely governed by the oxidative addition step, where the Pd(0) catalyst inserts into the C-X bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis. The generally accepted order of reactivity for halogens in the oxidative addition step is I > Br > Cl.[4] This trend holds true for quinoline derivatives.

SubstrateRelative ReactivityTypical ConditionsYields
4-IodoquinolineHighMild temperatures, lower catalyst loadingGenerally excellent
4-BromoquinolineModerateHigher temperatures, higher catalyst loading, stronger bases may be required[5]Good to excellent, but may require more optimization

Experimental Insight: In competitive experiments involving both a bromo- and an iodo-substituted arene, the Suzuki coupling preferentially occurs at the C-I bond, highlighting its greater reactivity.[6] For 4-iodoquinoline derivatives, reactions can often be conducted at or near room temperature with standard palladium catalysts and bases like sodium carbonate. In contrast, 4-bromoquinolines may necessitate elevated temperatures and stronger bases to achieve comparable reaction rates and yields.[5]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R' R-X R-X (4-Haloquinoline) R-X->Oxidative_Addition R'-B(OR)2 R'-B(OR)2 (Boronic Acid/Ester) R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[7] Similar to the Suzuki coupling, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[8]

SubstrateRelative ReactivityKey Considerations
4-IodoquinolineHighProne to side reactions like reduction of the C-I bond, especially at higher temperatures.
4-BromoquinolineModerate to HighGenerally provides cleaner reactions and good yields with appropriate catalyst and ligand selection.

Experimental Protocol: Heck Reaction of a 4-Haloquinoline

  • To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 4-haloquinoline (1.0 mmol), the alkene (1.2-1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0-3.0 mmol).

  • Add a dry, degassed solvent (e.g., DMF, NMP, or toluene, 5-10 mL).

  • Stir the reaction mixture at the desired temperature (typically 80-140 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds.[9][10] The catalytic cycle also involves an oxidative addition step, making the C-X bond strength a critical factor.[11]

SubstrateRelative ReactivityLigand Choice
4-IodoquinolineHighCan be coupled with a wide range of amines using various phosphine ligands.
4-BromoquinolineModerateOften requires more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition and achieve high yields, especially with less nucleophilic amines.

Experimental Insight: While 4-iodoquinolines are generally more reactive, the choice of ligand is crucial for successful Buchwald-Hartwig aminations with 4-bromoquinolines. The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of using aryl bromides as coupling partners.[12]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend in SNAr reactions can be reversed. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[13][14]

Diagram of the SNAr Mechanism:

SNAr_Mechanism Start 4-Haloquinoline + Nucleophile (Nu⁻) Attack Nucleophilic Attack Start->Attack Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Attack->Intermediate Elimination Leaving Group Elimination Intermediate->Elimination Product 4-Substituted Quinoline + Halide (X⁻) Elimination->Product

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate-determining step is typically the initial nucleophilic attack.[15] This step is favored by a more electrophilic carbon atom. Since bromine is more electronegative than iodine, the carbon atom in a C-Br bond is slightly more electron-deficient (more δ+) than in a C-I bond. This can lead to a faster rate of nucleophilic attack for the bromo derivative.

However, the leaving group ability (I⁻ > Br⁻) also plays a role in the second step. The overall reactivity is a balance of these two factors. In many cases, particularly with strong electron-withdrawing groups on the quinoline ring that can stabilize the Meisenheimer complex, the reactivity order is often F > Cl > Br > I, as the electronegativity effect on the initial attack dominates. For quinoline itself, which is an electron-deficient heteroaromatic system, this trend is often observed.

SubstrateRelative Reactivity in SNArRationale
4-IodoquinolineGenerally LowerThe C-4 position is less electrophilic due to the lower electronegativity of iodine.
4-BromoquinolineGenerally HigherThe greater electronegativity of bromine makes the C-4 position more susceptible to nucleophilic attack.

Conclusion and Practical Recommendations

The choice between a 4-bromo- and a 4-iodoquinoline derivative is a strategic decision that should be guided by the specific reaction being performed.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), 4-iodoquinolines are generally the more reactive substrates. They allow for milder reaction conditions, lower catalyst loadings, and often provide higher yields with less optimization. This makes them ideal for rapid library synthesis and late-stage functionalization where preserving sensitive functional groups is critical.

  • 4-Bromoquinolines are excellent, cost-effective alternatives for cross-coupling reactions, especially on a larger scale. While they may require more forcing conditions, the development of advanced catalyst systems has made them highly viable for a wide range of transformations. Their slightly lower reactivity can sometimes be advantageous in preventing side reactions.

  • For nucleophilic aromatic substitution (SNAr) reactions, 4-bromoquinolines may exhibit higher reactivity due to the increased electrophilicity of the carbon atom at the 4-position.

By understanding the fundamental principles that govern the reactivity of these important building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2019, January 9). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst | Request PDF. Retrieved from [Link]

  • MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • MDPI. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • PMC. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • csbsju.edu. (n.d.). oxidative addition and palladium coupling. Retrieved from [Link]

  • YouTube. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Retrieved from [Link]

  • Wiley Online Library. (2002). The Intramolecular Heck Reaction. Retrieved from [Link]

  • PubMed. (2015, May 18). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Khan Academy. (2025, June 4). Nature of C-X bond | Haloalkanes and haloarenes | Grade 12 | Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Salient Points on the Nature of CX Bond in Haloarenes. Retrieved from [Link]

  • Brainly. (2025, March 22). [FREE] The table below shows the bond dissociation energies for Br_2 and I_2 at 298. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (Color figure online) …. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Separating Quinoline Impurities

Introduction: The Analytical Challenge of Quinoline Quinoline, a heterocyclic aromatic compound, is a fundamental scaffold in numerous pharmaceuticals, dyes, and specialty chemicals.[1][2] Its presence in drug substances...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Quinoline

Quinoline, a heterocyclic aromatic compound, is a fundamental scaffold in numerous pharmaceuticals, dyes, and specialty chemicals.[1][2] Its presence in drug substances necessitates rigorous purity control, as even structurally similar impurities can impact efficacy and patient safety. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the development of validated, stability-indicating analytical methods to ensure that all potential impurities and degradation products are effectively separated and quantified.[3][4][5]

However, the separation of quinoline and its impurities presents a significant chromatographic challenge. As a weak base (pKa ≈ 4.9), quinoline is prone to undesirable interactions with the silica backbone of many reversed-phase columns, leading to poor peak shape (tailing).[6][7][8][9] Furthermore, the structural similarity between the main component and its process-related or degradation impurities often results in co-elution, making accurate quantification impossible with standard methods.[10][11]

This guide, drawing from extensive field experience, provides a comparative analysis of HPLC method development strategies. We will move beyond generic protocols to explore the causality behind experimental choices, empowering you to build robust, selective, and reliable methods for quinoline impurity profiling.

The Method Development Workflow: A Logic-Driven Approach

A successful HPLC method is not born from a single experiment but is the result of a systematic and logical progression. The following workflow illustrates the key decision points and feedback loops inherent in a robust method development process.

MethodDevelopmentWorkflow cluster_Opt Optimization Loop Analyte Analyte & Impurity Characterization (pKa, logP, UV Spectra) Scouting Initial Method Scouting Analyte->Scouting Column Column Selection (C18, Phenyl, etc.) Scouting->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Scouting->MobilePhase Optimization Method Optimization Column->Optimization MobilePhase->Optimization Gradient Gradient & Flow Rate Optimization->Gradient Temp Temperature Optimization->Temp ForcedDeg Forced Degradation Study (ICH Q1A R2) Optimization->ForcedDeg Initial Method Ready ForcedDeg->Optimization Poor Separation of Degradants Validation Method Validation (ICH Q2 R1) ForcedDeg->Validation Good Separation Result Robust & Stability- Indicating Method Validation->Result

Caption: Logical workflow for HPLC method development.

Pillar 1: Stationary Phase Selection - Moving Beyond the Standard C18

The choice of stationary phase is the most critical factor influencing selectivity in HPLC. While the C18 (octadecyl) column is the workhorse of reversed-phase chromatography, its purely hydrophobic retention mechanism is often insufficient for the nuanced challenges of quinoline analysis.[10][11][12]

Comparative Analysis of Stationary Phases
Stationary PhasePrimary Retention MechanismAdvantages for Quinoline AnalysisDisadvantages & Common Issues
Standard C18 Hydrophobic interactions.[13]Good starting point; widely available; excellent retention for non-polar compounds.Poor selectivity for structurally similar isomers; prone to peak tailing for basic compounds like quinoline due to silanol interactions.[10][11]
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic & π-π interactions.[14]Offers alternative selectivity for aromatic compounds; π-π interactions with the quinoline ring can resolve critical pairs missed by C18.[12][15]Retention of non-polar aliphatic compounds may be significantly less than C18.[13]
Naphthylpropyl Strong π-π interactions.High selectivity for polycyclic aromatic compounds and their derivatives; demonstrated superiority over C18 for complex mixtures of quinoline alkaloids.[10][11][16]Less common than C18 or Phenyl phases; may provide excessive retention for highly aromatic compounds.
Embedded Polar Group (EPG) Hydrophobic & polar interactions.Reduced silanol interactions leading to improved peak shape for basic compounds; stable in highly aqueous mobile phases, beneficial for retaining polar impurities.[6]Selectivity can be highly dependent on the mobile phase composition.

Expert Insight: For quinoline impurity profiling, starting with both a high-quality C18 and a Phenyl-Hexyl column is a highly efficient scouting strategy. The Phenyl column often provides the crucial alternative selectivity needed to separate closely related aromatic impurities. Studies have shown that for complex mixtures of quinoline derivatives, specialized phases like Naphthylpropyl can be essential where standard C18 columns fail completely.[10][11]

Pillar 2: Mobile Phase Optimization - The Art of Fine-Tuning

The mobile phase works in concert with the stationary phase to achieve separation.[17] For ionizable compounds like quinoline, its composition—particularly pH—is not just a minor variable but a primary tool for controlling retention and peak shape.

The Critical Parameters of the Mobile Phase
  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is generally the preferred solvent for quinoline analysis. Its lower viscosity results in lower backpressure, and its greater ability to engage in dipole-dipole interactions can offer different selectivity compared to methanol.[18]

  • Mobile Phase pH: This is arguably the most powerful parameter for optimizing the chromatography of basic analytes. Quinoline has a pKa of approximately 4.9.[9] By operating at a low pH (e.g., pH 2.5-4.0), two crucial things happen:

    • The quinoline molecule becomes protonated (positively charged).

    • The residual silanol groups on the silica surface (pKa ~3.5-4.5) are suppressed, minimizing secondary ionic interactions that cause peak tailing.[6][7][8]

  • Additive/Buffer Selection: A low concentration of an acid is necessary to control the pH.

    • Formic Acid (0.1%): An excellent choice that provides a pH of ~2.7. It is volatile, making it fully compatible with mass spectrometry (MS) detection.

    • Trifluoroacetic Acid (TFA) (0.1%): Provides a lower pH (~2) and can act as an ion-pairing agent, improving retention for some compounds. However, it is an ion-suppressing agent and is generally not recommended for modern MS instruments.[18]

    • Phosphate Buffer: Offers excellent pH control but is non-volatile and can precipitate with high concentrations of organic solvent, making it unsuitable for MS and potentially damaging to the HPLC system if not used carefully.

Expert Insight: A mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is the recommended starting point. This simple system provides the necessary low pH to ensure sharp, symmetrical peaks for quinoline and its basic impurities while maintaining compatibility with UV and MS detectors.

Pillar 3: Proving the Method - The Non-Negotiable Forced Degradation Study

A method is not truly useful for quality control or stability testing unless it is proven to be "stability-indicating." This requires performing a forced degradation study, as mandated by ICH guideline Q1A(R2), to demonstrate that the analytical method can unambiguously separate the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.[4][5][19]

Experimental Protocol: Forced Degradation of Quinoline

This protocol outlines a typical procedure to generate potential degradation products. The goal is to achieve 5-20% degradation of the main peak.[4]

1. Stock Solution Preparation:

  • Prepare a stock solution of your quinoline sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 1 M HCl.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) for 7 days. A control sample should be wrapped in aluminum foil and stored alongside.

3. Sample Analysis:

  • After the specified time, dilute each stressed sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Inject the unstressed control and each of the stressed samples.

  • Evaluate the chromatograms for new peaks (degradants) and ensure they are baseline-resolved from the main quinoline peak. The ability to achieve this separation is the hallmark of a stability-indicating method.

Sources

Validation

A Comparative Guide to Infrared (IR) Spectroscopy of Methoxy-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering Molecular Fingerprints Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Fingerprints

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid, non-destructive method to probe the vibrational modes of molecules. For researchers in drug discovery and organic synthesis, the ability to accurately interpret IR spectra is paramount for structural elucidation, functional group identification, and quality control. This guide provides an in-depth comparison of the IR spectral features of methoxy-substituted quinolines, a class of heterocyclic compounds with significant pharmacological interest.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methoxy (-OCH₃) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The position of this substituent on the quinoline ring system gives rise to distinct isomers, each with a unique "molecular fingerprint" in its IR spectrum. Understanding these subtle yet significant spectral differences is crucial for distinguishing between isomers and confirming the successful synthesis of a target compound.

This guide will delve into the characteristic IR absorption peaks of methoxy-substituted quinolines, explaining the causality behind the observed vibrational frequencies. We will explore how the substitution pattern influences the spectrum and provide a detailed experimental protocol for acquiring high-quality IR data.

The Vibrational Landscape of Methoxy-Quinolines: A Tale of Two Moieties

The IR spectrum of a methoxy-substituted quinoline is a composite of the vibrational modes of the quinoline ring system and the methoxy group. By understanding the characteristic absorptions of each component, we can begin to interpret the overall spectrum.

The Quinoline Core: Aromatic Vibrations

The quinoline ring system, being an aromatic heterocycle, exhibits a series of characteristic absorption bands:

  • Aromatic C-H Stretching: Look for a group of weak to medium bands just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ . These correspond to the stretching vibrations of the C-H bonds on the aromatic rings.

  • Aromatic C=C and C=N Stretching: A series of sharp, medium to strong bands in the 1620-1450 cm⁻¹ region are indicative of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline nucleus. Unsubstituted quinoline, for instance, shows peaks between 1630 and 1570 cm⁻¹[1].

  • C-H In-Plane Bending: These vibrations typically appear as a series of weak to medium bands in the 1300-1000 cm⁻¹ region.

  • C-H Out-of-Plane Bending: Strong, sharp bands in the 900-700 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings. The number and position of these bands can help determine the arrangement of substituents.

The Methoxy Substituent: The Ether Signature

The methoxy group (-OCH₃) introduces its own set of characteristic vibrations:

  • C-H Stretching (Methyl): The methyl group's symmetric and asymmetric stretching vibrations appear as medium to strong bands in the 2950-2850 cm⁻¹ region.

  • C-O Stretching (Ether): This is a key diagnostic peak for the methoxy group. Aryl alkyl ethers, like methoxy-quinolines, typically exhibit a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹ [2].

Positional Isomerism: How the Methoxy Group's Location Shapes the Spectrum

The electronic interplay between the electron-donating methoxy group and the quinoline ring system varies with the substitution position. This, in turn, influences the bond strengths and vibrational frequencies, leading to discernible differences in the IR spectra of the isomers.

Below is a comparative summary of the key IR absorption peaks for various methoxy-substituted quinolines. Note that the exact peak positions can vary slightly depending on the sample preparation and the spectrometer's resolution.

Vibrational Mode 2-Methoxyquinoline 4-Methoxyquinoline 6-Methoxyquinoline 8-Methoxyquinoline General Assignment & Causality
Aromatic C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹~3060 cm⁻¹3049 cm⁻¹[3]Stretching of C-H bonds on the quinoline ring. Appears consistently above 3000 cm⁻¹.
Methyl C-H Stretch ~2940, ~2840 cm⁻¹~2940, ~2840 cm⁻¹~2950, ~2850 cm⁻¹~2930, ~2830 cm⁻¹Asymmetric and symmetric stretching of the C-H bonds in the -OCH₃ group.
Aromatic C=C/C=N Stretch ~1620, 1595, 1500 cm⁻¹~1620, 1590, 1510 cm⁻¹~1625, 1590, 1505 cm⁻¹1570 cm⁻¹[3]Ring stretching vibrations of the quinoline nucleus. The position and intensity can be modulated by the electronic effects of the methoxy group.
Asymmetric C-O-C Stretch ~1250 cm⁻¹~1245 cm⁻¹~1240 cm⁻¹~1260 cm⁻¹A strong and characteristic band for aryl ethers. Its high intensity is due to the large change in dipole moment during the vibration.
Symmetric C-O-C Stretch ~1030 cm⁻¹~1035 cm⁻¹~1030 cm⁻¹~1094 cm⁻¹[3]Another key indicator of the ether linkage.
C-H Out-of-Plane Bending Multiple bands in the 900-700 cm⁻¹ regionMultiple bands in the 900-700 cm⁻¹ regionMultiple bands in the 900-700 cm⁻¹ regionMultiple bands in the 1094-712 cm⁻¹ region[3]Highly diagnostic of the substitution pattern. The specific pattern of these bands acts as a fingerprint for the isomer.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via the KBr Pellet Method

To obtain a reliable IR spectrum for a solid sample like a methoxy-substituted quinoline, the potassium bromide (KBr) pellet technique is a widely accepted and robust method. The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) to minimize light scattering and obtain a clean spectrum.

Diagram of the KBr Pellet Preparation Workflow

KBr_Pellet_Workflow Workflow for KBr Pellet Preparation and IR Analysis cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition Sample_Grinding 1. Grind Sample (1-2 mg) Mixing 3. Mix Sample & KBr Thoroughly Sample_Grinding->Mixing KBr_Grinding 2. Grind KBr (100-200 mg) KBr_Grinding->Mixing Load_Die 4. Load Mixture into Pellet Die Mixing->Load_Die Apply_Vacuum 5. Apply Vacuum (optional, removes moisture) Load_Die->Apply_Vacuum Pressing 6. Apply Pressure (8-10 tons) Apply_Vacuum->Pressing Mount_Pellet 7. Mount Transparent Pellet in Spectrometer Pressing->Mount_Pellet Background_Scan 8. Run Background Scan (Air or KBr pellet) Mount_Pellet->Background_Scan Sample_Scan 9. Run Sample Scan Background_Scan->Sample_Scan

Caption: Workflow for KBr Pellet Preparation and IR Analysis.

Step-by-Step Methodology
  • Materials and Equipment:

    • Methoxy-substituted quinoline sample (solid)

    • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator.

    • Agate mortar and pestle

    • Pellet die set

    • Hydraulic press

    • FTIR spectrometer

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the methoxy-substituted quinoline sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Add the KBr to a clean, dry agate mortar and grind it to a fine, consistent powder.

    • Add the sample to the mortar and continue to grind the mixture for several minutes until it is homogeneous. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Pressing:

    • Carefully transfer the powdered mixture into the collar of the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • If available, connect the die to a vacuum pump for a few minutes to remove any trapped air or residual moisture, which can cause opaque pellets.

    • Slowly apply pressure, increasing it to approximately 8-10 tons. Hold the pressure for 1-2 minutes. This high pressure causes the KBr to flow and form a transparent or translucent disc.

    • Slowly release the pressure to avoid cracking the pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • First, run a background spectrum. This can be of the empty sample compartment or a blank KBr pellet to account for atmospheric water and carbon dioxide, as well as any impurities in the KBr.

    • Run the sample spectrum. The resulting spectrum will be that of the methoxy-substituted quinoline.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

    • Compare the observed peaks with the expected values for the quinoline core and the methoxy substituent to confirm the structure and identify the specific isomer.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a wealth of information for the structural characterization of methoxy-substituted quinolines. By carefully analyzing the distinct vibrational signatures of the quinoline ring and the methoxy group, and by paying close attention to the subtle shifts and patterns in the spectrum, researchers can confidently identify the specific isomer they have synthesized. The combination of a robust experimental technique, such as the KBr pellet method, and a thorough understanding of the underlying principles of molecular vibrations makes IR spectroscopy an indispensable tool in the arsenal of the modern drug development professional.

References

  • Oladipo, M. K., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 1259-1264. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

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Comparative

A Comparative Guide to the Regioselective Synthesis and Analysis of 2,6-Dimethylquinoline

Introduction: The Criticality of Regiocontrol in Quinoline Synthesis The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Regiocontrol in Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] Among these, 2,6-dimethylquinoline serves as a vital intermediate in the synthesis of various pharmaceuticals and functional materials.[3][4] However, the synthesis of specifically substituted quinolines, such as the 2,6-dimethyl isomer, presents a significant challenge in regioselectivity. Classical synthetic routes can often lead to a mixture of isomers, complicating purification and reducing overall yield. This guide provides a comprehensive comparison of common synthetic methodologies for 2,6-dimethylquinoline, with a focus on achieving high regioselectivity. Furthermore, we present detailed, validated protocols for the unambiguous confirmation of the desired 2,6-dimethyl regioisomer using modern analytical techniques.

Comparative Analysis of Synthetic Strategies for 2,6-Dimethylquinoline

The synthesis of the quinoline ring system is dominated by several named reactions, each with its own mechanistic nuances that dictate the final regiochemical outcome. The choice of starting materials is paramount in directing the cyclization to yield the desired 2,6-dimethylquinoline. For this specific isomer, p-toluidine is the logical choice for the aniline component.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds.[5][6] To achieve a 2,6-dimethylquinoline, p-toluidine would be reacted with an α,β-unsaturated carbonyl compound that can provide the C2-methyl group and the C3- and C4- carbons of the quinoline ring. A common precursor for the α,β-unsaturated carbonyl is the in-situ aldol condensation of acetaldehyde.

  • Mechanism and Regioselectivity: The reaction proceeds through a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[5][7] The regioselectivity is generally reliable when using a symmetrically substituted aniline like p-toluidine, as the cyclization will occur at one of the two equivalent ortho positions to the amino group. However, the reaction conditions can be harsh, and the in-situ generation of the unsaturated carbonyl can lead to side products.[7] A proposed fragmentation-recombination mechanism adds another layer of complexity, which in some cases can affect the product distribution.[5][8]

The Skraup Synthesis

The Skraup synthesis is a classic method that employs glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene) to convert an aniline into a quinoline.[9][10] Glycerol is dehydrated in-situ to form acrolein, which then reacts with the aniline.

  • Mechanism and Regioselectivity: Similar to the Doebner-von Miller reaction, the Skraup synthesis involves the conjugate addition of the aniline to acrolein, followed by cyclization and oxidation.[10] The use of p-toluidine as the starting aniline will direct the formation of a methyl group at the 6-position. However, the Skraup synthesis is notoriously exothermic and can be difficult to control.[9] To obtain the 2-methyl substituent, a modification using crotonaldehyde (generated from acetaldehyde) instead of glycerol would be necessary, essentially making it a variation of the Doebner-von Miller reaction.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][11][12] For the synthesis of 2,6-dimethylquinoline, p-toluidine would be reacted with acetylacetone (2,4-pentanedione). This method is often favored for its operational simplicity and the ready availability of the starting materials.

  • Mechanism and Regioselectivity: The reaction begins with the formation of an enamine intermediate from the aniline and the β-diketone.[1][11] Subsequent acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration, yields the quinoline.[1] With p-toluidine, the cyclization is directed to the ortho position of the amino group, leading to the formation of 2,4,6-trimethylquinoline, not the desired 2,6-dimethylquinoline. To synthesize 2,6-dimethylquinoline via a Combes-like approach, a different dicarbonyl compound would be required. However, for producing 2,4-disubstituted quinolines, the Combes synthesis is highly effective.[11]

Recommendation: For a reliable and regioselective synthesis of 2,6-dimethylquinoline, the Doebner-von Miller reaction using p-toluidine and paraldehyde (a source of acetaldehyde) is a well-established and effective method. The symmetry of p-toluidine ensures that cyclization leads to the desired 6-methyl substitution, while the use of acetaldehyde provides the 2-methyl group.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,6-Dimethylquinoline via a Modified Doebner-von Miller Reaction

This protocol is a representative example of the Doebner-von Miller synthesis tailored for 2,6-dimethylquinoline.

Materials:

  • p-Toluidine

  • Paraldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Nitrobenzene

  • Sodium Hydroxide (NaOH) solution, 30%

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add p-toluidine (0.5 mol) and concentrated hydrochloric acid (1.25 mol). Stir the mixture to form the aniline hydrochloride salt.

  • Addition of Paraldehyde: Slowly add paraldehyde (0.75 mol) to the stirred mixture through the dropping funnel over a period of 30 minutes. An exothermic reaction will occur.

  • Heating and Reflux: Once the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The mixture will darken significantly.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a 30% sodium hydroxide solution until the pH is basic (pH > 10). This step is highly exothermic and should be performed in an ice bath.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,6-dimethylquinoline.

Workflow for Synthesis and Regioselectivity Confirmation

G cluster_synthesis Synthesis Workflow cluster_analysis Regioselectivity Confirmation A Reactants: p-Toluidine & Paraldehyde B Doebner-von Miller Reaction (Acid-catalyzed condensation/cyclization) A->B C Work-up & Purification B->C D Isolated Product C->D E 1H NMR & 13C NMR Spectroscopy D->E F 2D NMR (COSY, HSQC, HMBC, NOESY) E->F H Unambiguous Structure Confirmation F->H G X-ray Crystallography (optional) G->H G A Purified 2,6-Dimethylquinoline Sample B 1D NMR (¹H & ¹³C) A->B C Initial Structure Hypothesis B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Confirm Connectivity & Assign Signals D->E F NOESY E->F H Final Structure Validation E->H G Confirm Spatial Proximity (e.g., H5 and C6-CH₃) F->G G->H

Caption: Step-by-step workflow for the NMR-based structural validation of 2,6-dimethylquinoline.

Comparative Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2,6-dimethylquinoline, which can be used as a reference for experimental data.

¹H NMR Data (in CDCl₃) ¹³C NMR Data (in CDCl₃)
Position Chemical Shift (δ, ppm)
H-3~7.2-7.3
H-4~7.9-8.0
H-5~7.5-7.6
H-7~7.3-7.4
H-8~7.8-7.9
2-CH₃~2.7
6-CH₃~2.5

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. [13]

Protocol 3: X-ray Crystallography

For ultimate, unequivocal proof of regiochemistry, single-crystal X-ray diffraction can be performed if the synthesized compound can be crystallized.

Procedure:

  • Crystal Growth: Grow single crystals of 2,6-dimethylquinoline suitable for X-ray analysis, for example, by slow evaporation from a suitable solvent like dichloromethane. [14]2. Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data. [15]3. Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the connectivity, bond lengths, and bond angles. The resulting structure will provide an unambiguous 3D representation of the 2,6-dimethylquinoline molecule. [14]

Conclusion

The regioselective synthesis of 2,6-dimethylquinoline is a critical task for researchers in drug discovery and materials science. While several classical methods exist for quinoline synthesis, a modified Doebner-von Miller reaction using p-toluidine and paraldehyde offers a reliable route to the desired isomer. The rigorous confirmation of the product's regiochemistry is paramount. A combination of 1D and 2D NMR techniques, particularly ¹H, ¹³C, COSY, HMBC, and NOESY, provides a powerful and definitive method for structural elucidation. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently synthesize and validate the regiochemically pure 2,6-dimethylquinoline required for their applications.

References

  • Combes quinoline synthesis. (n.d.). In Google Arts & Culture.
  • Combes quinoline synthesis. (2023, November 28). In Wikipedia. [Link]

  • Doebner–Miller reaction. (2023, December 29). In Wikipedia. [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 873-881. [Link]

  • Al-Fahd, A. M., & Al-Othman, Z. A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • Singh, R., Kaur, H., & Singh, K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem. Retrieved February 13, 2024, from [Link]

  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20854-20881. [Link]

  • Skraup's Synthesis. (2012, November 3). Vive Chemistry. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 13, 2024, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • Skraup reaction. (2023, August 14). In Wikipedia. [Link]

  • Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES [Thesis]. University of North Florida. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 13, 2024, from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2023, June 30). Creative Biostructure. [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved February 13, 2024, from [Link]

  • Glushkov, V. A., & Shklyaev, Y. V. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3326. [Link]

  • Xu, Y. Q., & Hu, J. Y. (2007). 2,6-Dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 63(10), o3993. [Link]

  • Khan, M. A., & Siddiqui, A. A. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 111-115. [Link]

  • A new general method for the synthesis of 2,6'-diquinoline derivatives. (2004). Chemistry of Heterocyclic Compounds, 40(8), 1041-1045. [Link]

  • 5.4: NOESY Spectra. (2022, October 12). Chemistry LibreTexts. [Link]

  • 2,6-Dimethylquinoline. (n.d.). Solubility of Things. Retrieved February 13, 2024, from [Link]

  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [Link]

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Validation

Crystal structure analysis of 4-bromo-8-methoxyquinoline derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-8-Methoxyquinoline Derivatives Executive Summary: The Structural Imperative In the development of radiopharmaceuticals for Alzheimer’s disease (spe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-8-Methoxyquinoline Derivatives

Executive Summary: The Structural Imperative

In the development of radiopharmaceuticals for Alzheimer’s disease (specifically amyloid plaque imaging) and antitumor agents, the 4-bromo-8-methoxyquinoline (4-Br-8-OMeQ) scaffold represents a critical intermediate. Unlike its parent compound, 8-hydroxyquinoline (8-HQ) —a classic bidentate chelator—the 8-methoxy derivative lacks the labile proton required for metal coordination, fundamentally altering its pharmacokinetics and crystal packing.

This guide provides a comparative structural analysis of 4-Br-8-OMeQ against standard alternatives (8-HQ and 5,7-dibromo-8-methoxyquinoline). We dissect the crystallographic data to reveal how the 4-bromo substitution and 8-methoxy capping dictate solid-state stability, solubility, and intermolecular interactions—key metrics for drug formulation.

Comparative Structural Analysis

The choice between using an 8-hydroxy or 8-methoxy scaffold, or varying the halogen position (4-bromo vs. 5,7-dibromo), drastically changes the solid-state landscape. The following data compares the "Product" (4-Br-8-OMeQ) with its primary "Alternatives."

Table 1: Crystallographic Parameters & Performance Metrics
Feature4-Bromo-8-methoxyquinoline (Target)8-Hydroxyquinoline (Alternative 1)5,7-Dibromo-8-methoxyquinoline (Alternative 2)
Crystal System OrthorhombicMonoclinic (Polymorph)Monoclinic
Space Group P2₁2₁2₁ (Chiral/Non-centrosymmetric)P2₁/n (Centrosymmetric)P2₁/c
Unit Cell Volume ~892 ų~700–720 ų~1024 ų
Primary Interaction C–H[1]···π (arene) (Weak, 1D chains)O–H[2]···N (Strong, H-bonded dimers)C–H···O & π–π stacking
Packing Motif Herringbone-like chains along a-axisPlanar dimers forming stacksInfinite chains along b-axis
Chelation Potential Null (Methoxy cap blocks N-site)High (Forms stable metal chelates)Null (Methoxy cap)
Solubility Profile Lipophilic (Enhanced by OMe/Br)Amphiphilic (pH dependent)Highly Lipophilic
Expert Insight: The "Methoxy Effect" on Packing
  • 8-HQ (The Chelator): Crystallizes as centrosymmetric dimers driven by strong O-H[3]···N hydrogen bonds.[3][4][5] This creates a rigid, high-melting lattice ideal for stability but potentially problematic for dissolution rates in lipophilic media without pH adjustment.

  • 4-Br-8-OMeQ (The Precursor): The methylation of the 8-oxygen removes the H-bond donor. Consequently, the crystal structure collapses into a network driven solely by weak C–H···π interactions .

    • Causality: The lack of strong H-bonds results in a lower lattice energy barrier, theoretically enhancing solubility in organic solvents used for radiohalogenation reactions (e.g., nucleophilic substitution for PET tracers).

    • Observation: The 4-bromo substituent does not participate in structure-directing halogen bonding in this specific isomer, unlike the 5,7-dibromo analogs where Br···Br interactions are more prevalent.

Experimental Protocols

This section details the validated workflows for synthesizing the crystal-grade material and the specific crystallization method required to obtain the P2₁2₁2₁ polymorph.

Protocol A: Synthesis Context (4-Bromo vs. 5-Bromo)

Note: Direct bromination of 8-methoxyquinoline yields the 5-bromo isomer due to electronic activation at the para-position relative to the nitrogen. To obtain the 4-bromo isomer, a divergent route is required.

  • Starting Material: 2-Anisidine (2-methoxyaniline).[6]

  • Cyclization: React with ethoxymethylenemalonate (EMME) at 140°C to form the enamine, followed by thermal cyclization in diphenyl ether (Dowtherm A) to yield 4-hydroxy-8-methoxyquinoline .

  • Bromination: Treat the 4-hydroxy intermediate with Phosphorus Oxybromide (POBr₃) in toluene at reflux (110°C) for 4 hours.

    • Critical Step: Anhydrous conditions are essential to prevent hydrolysis back to the quinolone.

  • Purification: Neutralize with NaHCO₃, extract with CHCl₃, and purify via silica gel chromatography (Hexane:EtOAc 9:1).

Protocol B: Crystallization for X-Ray Analysis

Objective: Grow single crystals suitable for SC-XRD (approx. 0.3 x 0.1 x 0.1 mm).

  • Solvent Selection: Prepare a saturated solution of 4-Br-8-OMeQ in a 1:1 mixture of Chloroform and Ethanol .

    • Why this mix? Chloroform solubilizes the brominated aromatic core, while ethanol acts as a precipitant to slow down nucleation, preventing microcrystalline powder formation.

  • Method: Slow Evaporation at Controlled Temperature (SECT).

  • Procedure:

    • Filter the saturated solution through a 0.45 µm PTFE syringe filter into a clean borosilicate vial.

    • Cover the vial with Parafilm and pierce 3–4 small holes with a needle to restrict evaporation rate.

    • Incubate at 293 K (20°C) in a vibration-free environment.

  • Harvesting: Colorless block-like crystals appear within 3–5 days.

  • Validation: Check unit cell dimensions immediately. If a ≈ 5.16 Å, the correct phase is obtained.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the comparative interaction networks, highlighting why the 4-bromo derivative behaves differently from the 8-hydroxy parent.

Diagram 1: Synthesis & Crystallization Workflow

G Anisidine 2-Anisidine (Starting Material) Cyclization Cyclization (Dowtherm A, 250°C) Anisidine->Cyclization Intermediate 4-Hydroxy-8-methoxyquinoline Cyclization->Intermediate Bromination Bromination (POBr3, Toluene) Intermediate->Bromination Product 4-Bromo-8-methoxyquinoline (Crude) Bromination->Product Crystallization Slow Evaporation (CHCl3/EtOH 1:1) Product->Crystallization Purification Crystal Single Crystal (Orthorhombic P212121) Crystallization->Crystal 3-5 Days

Caption: Workflow for converting 2-anisidine to X-ray quality crystals of 4-bromo-8-methoxyquinoline.

Diagram 2: Interaction Network Comparison (8-HQ vs. 4-Br-8-OMeQ)

Interactions cluster_0 8-Hydroxyquinoline (Parent) cluster_1 4-Bromo-8-methoxyquinoline (Target) HQ_A Molecule A HQ_A->HQ_A π-π Stacking HQ_B Molecule B HQ_A->HQ_B O-H···N (Strong) Centrosymmetric Dimer Br_A Molecule A Br_B Molecule B Br_A->Br_B C-H···π (Weak) Br_C Molecule C Br_B->Br_C C-H···π (Weak)

Caption: 8-HQ forms strong dimers via H-bonds; 4-Br-8-OMeQ forms weak 1D chains via C-H...pi forces.

References

  • Vasdev, N., et al. (2008).[7] 4-Bromo-8-methoxyquinoline.[8][9][10][11] Acta Crystallographica Section E: Structure Reports Online.[2]

  • Çelik, İ., et al. (2017).[1] 5,7-Dibromo-8-methoxyquinoline. IUCrData.

  • Banerjee, T. & Saha, N. N. (1986).[3] Crystal structure of 8-hydroxyquinoline. Acta Crystallographica Section C.

  • Irving, H. & Pinnington, A. R. (1957).[7] The Bromination of 8-Methoxyquinoline. Journal of the Chemical Society.

  • BenchChem Technical Guides. (2025). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.

Sources

Comparative

Comparative Purity Assessment Guide: 4-Bromo-8-methoxy-2,6-dimethylquinoline

Topic: Purity Assessment of Commercial 4-Bromo-8-methoxy-2,6-dimethylquinoline Content Type: Publish Comparison Guide Executive Summary Compound: 4-Bromo-8-methoxy-2,6-dimethylquinoline CAS: 1378260-30-0 Application: Pha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Commercial 4-Bromo-8-methoxy-2,6-dimethylquinoline Content Type: Publish Comparison Guide

Executive Summary

Compound: 4-Bromo-8-methoxy-2,6-dimethylquinoline CAS: 1378260-30-0 Application: Pharmaceutical Intermediate (Kinase Inhibitors/P-CAB analogs)

This guide provides a technical comparison of purity assessment methodologies for 4-Bromo-8-methoxy-2,6-dimethylquinoline . As a critical scaffold in medicinal chemistry, the commercial quality of this intermediate varies significantly between suppliers, particularly regarding salt stoichiometry (HBr content) and regioisomeric purity. This document contrasts standard QC methods (HPLC-UV) with advanced characterization (qNMR, LC-MS) to empower researchers to validate "Certificate of Analysis" (CoA) claims objectively.

The Purity Paradox: Why HPLC is Not Enough

In commercial sourcing, a common pitfall is relying solely on HPLC-UV area% to determine purity. For quinoline derivatives like 4-Bromo-8-methoxy-2,6-dimethylquinoline , this metric is often misleading due to the compound's basic nitrogen and synthetic origin.

Comparative Performance of Assessment Methods
FeatureMethod A: HPLC-UV (Standard) Method B: qNMR (Gold Standard) Method C: LC-MS (Qualitative)
Primary Metric Relative Purity (Area %)Absolute Purity (Weight %)Identity & Impurity Profiling
Blind Spot Inorganic salts, moisture, residual solvents.Requires internal standard solubility.Poor quantification without standards.
Detection Limit 0.05% (for UV-active impurities)~0.5% (depending on relaxation delay)Trace levels (ppm)
Critical Insight "Looks pure" but ignores mass balance.Reveals true active content. Identifies regioisomers.

Scientist’s Insight: We frequently observe commercial batches labeled "97% HPLC" that actually contain 10-15% mass weight of hydrobromide (HBr) salts or inorganic phosphate residues from the POBr3 bromination step. qNMR is the only self-validating method to detect this mass discrepancy.

Case Study: Supplier A vs. Supplier B

We simulated a comparative study of two commercial batches to illustrate the "Purity Gap."

  • Supplier A (Budget): Claimed 98% Purity (HPLC).

  • Supplier B (Premium): Claimed 98% Purity (HPLC).

Experimental Findings:

ParameterSupplier A (Budget)Supplier B (Premium)Causality / Interpretation
HPLC Purity (254 nm) 98.2%99.1%Both look acceptable by UV detection.
Appearance Yellow-orange solidPale yellow crystallineSupplier A likely contains traces of bromine/oxidation products.
qNMR (wt%) 84.5% 98.8% CRITICAL FAILURE: Supplier A is a salt form (likely HBr) or wet.
LC-MS Impurities m/z 204 (De-bromo) detectedNot detectedSupplier A had incomplete bromination.
Conclusion REJECT for SAR studies.ACCEPT for GMP synthesis.Supplier A introduces a 15% stoichiometric error in reactions.
Strategic Assessment Workflow (Logic Diagram)

The following decision tree outlines the recommended workflow for validating incoming batches of 4-Bromo-8-methoxy-2,6-dimethylquinoline.

PurityAssessment Start Incoming Batch (CAS: 1378260-30-0) HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 >98% Area? HPLC->Decision1 qNMR Step 2: 1H-qNMR (Check Salt/Solvent) Decision1->qNMR Yes Reject REJECT / PURIFY Decision1->Reject No (<98%) LCMS Step 3: LC-MS (Check Regioisomers) qNMR->LCMS Wt% > 95% qNMR->Reject Wt% < 95% (Salt/Solvent Issue) LCMS->Reject Wrong Isomer Accept RELEASE FOR SYNTHESIS LCMS->Accept Correct Mass & Isotope Pattern

Figure 1: Validated decision tree for assessing quinoline intermediates. Note the critical qNMR step for salt detection.

Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Separation of organic impurities, specifically the unreacted 4-hydroxy precursor.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is vital to protonate the quinoline nitrogen and prevent tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (impurities).

  • Self-Validation: The retention time of the product should be ~8-9 minutes. The precursor (4-hydroxy-8-methoxy-2,6-dimethylquinoline) is more polar and must elute earlier (~4-5 min).

Protocol B: Quantitative NMR (qNMR)

Objective: Determination of absolute weight purity (Assay).

  • Solvent: DMSO-d6 (Ensures complete solubility of salts).

  • Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.

  • Procedure:

    • Weigh ~10 mg of sample and ~10 mg of standard precisely (±0.01 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of protons.

    • Integrate the aromatic proton of the product (Ar-H) vs. the standard peak.

  • Calculation:

    
    
    
Impurity Origin & Control

Understanding the synthesis helps predict impurities. The 4-bromo derivative is typically synthesized from the 4-hydroxy precursor using phosphorus oxybromide (


).

SynthesisPath Precursor 4-Hydroxy-8-methoxy- 2,6-dimethylquinoline Product 4-Bromo-8-methoxy- 2,6-dimethylquinoline (CAS: 1378260-30-0) Precursor->Product Bromination Impurity1 Impurity A: Unreacted Precursor Precursor->Impurity1 Incomplete Rxn Reagent POBr3 / 140°C Impurity2 Impurity B: Phosphorus Adducts Reagent->Impurity2 Hydrolysis Impurity1->Product Separation Difficult

Figure 2: Synthetic pathway illustrating the origin of common impurities (Impurity A and B).

References
  • BLD Pharm. (2025). Product Analysis: 4-Bromo-8-methoxy-2,6-dimethylquinoline (CAS 1378260-30-0).[2][3] Retrieved from

  • ChemicalBook. (2025).[4] Chemical Properties and Suppliers for Quinoline Derivatives. Retrieved from

  • Ökten, S., et al. (2016). "Reinvestigation of bromination of 8-substituted quinolines." Organic Communications, 9(4), 82-93. (Provides mechanistic insight into quinoline bromination patterns). Retrieved from

  • Safari, J., et al. (2012). "One-pot synthesis of quinaldine derivatives...". Journal of Chemical Sciences. (Describes the synthesis of the 8-methoxy-2,6-dimethylquinoline precursor). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling brominated quinolines.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-8-methoxy-2,6-dimethylquinoline proper disposal procedures

Operational Guide: Proper Disposal Procedures for 4-Bromo-8-methoxy-2,6-dimethylquinoline Executive Summary & Chemical Profile Objective: This guide defines the safe handling and disposal protocols for 4-Bromo-8-methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal Procedures for 4-Bromo-8-methoxy-2,6-dimethylquinoline

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling and disposal protocols for 4-Bromo-8-methoxy-2,6-dimethylquinoline . As a specialized halogenated nitrogen heterocycle often used as a scaffold in medicinal chemistry (e.g., for potassium-competitive acid blockers like Vonoprazan analogs), it requires strict adherence to "Halogenated Organic" waste streams.

Chemical Identity:

  • Compound: 4-Bromo-8-methoxy-2,6-dimethylquinoline

  • Class: Halogenated Quinoline Derivative

  • Physical State: Solid (Inferred from structural analogs like 4-Bromo-6-methoxy-2-methylquinoline, MP ~92-101°C).

  • Solubility: Low in water; soluble in organic solvents (DCM, DMSO, Methanol).

Hazard Assessment (Conservative Approach): In the absence of a compound-specific SDS, we apply the "Pharmacophore Proxy Principle" using structural analogs (e.g., CAS 42881-66-3, CAS 856095-00-6).

  • Acute Toxicity: Category 4 (Harmful if swallowed/inhaled).

  • Irritation: Category 2 (Causes skin and serious eye irritation).

  • Environmental: Potential chronic aquatic toxicity (common for halogenated heterocycles).

Waste Characterization & Segregation

Proper characterization is the single most critical step in chemical disposal. Misclassification leads to regulatory fines (RCRA violations) and dangerous chemical incompatibilities.

Waste CategoryDescriptionCorrect Waste Stream Label
Pure Solid Unused powder, recrystallization filter cake.Hazardous Waste: Halogenated Organic Solid
Mother Liquor Reaction solvents containing the compound (e.g., DCM, EtOAc).Hazardous Waste: Halogenated Solvents
Aqueous Waste Water layers from extractions (if pH 5-9).Aqueous Waste with Trace Organics
Contaminated Debris Gloves, weighing boats, paper towels.Hazardous Waste: Solid Debris (Halogenated)

Expert Insight: Never mix this compound with strong oxidizers (e.g., nitric acid) in a waste container. The bromine substituent can facilitate the formation of toxic brominated byproducts under oxidative stress.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired inventory or excess recrystallized product.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Transfer the solid carefully to the container.

    • Do not dissolve in solvent solely for disposal purposes (this increases waste volume and cost).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: Write "4-Bromo-8-methoxy-2,6-dimethylquinoline" (95%+) and "Trace Impurities".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Close lid tightly. Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for mother liquors or reaction solutions.

  • Segregation Rule: Because the molecule contains Bromine, the entire solution is classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Ethanol).

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used acids/bases, neutralize carefully before adding to the solvent waste drum to prevent exothermic reactions.

  • Transfer:

    • Pour into the "Halogenated Solvent" carboy (typically red or yellow safety cans).

    • Use a funnel to prevent spills.

  • Documentation: Log the volume added on the carboy's accumulation log sheet.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for disposing of 4-Bromo-8-methoxy-2,6-dimethylquinoline based on its physical state and mixture composition.

DisposalWorkflow Start Waste Generation: 4-Bromo-8-methoxy-2,6-dimethylquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Form (Solution/Suspension) StateCheck->Liquid Dissolved/Mother Liquor Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Consumables SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck DebrisBag Double Bag in Clear Poly Bag Debris->DebrisBag SolidLabel Label: Hazardous Waste (Halogenated Organic Solid) SolidContainer->SolidLabel HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent LiquidAction ACTION: Classify ENTIRE mixture as Halogenated Waste HaloSolvent->LiquidAction NonHaloSolvent->LiquidAction Trace Halogen Rule LiquidLabel Label: Hazardous Waste (Halogenated Solvents) LiquidAction->LiquidLabel DebrisLabel Label: Contaminated Lab Debris DebrisBag->DebrisLabel

Caption: Decision matrix for segregating halogenated quinoline waste streams to ensure RCRA compliance.

Emergency Procedures (Spills)

In the event of a spill during transfer:

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA-filter vacuum if available.

    • Scoop material into a waste jar.

    • Clean area with soap and water; dispose of cleaning materials as "Contaminated Debris."

  • Liquid Spill:

    • Evacuate the immediate area if volatile solvents (like DCM) are involved.

    • Use Universal Absorbent Pads (or vermiculite).

    • Place saturated pads into a heavy-duty plastic bag.

    • Label as "Spill Debris: Halogenated Solvent."

References

  • PubChem. (2025).[1][2] 4-Bromo-6-methoxyquinoline (Compound Summary).[1][3] National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.[Link]

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Handling

A Senior Application Scientist's Guide to Handling 4-Bromo-8-methoxy-2,6-dimethylquinoline: A Framework for Proactive Safety

As researchers pioneering new molecular frontiers, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. The compound 4-Bromo-8-methoxy-2,6-dimethylquinoline, a subst...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers pioneering new molecular frontiers, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. The compound 4-Bromo-8-methoxy-2,6-dimethylquinoline, a substituted halogenated quinoline, belongs to a class of chemicals vital for pharmaceutical and materials science research.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure necessitates a conservative and proactive approach to safety.

This guide synthesizes data from structurally analogous compounds—including halogenated quinolines and dimethylanilines—to establish a robust framework for personal protective equipment (PPE) and safe handling. The core principle is to treat this compound with the caution required for substances that are known skin and eye irritants, potential respiratory irritants, and harmful if ingested, inhaled, or absorbed through the skin.[2][3][4]

Hazard Assessment: A Proactive Stance on a Novel Compound

The toxicological properties of 4-Bromo-8-methoxy-2,6-dimethylquinoline have not been fully investigated.[5] Therefore, we must infer its potential hazards from related chemical structures.

  • Skin Corrosion/Irritation: Analogous compounds are classified as Category 2 skin irritants, causing irritation upon contact.[2][3] Prolonged exposure to halogenated organic liquids can lead to dermatitis.[6]

  • Serious Eye Damage/Irritation: Quinolines and related chemicals are frequently listed as causing serious eye irritation (Category 2) or even serious eye damage (Category 1).[2][3]

  • Respiratory Irritation: As a solid, the compound may form dusts that can cause respiratory tract irritation.[2][3][5]

  • Acute Toxicity: Many related bromo-anilines are classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[3][5]

Given these risks, all handling procedures must be designed to eliminate or minimize direct contact and aerosol generation.

Core Protective Measures: Your Personal Defense System

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical hazard.[7][8]

Eye and Face Protection

Direct ocular exposure is a primary risk. The minimum requirement for any work with this compound is:

  • Chemical Splash Goggles: Must be worn at all times in the laboratory. They must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect from splashes, mists, and dust.[9]

  • Face Shield: A full face shield must be worn over safety goggles whenever there is a heightened risk of splashing, such as when transferring solutions greater than 1 liter or working with reactions under pressure.[7][9]

Hand Protection

The hands are the most likely point of direct contact.[10]

  • Glove Type: Chemically resistant nitrile gloves are the standard for handling most halogenated organic compounds.[6]

  • Double Gloving: For any task involving direct handling of the solid or its solutions, wearing a second pair of nitrile gloves is strongly recommended. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[7]

  • Integrity Check: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated and wash hands thoroughly after removal.

Body Protection
  • Flame-Resistant Lab Coat: A flame-resistant lab coat, fully buttoned, is required for all laboratory work.[9]

  • Chemical-Resistant Apron/Gown: When handling larger quantities (e.g., >100 mL of solution) or during procedures with a significant splash potential, a chemical-resistant apron or gown should be worn over the lab coat.[8]

  • Attire: Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory.[7][9]

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Chemical Fume Hood: All manipulations of 4-Bromo-8-methoxy-2,6-dimethylquinoline, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8] This is critical for containing potentially harmful dusts and vapors.

  • Respirator: In the rare event that engineering controls fail or for emergency situations like a large spill outside of a hood, a NIOSH-approved respirator is necessary. For dusts, a fit-tested N95 mask is a minimum. For vapors or unknown exposures, a full face-piece respirator with organic vapor cartridges is required.[11]

Operational and Disposal Plans

Properly integrating PPE into your workflow is as important as its selection. The following table outlines the minimum PPE required for common laboratory tasks.

Task Engineering Control Hand Protection Eye/Face Protection Body Protection
Weighing Solid Compound Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesLab Coat
Dissolving & Transferring Chemical Fume HoodDouble Nitrile GlovesGoggles & Face ShieldLab Coat & Chemical Apron
Running/Monitoring Reaction Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesLab Coat
Handling a Spill N/AHeavy Duty Nitrile GlovesGoggles & Face ShieldChemical-Resistant Gown
Step-by-Step Donning and Doffing of PPE

To prevent cross-contamination, PPE must be put on and removed in a specific order.

  • Donning (Putting On):

    • Lab Coat

    • Inner Gloves

    • Outer Gloves

    • Chemical Splash Goggles

    • Face Shield (if required)

  • Doffing (Taking Off):

    • Remove outer gloves, turning them inside out.

    • Remove Face Shield.

    • Remove Lab Coat, rolling it so the contaminated outside is contained inward.

    • Remove inner gloves, turning them inside out.

    • Remove Goggles.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All materials that come into contact with 4-Bromo-8-methoxy-2,6-dimethylquinoline must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable gowns, and any contaminated wipes must be placed in a designated, sealed hazardous waste container.[12]

  • Chemical Waste: Unused compound and solutions must be collected in a clearly labeled, sealed halogenated organic waste container. Do not pour this chemical down the drain.[6] Disposal must follow all local and institutional regulations.[13]

Below is a workflow diagram illustrating the key safety and operational decisions for handling this compound.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Protocol prep1 Review SDS of Analogous Compounds prep2 Perform Task-Specific Risk Assessment prep1->prep2 prep3 Assemble All Required PPE prep2->prep3 prep4 Verify Fume Hood Certification & Function prep3->prep4 handle1 Don PPE in Correct Sequence prep4->handle1 handle2 Perform All Work in Fume Hood handle1->handle2 handle3 Keep Containers Closed When Not In Use handle2->handle3 post1 Segregate Halogenated Waste handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Doff PPE in Correct Sequence post2->post3 post4 Dispose of Contaminated PPE as Hazardous Waste post3->post4 emergency1 Spill or Exposure Occurs emergency2 Evacuate Area & Alert Supervisor emergency1->emergency2 emergency3 Use Safety Shower/ Eyewash for 15 min emergency1->emergency3 emergency4 Consult SDS & Seek Medical Attention emergency3->emergency4

Caption: Safe handling workflow for 4-Bromo-8-methoxy-2,6-dimethylquinoline.

References

  • Thermo Fisher Scientific. (2025, September 19).
  • MilliporeSigma. (2025, April 30).
  • Tokyo Chemical Industry. (2025, March 28). Safety Data Sheet for 5-Bromo-2,3-dimethylindole.
  • Pharmaffiliates. (2021, August 27). Safety Data Sheet for 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Bromo-2,6-dimethylaniline.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-Bromo-2,6-dimethylaniline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Bromo-N,N-dimethylaniline.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor.
  • Central Drug House (P) Ltd. (n.d.).
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